molecular formula C4H5N3 B15546073 2-Aminopyrimidine CAS No. 27043-39-6

2-Aminopyrimidine

Cat. No.: B15546073
CAS No.: 27043-39-6
M. Wt: 95.10 g/mol
InChI Key: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidin-2-amine is an aminopyrimidine carrying an amino group at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870459
Record name 2-Pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminopyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.24 [mmHg]
Record name 2-Aminopyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

109-12-6
Record name 2-Aminopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINOPYRIMIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrimidinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB8I17P2G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine (B69317) is a heterocyclic aromatic amine that serves as a critical building block and privileged scaffold in medicinal chemistry and drug development.[1] Characterized by a pyrimidine (B1678525) ring substituted with an amino group at the second position, this compound's unique electronic and structural features allow it to act as a versatile synthon for a wide range of biologically active molecules.[2] Its ability to participate in extensive hydrogen bonding and other non-covalent interactions makes it a cornerstone in the design of targeted therapeutics, most notably protein kinase inhibitors.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its applications in drug design.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄H₅N₃[4]
Molecular Weight 95.10 g/mol [1]
Appearance White to light yellow crystalline powder[5]
Melting Point 122-127 °C[4][6]
Boiling Point 158 °C @ 186 mbar[6]
Density 1.342 g/cm³ (calculated)
pKa (at 20 °C)3.45[5]
logP (XLogP3)-0.2

Detailed Physicochemical Characteristics

Solubility Profile

This compound exhibits moderate solubility in water and good solubility in polar organic solvents, a characteristic attributed to the amino group's ability to form hydrogen bonds.[7] Conversely, its solubility in non-polar solvents is poor. Temperature and pH significantly influence its solubility; higher temperatures generally increase solubility, while pH adjustments can alter the protonation state of the amino and ring nitrogen atoms, affecting solute-solvent interactions.[7]

A comprehensive study measured the molar solubility of this compound in various organic solvents at 298.15 K, with the following descending order of solubility: cyclopentanone (B42830) > cyclohexanone (B45756) > ethyl formate (B1220265) > methanol (B129727) > ethyl acetate (B1210297) > butanone > methyl acetate > acetone (B3395972) > n-propanol > ethanol (B145695) > 2-pentanone > n-butanol > isobutanol > isopropanol (B130326) > isopentanol > n-pentanol > acetonitrile.

Crystal Structure and Hydrogen Bonding

The crystal structure of this compound has been determined to be orthorhombic (space group Pcab). A defining feature of its solid-state structure is the formation of centrosymmetrically related, hydrogen-bonded dimer pairs. In these dimers, the amino group of one molecule acts as a hydrogen bond donor to a ring nitrogen of a neighboring molecule, creating a stable, planar complex.[8] This robust hydrogen bonding network significantly influences the compound's melting point and solid-state stability.

Kinase_Inhibition cluster_0 Mechanism of Action Scaffold This compound Core Interaction Hydrogen Bonding Scaffold:f0->Interaction Target Kinase Hinge Region (e.g., Cys, Glu) Target:f0->Interaction Outcome Potent Kinase Inhibition Interaction->Outcome Synthesis_Workflow Start Starting Materials Reagent1 β-Dicarbonyl Compound (e.g., Acetylacetone) Start->Reagent1 Reagent2 Guanidine Start->Reagent2 Reaction Condensation Reaction (Base Catalyst, Heat/Microwave) Reagent1->Reaction Reagent2->Reaction Workup Reaction Workup (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure this compound Product Purification->Product

References

The 2-Aminopyrimidine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad range of biological activities.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for effective interactions with a multitude of biological targets.[2][3] This has led to the development of numerous this compound-based compounds with therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][4] This technical guide provides a comprehensive overview of the biological activities of the this compound scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Diverse Biological Activities of this compound Derivatives

The structural versatility of the this compound core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[2] This has resulted in the discovery of derivatives with a wide array of biological activities.

Anticancer Activity

A prominent application of the this compound scaffold is in the development of anticancer agents, particularly as kinase inhibitors.[5] Several approved anticancer drugs, such as Imatinib, Palbociclib, and Ribociclib, feature this core structure.[4] These compounds often exert their effects by targeting specific kinases involved in cancer cell proliferation, survival, and signaling pathways.

Kinase Inhibition: this compound derivatives have been successfully designed to inhibit various kinases implicated in cancer, including:

  • FMS-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).[6] Novel this compound derivatives have demonstrated potent inhibitory activity against both wild-type and mutated FLT3.[6][7]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Dysregulation of the FGFR4 signaling pathway is associated with certain breast cancers. Selective this compound-based inhibitors of FGFR4 have been developed.[8]

  • Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs have been synthesized, showing promise in overcoming drug resistance in both solid tumors and hematological malignancies.[9]

  • Ephrin type-A receptor 2 (EPHA2) and GAK: Macrocyclic this compound-based compounds have been optimized as potent inhibitors of these kinases.[10]

  • PI3K/mTOR Pathway: Derivatives have been discovered that act as potent inhibitors of PI3K or as dual PI3K/mTOR inhibitors, targeting a crucial pathway in cancer cell growth and survival.[11]

The general mechanism of action for these kinase inhibitors involves the this compound core forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, thus blocking the binding of ATP and inhibiting downstream signaling.[7][10]

Other Anticancer Mechanisms: Beyond kinase inhibition, this compound derivatives of ursolic acid have been shown to induce apoptosis in cancer cells by suppressing the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[12]

Compound IDTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
15 FLT3-WT7.42 ± 1.23MV4-110.83 ± 0.15[6]
FLT3-D835Y9.21 ± 0.04MOLM-1310.55 ± 1.70[6]
2n FGFR42.6Breast Cancer Cells380[8]
8e CDK988.4MV-4-11-[9]
HDAC1168.9Hematological & Solid Tumor Cells-[9]
9e FLT330.4MV-4-11-[9]
HDAC152.4FLT3 mutant-transformed BaF3 cells-[9]
HDAC314.7[9]
X43 LSD1890A5491620[13]
THP-11210[13]
7b MEK1 (putative)-MCF-7480 ± 110[12]
HeLa740 ± 130[12]
30 FLT31.5 - 7.2--[7]
36 FLT31.5 - 7.2--[7]
Antimicrobial and Anti-biofilm Activity

The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. The this compound scaffold has proven to be a valuable starting point for the development of compounds with antibacterial and antifungal properties.[2] These derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[14]

Furthermore, this compound derivatives have been identified as modulators of bacterial biofilm formation, a key virulence factor in many chronic infections.[15][16] Some compounds have been shown to inhibit biofilm formation in pathogens like Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa.[15] Interestingly, certain derivatives can also suppress MRSA's resistance to conventional antibiotics.[16]

Compound IDOrganismBiofilm Inhibition IC50 (µM)NotesReference
10 P. aeruginosa200Toxic mechanism[15]
MSSA128Toxic mechanism[15]
MRSA84Non-toxic mechanism[15]
15 MSSA344Toxic mechanism[15]
MRSA72Non-toxic mechanism[15]
22 MSSA>200 (65.5% inhibition at 200 µM)-[15]
37 MSSA114Non-toxic mechanism[15]
32 MSSA-Promoted biofilm formation[15]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory properties.[17] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of prostaglandins (B1171923).[17] Additionally, some derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[17] The this compound scaffold has also been utilized to develop antagonists for the histamine (B1213489) H4 receptor, a target for inflammatory and pain conditions.[18]

Compound IDTargetIC50 (µM)Reference
5 COX-20.04 ± 0.09[17]
6 COX-20.04 ± 0.02[17]
Celecoxib (Standard) COX-20.04 ± 0.01[17]
Other Enzymatic Inhibition

The versatility of the this compound scaffold extends to the inhibition of other enzymes relevant to various pathologies:

  • β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are linked to conditions like colon cancer.[4][19] A series of this compound derivatives have been synthesized and evaluated as inhibitors of this enzyme, with some showing significantly higher potency than the standard inhibitor.[1][4]

  • α-Glucosidase and α-Amylase Inhibition: As potential treatments for diabetes, 2-amino-4,6-diarylpyrimidine derivatives have been designed as potent dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[20]

Compound IDTarget EnzymeIC50 (µM)Standard Inhibitor (IC50, µM)Reference
24 β-Glucuronidase2.8 ± 0.10D-saccharic acid 1,4-lactone (45.75 ± 2.16)[1][4]
4p α-Glucosidase0.087 ± 0.01Rutin (0.192 ± 0.02)[20]
α-Amylase0.189 ± 0.02Rutin (0.224 ± 0.02)[20]
6p α-Glucosidase0.095 ± 0.03Rutin (0.192 ± 0.02)[20]
α-Amylase0.214 ± 0.03Rutin (0.224 ± 0.02)[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to a diverse library of this compound derivatives involves the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines.[3][4]

General Procedure:

  • To a reaction vessel, add 2-amino-4,6-dichloropyrimidine (1 equivalent) and the desired amine (1-2 equivalents).

  • Add triethylamine (B128534) (2-3 equivalents) as a base.

  • The reaction can often be performed under solvent-free conditions or in a suitable solvent like ethanol.

  • Heat the reaction mixture at 80-90 °C for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and purify the product using standard techniques such as column chromatography or recrystallization.

  • Characterize the final compound using spectroscopic methods like NMR, MS, and FTIR.[4][21]

reagents 2-Amino-4,6-dichloropyrimidine + Amine + Triethylamine heating Heating (80-90°C) reagents->heating Reaction purification Purification (e.g., Chromatography) heating->purification Work-up product This compound Derivative purification->product Isolation

General Synthetic Workflow for this compound Derivatives.
Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.

General Procedure (e.g., for FLT3 Kinase):

  • Prepare a reaction mixture containing the kinase (e.g., recombinant FLT3), a suitable buffer, ATP, and a substrate (e.g., a synthetic peptide).

  • Add the test compound (this compound derivative) at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a set time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

General Procedure:

  • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[12]

β-Glucuronidase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of compounds against β-glucuronidase.[1]

General Procedure:

  • Prepare an assay mixture in a 96-well plate containing the enzyme (β-glucuronidase), the test compound at various concentrations, and a suitable buffer (e.g., acetate (B1210297) buffer).

  • Pre-incubate the mixture at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

  • The enzyme will hydrolyze the substrate to p-nitrophenol, which is a colored product.

  • Measure the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of the reaction for each compound concentration.

  • Determine the percentage of inhibition and subsequently the IC50 value.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

Kinase Inhibition and Downstream Signaling

As previously mentioned, a primary mechanism of action for many anticancer this compound compounds is the inhibition of protein kinases. By binding to the ATP pocket of a target kinase, these compounds block the transfer of a phosphate (B84403) group to downstream substrates, thereby interrupting the signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, FGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Inhibitor This compound Kinase Inhibitor Inhibitor->RTK Inhibition

Inhibition of Receptor Tyrosine Kinase Signaling.
Modulation of Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives can be attributed to their ability to suppress the production of pro-inflammatory mediators. A key mechanism is the inhibition of COX enzymes, which are central to the synthesis of prostaglandins from arachidonic acid.

Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound COX Inhibitor Inhibitor->COX Inhibition

Inhibition of the Cyclooxygenase (COX) Pathway.

Conclusion

The this compound scaffold represents a highly valuable and versatile core structure in the field of medicinal chemistry. Its adaptability has enabled the development of a wide range of biologically active compounds with significant therapeutic potential. The ongoing exploration of this scaffold continues to yield novel drug candidates targeting a diverse array of diseases. For researchers and drug development professionals, the this compound scaffold remains a promising and fruitful area of investigation for the discovery of next-generation therapeutics.

References

The 2-Aminopyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold has emerged as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound impact on drug discovery. This heterocyclic motif is a key constituent in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications. Its structural resemblance to the purine (B94841) and pyrimidine (B1678525) bases of nucleic acids allows it to effectively interact with a wide array of biological targets, leading to the development of potent agents for treating cancer, microbial infections, and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, supplemented with detailed experimental protocols and visual representations of key biological pathways.

Diverse Biological Activities of this compound Derivatives

The this compound core is a privileged structure, bestowing upon its derivatives a diverse range of pharmacological activities. This has led to the successful development and marketing of several drugs that are now integral in clinical practice.[1]

Anticancer Activity: A significant number of this compound derivatives have demonstrated potent anticancer properties.[2] This is largely attributed to their ability to act as kinase inhibitors. Several FDA-approved anticancer drugs, including Imatinib (B729), Palbociclib, Ribociclib, and Abemaciclib, feature the this compound moiety.[3] These drugs target key signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial and Antifungal Activity: The rising threat of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[1] Their mechanism of action often involves the disruption of essential microbial processes.[1]

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Certain this compound derivatives have been found to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Other Therapeutic Areas: Beyond these major areas, this compound derivatives have also been investigated for their potential as antiviral, antimalarial, antidiabetic, and neuroprotective agents, highlighting the broad therapeutic potential of this chemical scaffold.[1]

Synthesis of this compound Derivatives

Several synthetic strategies have been developed for the efficient construction of the this compound core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Protocols

Method 1: Condensation of β-Dicarbonyl Compounds with Guanidine (B92328)

A widely used method involves the condensation of a β-dicarbonyl compound, such as a chalcone, with guanidine or urea (B33335) in the presence of a base.[4] This reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation.

  • Experimental Protocol:

    • In a microwave-safe vessel, dissolve the β-dicarbonyl compound (0.01 mol) and guanidine hydrochloride (0.01 mol) in 10 mL of 95% ethanol.

    • With continuous stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide (B78521) solution.

    • Place the reaction mixture in a microwave reactor and irradiate at 210 W for 7-10 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Neutralize the mixture with dilute hydrochloric acid.

    • Filter the resulting precipitate, wash with water, and dry to obtain the this compound derivative.[4]

Method 2: Nucleophilic Substitution of 2-Amino-4,6-dichloropyrimidine (B145751)

This method is particularly useful for introducing various substituents at the 4- and 6-positions of the pyrimidine ring. It involves the reaction of commercially available 2-amino-4,6-dichloropyrimidine with a range of amines.[3]

  • Experimental Protocol:

    • Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (B128534) (6 mmol).

    • Heat the mixture under solvent-free conditions at 80-90 °C for 3 to 6 hours.

    • Monitor the reaction by TLC.

    • After completion, add distilled water to the mixture to precipitate the product.

    • Filter the precipitate and wash it with water.

    • The crude product can be further purified by crystallization from ethanol.[4]

Quantitative Analysis of Biological Activity

The biological activity of this compound derivatives is typically quantified using in vitro assays to determine their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

Anticancer Activity

The anticancer potential of these derivatives is often evaluated against a panel of human cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 1 HCT11622.4[5]
Compound 2 HCT1160.34[5]
Compound 6b HEPG-26.9[6]
Compound 6g HEPG-28.6[6]
Compound 21d HCT-11658.2 ± 5.1[7]
Compound 6 A5491.7[8]
Gefitinib MCF-74.1 ± 0.01[6]
Thalidomide MCF-713.4 ± 0.5[6]
Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum concentration of the compound that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 2c S. aureus39 ± 0.000[9]
Compound 2c B. subtilis39 ± 0.000[9]
Compound 2c B. cereus78 ± 0.000[9]
Compound 2c E. faecalis78 ± 0.000[9]
Compound 2c L. monocytogenes156 ± 0.000[9]
Compound 3a Various16±1.0 - 18±0.8[10]
Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of COX enzymes.

CompoundTargetIC50 (µM)Reference
Compound 3b COX-119.45 ± 0.07[11]
Compound 4d COX-223.8 ± 0.20[11]
Pyrano[2,3-d]pyrimidine 5 COX-20.04 ± 0.09[11]
Pyrano[2,3-d]pyrimidine 6 COX-20.04 ± 0.02[11]
Celecoxib (Standard) COX-20.04 ± 0.01[11]
β-Glucuronidase Inhibition

Certain this compound derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in various diseases.

CompoundIC50 (µM)Reference
Compound 24 2.8 ± 0.10[3]
Compound 8 72.0 ± 6.20[3]
Compound 9 126.43 ± 6.16[3]
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16[3]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of many this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Signaling Pathways of FDA-Approved Kinase Inhibitors

Imatinib Signaling Pathway: Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML).[12][13] It also inhibits other receptor tyrosine kinases such as c-KIT and PDGFR.[12] By blocking the ATP-binding site of these kinases, imatinib prevents the phosphorylation of their downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.[12][13]

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL RAS RAS BCR-ABL->RAS STAT STAT BCR-ABL->STAT PI3K PI3K BCR-ABL->PI3K Apoptosis Apoptosis Inhibition BCR-ABL->Apoptosis c-KIT c-KIT PDGFR PDGFR Imatinib Imatinib Imatinib->BCR-ABL Imatinib->c-KIT Imatinib->PDGFR Proliferation Cell Proliferation RAS->Proliferation STAT->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK46_Inhibitor_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D CyclinD-CDK4/6 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD-CDK4/6 CDK4/6 CDK4/6 CDK4/6->CyclinD-CDK4/6 Rb Rb CyclinD-CDK4/6->Rb Phosphorylation Palbociclib / Ribociclib Palbociclib / Ribociclib Palbociclib / Ribociclib->CyclinD-CDK4/6 pRb Phosphorylated Rb E2F E2F Rb->E2F Inhibits pRb->E2F Releases Cell Cycle Progression G1 to S Phase Progression E2F->Cell Cycle Progression Kinase_Inhibitor_Workflow A Compound Synthesis (this compound Derivative) B In Vitro Kinase Assay (e.g., TR-FRET, Luminescence) A->B C Determine IC50 Value B->C D Kinase Selectivity Profiling (Panel of Kinases) C->D E Cell-Based Assays (Proliferation, Apoptosis) D->E F Western Blot Analysis (Target Phosphorylation) E->F G In Vivo Animal Models (Xenograft Studies) F->G H Lead Optimization G->H H->A Iterative Improvement

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the crystallographic analysis of 2-aminopyrimidine (B69317), a foundational heterocyclic compound and a key building block in numerous pharmaceutical agents. Understanding its three-dimensional structure is paramount for crystal engineering, polymorph screening, and designing novel co-crystals with tailored physicochemical properties. This document provides a consolidated overview of its crystal structure, the experimental methodologies employed for its determination, and the critical intermolecular interactions that govern its solid-state architecture.

Introduction to the Crystal Structure of this compound

This compound (C₄H₅N₃) is a planar molecule that exhibits a rich network of intermolecular interactions in the solid state, primarily driven by hydrogen bonding. The presence of an exocyclic amino group and two endocyclic nitrogen atoms provides multiple sites for hydrogen bond donors and acceptors.[1] This capability leads to the formation of robust, centrosymmetrically related hydrogen-bonded dimer pairs, which are a characteristic feature of its crystal packing. The analysis of these interactions is crucial for understanding the compound's physical properties, such as melting point and solubility, and for predicting its behavior in multicomponent crystalline forms.[1][2]

The fundamental crystal structure of this compound was determined to be orthorhombic. The precise arrangement of molecules in the lattice, dictated by these hydrogen bonds, creates distinct hydrophobic and hydrophilic regions within the crystal.

Experimental Protocols

The determination of the crystal structure of this compound and its derivatives involves several key experimental stages, from crystal growth to data analysis.

Crystallization

Obtaining high-quality single crystals is the prerequisite for X-ray diffraction analysis. Two primary methods have been successfully employed:

  • Sublimation: Suitable crystals of pure this compound can be grown by sublimation at room temperature. The commercial powder is placed in a flask under vacuum, and over several hours, colorless prismatic crystals deposit on the upper walls of the vessel. A selected crystal is then sealed in a capillary to prevent it from sublimating further during data collection.

  • Slow Evaporation: This is a common technique for growing single crystals of this compound co-crystals. The general procedure involves:

    • Dissolving a stoichiometric ratio of this compound and a coformer (e.g., a carboxylic acid) in a suitable solvent, such as ethanol (B145695) or a water-ethanol mixture.[3]

    • Stirring the solution at room temperature to ensure complete dissolution and mixing.[3]

    • Filtering the solution to remove any particulate matter.

    • Leaving the filtered solution undisturbed in a loosely covered container to allow the solvent to evaporate slowly at ambient temperature.

    • Harvesting the resulting single crystals after a period of days to weeks.[3]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction (SXRD) is the definitive method for determining the atomic arrangement within a crystal.

  • Instrumentation: Data is typically collected on a four-circle computer-controlled diffractometer (e.g., Bruker Kappa APEXII) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3]

  • Data Collection: A suitable crystal is mounted on the diffractometer. The unit cell dimensions are first determined, followed by the collection of intensity data for a large number of reflections at a controlled temperature.

  • Data Processing: The collected raw data is processed using specialized software (e.g., SAINT).[4] Corrections for factors such as absorption are applied (e.g., using SADABS).[4]

Structure Solution and Refinement
  • Structure Solution: The crystal structure is solved from the processed diffraction data using direct methods, which phase the reflections to generate an initial electron density map. This is commonly performed with software packages like SHELXTL.[4]

  • Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares technique on F².[4] Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms can often be located from the difference Fourier map and are subsequently refined with appropriate geometric constraints.[5] The final refined structure is evaluated based on crystallographic R-factors.

Crystallographic Data

The following tables summarize the key quantitative data for the crystal structure of pure this compound.

Table 1: Crystal Data and Structure Refinement
ParameterValueReference
Empirical formulaC₄H₅N₃
Formula weight95.11 g/mol
Crystal systemOrthorhombic
Space groupPcab
a (Å)5.709 (2)
b (Å)10.917 (2)
c (Å)15.103 (2)
Volume (ų)940.4 (5)
Z (molecules/unit cell)8
Calculated density (g/cm³)1.342
Table 2: Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)Reference
N(1)-C(2)1.336 (2)C(6)-N(1)-C(2)115.9 (1)
C(2)-N(3)1.334 (2)N(1)-C(2)-N(3)126.3 (1)
N(3)-C(4)1.325 (2)C(2)-N(3)-C(4)115.9 (1)
C(4)-C(5)1.378 (2)N(3)-C(4)-C(5)123.6 (2)
C(5)-C(6)1.365 (2)C(4)-C(5)-C(6)117.4 (2)
C(6)-N(1)1.330 (2)C(5)-C(6)-N(1)120.8 (2)
C(2)-N(7)1.342 (2)N(1)-C(2)-N(7)116.8 (1)
N(3)-C(2)-N(7)116.9 (1)

Atom numbering may vary based on the crystallographic information file.

Table 3: Hydrogen Bond Geometry
D–H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
N(7)–H···N(1)0.89(2)2.16(2)3.047(2)173(2)
N(7)–H···N(3)0.86(2)2.21(2)3.031(2)160(2)

D = Donor atom, A = Acceptor atom.

Visualization of Key Processes

The workflow for crystal structure analysis and the resulting intermolecular interactions can be visualized to better understand the relationships between the experimental steps and the final structural model.

G cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Determination cluster_3 Structural Analysis Start This compound (Powder) Crystallization Crystallization (Sublimation or Slow Evaporation) Start->Crystallization Crystal Single Crystal Crystallization->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Processing Data Processing (Integration, Scaling, Absorption Correction) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement FinalModel Final Structural Model (CIF File) Refinement->FinalModel Analysis Analysis of: - Bond Lengths/Angles - Torsion Angles - Hydrogen Bonds - Crystal Packing FinalModel->Analysis Publication Publication/ Whitepaper Analysis->Publication

Caption: Workflow for Single-Crystal X-ray Structure Analysis.

H_Bonding cluster_dimer1 Molecule A cluster_dimer2 Molecule B (Centrosymmetrically Related) N1_A N1 C2_A C2 N7_A N7(H)₂ N3_B N3 N7_A->N3_B N-H···N N3_A N3 N1_B N1 C2_B C2 N7_B N7(H)₂ N7_B->N3_A N-H···N

Caption: Hydrogen-Bonded Dimer Formation in this compound.

References

The 2-Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of bioactive compounds.[1] Its remarkable versatility stems from its unique electronic properties and its capacity to form multiple hydrogen bonds, allowing it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities, and its pivotal role in the development of novel therapeutics for a range of diseases, from cancer to inflammatory disorders.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is well-established, with several versatile methods available to medicinal chemists. A prevalent and efficient approach involves the condensation of β-dicarbonyl compounds with guanidine.[1][3] This method allows for the facile introduction of a wide variety of substituents onto the pyrimidine (B1678525) ring, which is crucial for exploring structure-activity relationships (SAR).

Another widely employed strategy is the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. This reaction, typically conducted in the presence of a base such as triethylamine (B128534), offers a straightforward route to a diverse library of this compound analogs.[1][4]

A general synthetic workflow for preparing this compound derivatives is illustrated below.

G cluster_0 Method 1: Condensation cluster_1 Method 2: Nucleophilic Substitution beta_dicarbonyl β-Dicarbonyl Compound condensation Condensation beta_dicarbonyl->condensation guanidine Guanidine guanidine->condensation substituted_2_aminopyrimidine_1 Substituted this compound condensation->substituted_2_aminopyrimidine_1 dichloro 2-Amino-4,6-dichloropyrimidine substitution Nucleophilic Substitution dichloro->substitution amine Primary/Secondary Amine amine->substitution substituted_2_aminopyrimidine_2 Substituted this compound substitution->substituted_2_aminopyrimidine_2

General synthetic routes to this compound derivatives.

Diverse Biological Activities and Therapeutic Applications

The this compound scaffold is a key component in numerous drugs and clinical candidates targeting a wide range of diseases.[2][5] Its ability to act as a bioisostere for other chemical groups, such as urea, further enhances its utility in drug design.[6][7]

Anticancer Activity

A significant number of this compound-based compounds exhibit potent anticancer properties, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[5][8] Marketed anticancer drugs such as Imatinib, Palbociclib, Ribociclib, and Abemaciclib all feature the this compound core.[4][5]

Kinase Inhibition: The this compound motif is a common hinge-binding element in kinase inhibitors, forming critical hydrogen bonds with the kinase hinge region.[9][10]

  • FLT3 Kinase Inhibitors: Derivatives of this compound have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[10] Certain compounds show high selectivity for FLT3 over other kinases like c-KIT, which is a desirable property to minimize off-target effects.[10]

  • EPHA2/GAK Kinase Inhibitors: Macrocyclic this compound-based compounds have been developed as potent inhibitors of Ephrin type-A receptor 2 (EPHA2) and Cyclin G-associated kinase (GAK).[9]

  • CDK/HDAC Dual Inhibitors: Novel this compound derivatives have been designed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showing synergistic antitumor effects.[11]

  • FGFR4 Inhibitors: A series of this compound derivatives have been synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in breast cancer and hepatocellular carcinoma.[12]

G GrowthFactor Growth Factor (e.g., FGF19) FGFR4 FGFR4 GrowthFactor->FGFR4 Activates DownstreamSignaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->DownstreamSignaling Phosphorylates TwoAP_Inhibitor This compound Inhibitor TwoAP_Inhibitor->FGFR4 Inhibits Proliferation Cell Proliferation & Survival DownstreamSignaling->Proliferation

Inhibition of the FGFR4 signaling pathway by this compound derivatives.

Quantitative Data on this compound Anticancer Agents

Compound ClassTargetIC50Reference
This compound DerivativeFLT31.5–7.2 nM[10]
Macrocyclic this compoundEPHA2-[9]
This compound Derivative (8e)CDK988.4 nM[11]
This compound Derivative (8e)HDAC1168.9 nM[11]
This compound Derivative (2n)FGFR42.6 nM[12]
Aminopyrimidine-2,4-dione (4)BRD40.029 µM[13]
Aminopyrimidine-2,4-dione (4)PLK10.094 µM[13]
Amino-2-thiopyrimidine-4-one (7)BRD40.042 µM[13]
Amino-2-thiopyrimidine-4-one (7)PLK10.02 µM[13]
Anti-inflammatory and Other Activities

The therapeutic potential of 2-aminopyrimidines extends beyond oncology.

  • β-Glucuronidase Inhibitors: Elevated β-glucuronidase activity is associated with certain cancers and inflammatory conditions.[14][15] A number of this compound derivatives have been identified as potent inhibitors of this enzyme.[4][14]

  • Histamine (B1213489) H4 Receptor Ligands: A series of 2-aminopyrimidines have been synthesized as ligands for the histamine H4 receptor, showing potential as anti-inflammatory and antinociceptive agents.[16]

  • CXCR2 Antagonists: 2-Aminopyrimidin-4(1H)-one has been identified as a novel bioisostere of urea, leading to the discovery of potent antagonists for the CXCR2 receptor, which is involved in inflammation.[6]

  • MRP1 Inhibitors: Polysubstituted this compound derivatives have been shown to inhibit the Multidrug Resistance-Associated Protein 1 (MRP1), a transporter involved in drug resistance in cancer.[17]

  • Antimicrobial and Biofilm Modulation: The this compound scaffold has been explored for its antimicrobial properties and its ability to modulate bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[2][18]

Quantitative Data on Other Bioactive 2-Aminopyrimidines

Compound ClassTarget/ActivityIC50/EC50Reference
This compound Derivative (24)β-Glucuronidase2.8 ± 0.10 µM[4][14]
D-saccharic acid 1,4-lactone (Standard)β-Glucuronidase45.75 ± 2.16 µM[4][14]
Polysubstituted this compound (21)MRP1 Inhibition177 nM (EC50)[17]

Structure-Activity Relationship (SAR) Insights

The broad applicability of the this compound scaffold is a direct result of the ability to readily modify its structure and observe the effects on biological activity.

  • For β-Glucuronidase Inhibitors: The inhibitory activity is highly dependent on the nature of the substituent introduced through nucleophilic substitution on the 2-amino-4,6-dichloropyrimidine core.[14]

  • For Histamine H4 Receptor Ligands: SAR studies revealed that modifications at the 6-position of the pyrimidine ring, particularly with aromatic and secondary amine moieties, significantly enhance potency.[16]

  • For Kinase Inhibitors: The this compound core consistently acts as a hinge-binder. Selectivity and potency are achieved by modifying substituents that interact with other regions of the ATP-binding pocket. For example, in FLT3 inhibitors, a piperidine (B6355638) group interacting with Asp698 was found to be crucial for affinity.[10]

Experimental Protocols

General Synthesis of this compound Derivatives (β-Glucuronidase Inhibitors)

This protocol describes the synthesis of this compound derivatives by reacting 2-amino-4,6-dichloropyrimidine with various amines.[4][15][19]

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine

  • Triethylamine

  • Ethanol

  • Distilled water

Procedure:

  • Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol) are heated together in a solvent-free condition at 80–90 °C.[19]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane (B92381) and ethyl acetate (B1210297) solvent system.[19]

  • Upon completion of the reaction, distilled water is added to the reaction mixture.[19]

  • The resulting precipitate is filtered and crystallized from ethanol.[19]

  • In cases where a precipitate does not form, the water is removed under vacuum, and the crude product is purified by crystallization from ethanol.[19]

β-Glucuronidase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of compounds against β-glucuronidase.[14]

Materials:

  • β-Glucuronidase enzyme

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Test compound

  • Suitable buffer (e.g., phosphate (B84403) buffer)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the β-glucuronidase enzyme and the test compound at various concentrations in a suitable buffer.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

  • Incubate the plate at a specified temperature (e.g., 37 °C).

  • Measure the formation of p-nitrophenol over time by reading the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[14]

G Start Start PrepareMixture Prepare reaction mixture: Enzyme + Test Compound Start->PrepareMixture AddSubstrate Add Substrate (p-nitrophenyl-β-D-glucuronide) PrepareMixture->AddSubstrate Incubate Incubate AddSubstrate->Incubate MeasureAbsorbance Measure Absorbance (Formation of p-nitrophenol) Incubate->MeasureAbsorbance CalculateInhibition Calculate % Inhibition MeasureAbsorbance->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50 End End DetermineIC50->End

References

Tautomeric Forms of 2-Aminopyrimidine in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyrimidine (B69317), a key heterocyclic scaffold in medicinal chemistry and drug development, exhibits prototropic tautomerism, existing as an equilibrium of amino and imino forms in solution. The position of this equilibrium is a critical determinant of its physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and pKa, which in turn influence its pharmacokinetic and pharmacodynamic profiles. Understanding and quantifying the tautomeric preference of this compound under various solution conditions is therefore paramount for rational drug design and development. This technical guide provides a comprehensive overview of the tautomeric forms of this compound in solution, summarizing key quantitative data, detailing experimental protocols for their characterization, and illustrating the underlying principles with clear diagrams.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications for molecular recognition and biological activity. For heteroaromatic compounds like this compound, the most common form of tautomerism is prototropic tautomerism, involving the migration of a proton. This compound can exist in a primary amino form and at least two imino tautomers. The relative stability of these tautomers is influenced by a variety of factors, including the solvent's polarity and hydrogen-bonding capacity, the pH of the solution, and temperature.

While it is widely accepted that the amino form of this compound is the predominant species in most solutions, the presence of minor imino tautomers can have a profound impact on its interaction with biological targets. This guide aims to provide researchers with the necessary information to understand, quantify, and consider the tautomeric behavior of this compound in their scientific endeavors.

Tautomeric Equilibrium of this compound

The principal tautomeric equilibrium for this compound involves the amino tautomer and two possible imino tautomers, as depicted below.

Figure 1: Tautomeric equilibrium of this compound.

Spectroscopic and computational studies have consistently shown that the amino tautomer is the most stable and therefore the major form in solution. However, the exact population of the imino tautomers can be influenced by the surrounding environment.

Quantitative Analysis of Tautomeric Forms

While extensive quantitative data specifically for this compound across a wide range of solvents and pH values is limited in the publicly available literature, studies on analogous compounds like 2-aminopyridine (B139424) and aminopurines provide valuable insights. The following table summarizes expected trends and available data for this compound.

SolventDielectric Constant (ε)Predominant TautomerTautomeric Ratio (Amino:Imino)Reference Method
Cyclohexane2.0Amino> 99:1 (estimated)Inferred from studies on 2-aminopyridine
Chloroform4.8Amino> 99:1 (estimated)Inferred from studies on 2-aminopyridine
Acetonitrile37.5Amino> 99:1 (estimated)Inferred from studies on 2-aminopyridine
Dimethyl Sulfoxide (DMSO)46.7Amino> 99:1 (estimated)Inferred from studies on 2-aminopyridine
Water80.1Amino> 99:1Spectroscopic and computational studies

Table 1: Estimated Tautomeric Ratios of this compound in Various Solvents. The amino form is overwhelmingly favored in all solvents. The imino population is generally too low to be accurately quantified by standard spectroscopic methods but may be populated to a greater extent in the gas phase or in non-polar, aprotic environments.

pH-Dependence

The tautomeric equilibrium of this compound is also influenced by pH. Protonation can occur on the ring nitrogens or the exocyclic amino group, and the relative basicities of these sites are tautomer-dependent. The reported pKa for this compound is approximately 3.45.[1] At pH values significantly below the pKa, the protonated species will dominate. The protonation is expected to occur primarily on a ring nitrogen, which may shift the tautomeric equilibrium.

pHPredominant SpeciesNotes
< 2Protonated Amino TautomerProtonation on a ring nitrogen is favored.
3.4550% Protonated, 50% NeutralThe pKa of the molecule.
> 5Neutral Amino TautomerThe amino form is the major neutral species.

Table 2: Predominant Species of this compound at Different pH Values.

Experimental Protocols for Tautomer Analysis

The characterization of tautomeric equilibria in solution relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the exchange rate between tautomers is slow on the NMR timescale.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound (typically 5-10 mg) in 0.5-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

    • For pH-dependent studies, prepare a series of buffered D₂O solutions with known pD values.

    • Add a known concentration of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP)) for chemical shift referencing and potential quantification.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling and a sufficient relaxation delay.

    • Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of proton and carbon signals to each tautomer.

  • Data Analysis:

    • Integrate the signals corresponding to unique protons of each tautomer.

    • The ratio of the integrals gives the relative population of the tautomers.

    • Compare the observed chemical shifts with those predicted by quantum chemical calculations to confirm the assignment of each tautomer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve this compound in deuterated solvent Add_Standard Add internal standard Dissolve->Add_Standard Acquire_1H Acquire 1H NMR Acquire_13C Acquire 13C NMR Acquire_1H->Acquire_13C Integrate Integrate signals Acquire_2D Acquire 2D NMR (HSQC, HMBC) Acquire_13C->Acquire_2D Calculate_Ratio Calculate tautomer ratio Integrate->Calculate_Ratio Compare_Shifts Compare with calculated shifts Calculate_Ratio->Compare_Shifts

Figure 2: Workflow for NMR analysis of tautomerism.

Expected ¹H NMR Data (in DMSO-d₆): The amino tautomer is expected to show a characteristic set of signals. The imino tautomers, if present in sufficient concentration, would exhibit distinct chemical shifts, particularly for the protons attached to or near the nitrogen atoms.

ProtonChemical Shift (ppm)Multiplicity
H5~6.5t
H4, H6~8.2d
NH₂~6.3br s

Table 3: Approximate ¹H NMR Chemical Shifts for the Amino Tautomer of this compound in DMSO-d₆.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will have distinct electronic transitions and thus different absorption spectra.

Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water).

    • Prepare a series of dilutions to determine a concentration range where Beer's Law is obeyed.

    • For pH-dependent studies, prepare a series of solutions in buffers of varying pH.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

    • Use the pure solvent or buffer as a reference.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for the different species present.

    • Deconvolution of overlapping absorption bands can be performed using specialized software to estimate the relative contributions of each tautomer.

    • The tautomeric equilibrium constant (K_T) can be determined from the pH-dependence of the absorbance at a specific wavelength, often in conjunction with the pKa values of the individual tautomers.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock_Solution Prepare stock solution Dilutions Prepare dilutions Stock_Solution->Dilutions Record_Spectra Record UV-Vis spectra Identify_Lambda_Max Identify λ_max Deconvolute Deconvolute spectra Identify_Lambda_Max->Deconvolute Determine_KT Determine K_T Deconvolute->Determine_KT

Figure 3: Workflow for UV-Vis analysis of tautomerism.
Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in each tautomer. For example, the stretching frequencies of C=N and N-H bonds will differ between the amino and imino forms.

Protocol for IR Analysis:

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

    • Alternatively, solid-state spectra can be obtained using KBr pellets or as a mull.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis:

    • Assign the observed vibrational bands to the functional groups of the different tautomers.

    • Comparison with computationally predicted vibrational frequencies can aid in the assignment.

    • Quantitative analysis is challenging but can sometimes be achieved by monitoring the intensity of characteristic bands for each tautomer.

Computational Chemistry

Quantum chemical calculations are an invaluable tool for studying tautomerism. They can be used to:

  • Predict the relative energies and stabilities of the different tautomers in the gas phase and in solution (using continuum solvation models like PCM or SMD).

  • Calculate the equilibrium geometries and vibrational frequencies of each tautomer.

  • Predict NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.

  • Model the transition states for interconversion between tautomers to understand the kinetics of the process.

Computational_Workflow cluster_calc Quantum Chemical Calculations cluster_analysis Analysis Optimize Optimize geometries of tautomers Frequencies Calculate vibrational frequencies Optimize->Frequencies Energies Calculate relative energies Optimize->Energies Spectra Predict NMR and UV-Vis spectra Energies->Spectra Determine_Stability Determine relative stability Energies->Determine_Stability Compare_Expt Compare with experimental data Spectra->Compare_Expt Assign_Spectra Assign experimental spectra Compare_Expt->Assign_Spectra

Figure 4: Workflow for computational analysis of tautomerism.

Conclusion

The tautomeric behavior of this compound in solution is a crucial aspect of its chemical character. While the amino form is thermodynamically favored under most conditions, a comprehensive understanding of the factors that may influence the presence of minor imino tautomers is essential for researchers in drug discovery and development. The combination of advanced spectroscopic techniques, particularly NMR, with quantum chemical calculations provides a robust framework for the qualitative and quantitative analysis of this important equilibrium. The detailed protocols and data presented in this guide offer a solid foundation for scientists to investigate and account for the tautomerism of this compound in their research.

References

Spectroscopic Characterization of Novel 2-Aminopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this heterocyclic system leads to novel derivatives with potentially enhanced therapeutic efficacy. A thorough spectroscopic characterization is paramount for the unambiguous structure elucidation and purity assessment of these newly synthesized entities. This technical guide provides an in-depth overview of the key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—employed in the characterization of novel this compound derivatives. Detailed experimental protocols and representative spectral data are presented to aid researchers in this critical analytical process.

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds due to their diverse pharmacological applications.[1] They are key components in a variety of therapeutic agents, including kinase inhibitors for cancer therapy.[1] The synthesis of novel derivatives often involves the condensation of β-dicarbonyl compounds with guanidine (B92328) or the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine (B145751) with various amines.[2] Following synthesis, a rigorous spectroscopic analysis is essential to confirm the chemical structure, identify functional groups, and ensure the purity of the compounds. This guide outlines the standard spectroscopic methodologies for the comprehensive characterization of these important molecules.

Spectroscopic Data of Representative this compound Derivatives

The following tables summarize typical quantitative data obtained from the spectroscopic analysis of various classes of this compound derivatives. These values can serve as a reference for researchers working on similar compounds.

Table 1: UV-Vis and FT-IR Spectral Data

Compound ClassUV λmax (nm)FT-IR (cm⁻¹) Characteristic PeaksReference(s)
N-Benzylidine-2-aminopyrimidines283 - 3523204-3219 (O-H), 1604-1685 (C=N), 1213-1232 (C-O), 636 (C-S)[2]
6-Chloro-4-(N-aryl)-2,4-pyrimidinediaminesNot SpecifiedNot Specified[3]
2-Amino-4,6-dimethylpyrimidineNot Specified3300-3400 (N-H), 2850-2950 (C-H), 1600-1650 (C=N), 1200-1350 (C-N)[4]
Furan-substituted 2-aminopyrimidinesNot Specified3184-3324 (N-H), 2960 (aromatic C-H), 1648 (N-H bend), 1216 (C-N)[5]

Table 2: ¹H NMR and ¹³C NMR Spectral Data (in DMSO-d₆)

Compound Class¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference(s)
N-Benzylidine-2-aminopyrimidines8.21 - 9.80 (1H, s, -CH=N-), 5.74 - 8.80 (m, aromatic-H), 10.33 - 10.68 (s, OH)161.67 - 169.98 (-CH=N-), 55.25 - 56.06 (OCH₃), 109.98 - 163.48 (aromatic-C)[2]
6-Chloro-4-(N-aryl)-2,4-pyrimidinediamines8.48 - 9.27 (1H, s, NH), 5.96 - 7.77 (m, aromatic/pyrimidine-H), 6.48 - 6.70 (2H, s, NH₂), 2.07 - 3.78 (s, CH₃/OCH₃)Not Specified[3]
Furan-substituted 2-aminopyrimidines5.07 - 5.14 (2H, s, NH₂), 7.26 - 7.60 (1H, s, pyrimidine (B1678525) H-5), 6.5 - 8.0 (m, aromatic-H), 3.04 - 4.0 (s, CH₃/OCH₃)Not Specified[6]

Table 3: Mass Spectrometry (MS) Data

Compound ClassIonization MethodKey m/z values (relative intensity %)Reference(s)
6-Chloro-4-(N-aryl)-2,4-pyrimidinediaminesEI-MSM⁺ and M⁺+2 peaks for chlorine isotopes. e.g., 250.1 (M⁺, 77.8), 252.1 (M⁺+2, 25.9)[3]
PyrimidinethionesEI-MSMolecular ion peaks (M⁺, M⁺+2 for sulfur). e.g., for C₁₅H₁₆N₂O₄S, m/z 320 (base peak)
General this compoundGC-MS95 (99.99), 68 (31.86), 42 (24.73), 41 (18.86), 96 (15.40)

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of novel this compound derivatives. Researchers should optimize these methods based on the specific properties of their compounds.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample solution over a wavelength range of 200-800 nm. Use the pure solvent as a blank for baseline correction.

  • Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to electronic transitions within the molecule. The absorbance at λmax can be used to determine the molar absorptivity (ε) of the compound.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: Utilize an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to specific functional groups present in the molecule, such as N-H, C=N, C=C, and C-N stretching and bending vibrations.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Employ a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

  • Analysis:

    • ¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) of the signals to determine the proton environment in the molecule.

    • ¹³C NMR: Analyze the chemical shifts of the signals to identify the different carbon environments.

Mass Spectrometry
  • Sample Preparation: Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the ionization technique used (e.g., direct infusion for ESI, or via a GC or LC for EI or ESI).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance.

  • Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For compounds containing chlorine or bromine, the characteristic isotopic pattern should be observed.

Visualizing Experimental Workflows and Signaling Pathways

General Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Novel This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectral Data Analysis UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Elucidation Final Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: Workflow for the Spectroscopic Characterization.

Signaling Pathway: Kinase Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] The diagram below illustrates the general mechanism of action for this compound-based kinase inhibitors.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by this compound Derivative ATP ATP Kinase Protein Kinase (e.g., EGFR, CDK) ATP->Kinase binds to active site Substrate Substrate Protein Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream activates Apoptosis Apoptosis Downstream->Apoptosis inhibits Inhibitor This compound Derivative Inhibitor->Kinase competitively binds to ATP-binding site

Caption: Kinase Inhibition by this compound Derivatives.

Conclusion

The spectroscopic characterization of novel this compound derivatives is a critical step in the drug discovery and development process. A combination of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a comprehensive understanding of the molecular structure and purity of these compounds. This technical guide offers a foundational framework for researchers, presenting standardized protocols and representative data to facilitate the efficient and accurate characterization of this important class of molecules. The provided workflows and pathway diagrams serve to visually summarize the key processes involved, from synthesis and analysis to the mechanism of action.

References

Solubility of 2-Aminopyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminopyrimidine (B69317) in a range of organic solvents. Understanding the solubility of this compound is critical for its application in medicinal chemistry, pharmaceutical development, and various synthetic processes, as it directly impacts reactivity, formulation, and bioavailability.[1] This document presents quantitative solubility data, details the experimental methodologies for its determination, and outlines the underlying principles of solubility.

Introduction to this compound

This compound (C₄H₅N₃) is a heterocyclic aromatic amine with a molecular weight of 95.11 g/mol . It serves as a crucial building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrimidine (B1678525) ring and an amino group, allows for hydrogen bonding, which significantly influences its solubility characteristics.[1] Generally, this compound is a solid at room temperature and appears as a white or off-white crystalline substance.

Principles of Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like," which suggests that polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[2][3] The polarity of this compound, arising from its amino group and nitrogen-containing heterocyclic ring, makes it more soluble in polar organic solvents through dipole-dipole interactions and hydrogen bonding.[1] Conversely, its solubility in non-polar solvents is limited.[1]

Several factors influence the solubility of this compound:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[1]

  • Solvent Polarity: The ability of a solvent to engage in hydrogen bonding and other polar interactions with this compound is a key determinant of its solubility.

  • pH: In aqueous solutions, the amino group can be protonated or deprotonated depending on the pH, which can alter the compound's solubility.[1]

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures, as determined by the gravimetric method.

Table 1: Solubility of this compound in Alcohols
Temperature (K)Methanol (B129727)Ethanol (B145695)n-PropanolIsopropanol (B130326)n-ButanolIsobutanoln-PentanolIsopentanol
272.65 0.04890.02780.02510.01630.02010.01750.01350.0142
277.85 0.05830.03320.02990.01940.02390.02080.01610.0169
283.05 0.06950.03960.03570.02320.02850.02480.01920.0202
288.25 0.08280.04720.04250.02760.03400.02960.02290.0241
293.45 0.09870.05630.05070.03290.04050.03530.02730.0287
298.15 0.11420.06510.05860.03800.04680.04080.03150.0332
303.35 0.13850.07890.07090.04600.05660.04940.03810.0401
308.55 0.16710.09520.08550.05550.06830.05960.04600.0484
313.75 0.20160.11480.10320.06700.08240.07190.05550.0584
318.45 0.23590.13430.12070.07840.09640.08410.06490.0683
323.35 0.27600.15710.14120.09170.11280.09830.07590.0799

Data sourced from Ou et al. (2025).

Table 2: Solubility of this compound in Ketones and Esters
Temperature (K)Acetone (B3395972)Butanone2-PentanoneCyclopentanone (B42830)Cyclohexanone (B45756)Methyl Acetate (B1210297)Ethyl AcetateEthyl Formate (B1220265)
272.65 0.06230.06890.02720.13280.12590.06450.07090.0998
277.85 0.07430.08210.03240.15830.14990.07690.08450.1189
283.05 0.08850.09790.03860.18870.17870.09170.10070.1417
288.25 0.10550.11670.04600.22500.21310.10930.12010.1690
293.45 0.12580.13910.05490.26820.25410.13030.14320.2014
298.15 0.14590.16130.06370.31110.29470.15110.16610.2336
303.35 0.17390.19230.07590.37090.35140.18020.19800.2785
308.55 0.20740.22920.09050.44220.41890.21480.23610.3320
313.75 0.24720.27330.10790.52720.49950.25610.28150.3958
318.45 0.28920.31980.12620.61690.58440.29960.32930.4631
323.35 0.33830.37410.14760.72170.68360.35050.38520.5416

Data sourced from Ou et al. (2025).

Table 3: Solubility of this compound in Acetonitrile
Temperature (K)Acetonitrile
272.65 0.0129
277.85 0.0154
283.05 0.0183
288.25 0.0218
293.45 0.0260
298.15 0.0309
303.35 0.0368
308.55 0.0439
313.75 0.0523
318.45 0.0619
323.35 0.0732

Data sourced from Ou et al. (2025).

At 298.15 K, the molar solubility of this compound in the tested solvents follows the descending order: cyclopentanone > cyclohexanone > ethyl formate > methanol > ethyl acetate > butanone > methyl acetate > acetone > n-propanol > ethanol > 2-pentanone > n-butanol > isobutanol > isopropanol > isopentanol > n-pentanol > acetonitrile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric shake-flask method. This method is reliable for generating accurate solubility data.[4]

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Sealed glass vials or flasks

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Pipettes

  • Evaporating dishes (pre-weighed)

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.[4][5]

    • Place the sealed vial in a thermostatic shaker set to the desired temperature.

    • Agitate the mixture at a constant speed (e.g., 150 rpm) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5] The time required may vary depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.[5]

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

    • Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0002 g).

    • The final constant weight is the mass of the dissolved this compound.

Data Calculation

The mole fraction solubility (x₁) of this compound is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ = mass of the dissolved this compound (solute)

  • M₁ = molar mass of this compound (95.11 g/mol )

  • m₂ = mass of the solvent (calculated as the mass of the solution minus the mass of the solute)

  • M₂ = molar mass of the solvent

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep_materials 1. Prepare Materials (Solute, Solvent, Glassware) add_excess 2. Add Excess Solute to Solvent in a Sealed Vial prep_materials->add_excess agitate 3. Agitate at Constant Temperature (24-72 hours) add_excess->agitate settle 4. Allow Solid to Settle (≥2 hours) agitate->settle withdraw 5. Withdraw and Filter Supernatant settle->withdraw weigh_solution 6. Weigh Filtered Solution withdraw->weigh_solution evaporate 7. Evaporate Solvent weigh_solution->evaporate weigh_solute 8. Weigh Dry Solute to Constant Weight evaporate->weigh_solute calculate 9. Calculate Mole Fraction Solubility weigh_solute->calculate

Experimental workflow for gravimetric solubility determination.

Conclusion

This technical guide provides essential solubility data and a robust experimental protocol for this compound in various organic solvents. The provided information is intended to support researchers and professionals in the fields of drug development, chemical synthesis, and formulation science by offering a foundational understanding of the solubility characteristics of this important compound. The detailed methodology and quantitative data serve as a valuable resource for predicting behavior in different solvent systems and for the design of crystallization and purification processes.

References

The Core of 2-Aminopyrimidine Synthesis: A Technical Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. A profound understanding of its synthesis is paramount for the rational design and development of novel drug candidates. This technical guide provides an in-depth exploration of the core reaction mechanisms underpinning this compound synthesis, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate comprehension and application in a research setting.

I. Principal Synthetic Routes and Mechanisms

The synthesis of 2-aminopyrimidines predominantly relies on the cyclocondensation of a three-carbon electrophilic component with guanidine (B92328), which serves as the N-C-N nucleophilic building block. The most prevalent methods involve the reaction of guanidine with β-dicarbonyl compounds or their synthetic equivalents.

The Pinner Synthesis: Condensation of β-Dicarbonyl Compounds with Guanidine

The classical and most widely employed method for this compound synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, with guanidine.[1][2] This reaction is typically catalyzed by either an acid or a base.

Base-Catalyzed Mechanism:

The base-catalyzed mechanism is the most common approach. It proceeds through a series of nucleophilic addition and condensation steps:

  • Deprotonation of Guanidine: In the presence of a base, guanidine is deprotonated to its more nucleophilic free base form.

  • Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a tetrahedral intermediate.

  • Intramolecular Cyclization: The terminal amino group of the guanidine moiety then attacks the second carbonyl group, leading to a cyclic intermediate.

  • Dehydration: The cyclic intermediate undergoes dehydration to form a dihydropyrimidine (B8664642) derivative.

  • Aromatization: The dihydropyrimidine intermediate subsequently aromatizes, often through oxidation or elimination, to yield the stable this compound ring.

G Guanidine H₂N-C(=NH)-NH₂ Intermediate_1 Tetrahedral Intermediate Guanidine->Intermediate_1 Nucleophilic Attack (+ β-Dicarbonyl) beta_Dicarbonyl R¹-C(=O)-CH₂-C(=O)-R² Intermediate_2 Cyclic Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Intermediate_3 Dihydropyrimidine Intermediate_2->Intermediate_3 Dehydration (-H₂O) Product This compound Derivative Intermediate_3->Product Aromatization

Figure 1: Logical flow of the Pinner synthesis of 2-aminopyrimidines.
Synthesis from Chalcones and Guanidine

A widely used variation of the Pinner synthesis employs chalcones (α,β-unsaturated ketones) as the three-carbon electrophile.[3][4] The reaction with guanidine under basic conditions proceeds via a Michael addition followed by cyclization and dehydration.

Reaction Mechanism:

  • Michael Addition: The nucleophilic guanidine attacks the β-carbon of the chalcone's α,β-unsaturated system in a conjugate addition.

  • Proton Transfer and Tautomerization: A proton transfer and tautomerization of the resulting enolate generate a 1,3-dicarbonyl-like intermediate.

  • Intramolecular Cyclization: The terminal amino group of the guanidine moiety attacks the carbonyl carbon.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration and aromatization to furnish the this compound product.

G Mechanism: Chalcone and Guanidine to this compound Chalcone Ar¹-CH=CH-C(=O)-Ar² Michael_Adduct Michael Adduct Intermediate Chalcone->Michael_Adduct 1. Michael Addition of Guanidine 2. Tautomerization Guanidine H₂N-C(=NH)-NH₂ Cyclic_Intermediate Cyclic Hemiaminal Michael_Adduct->Cyclic_Intermediate Intramolecular Cyclization Dihydropyrimidine Dihydropyrimidine Cyclic_Intermediate->Dihydropyrimidine Dehydration (-H₂O) 2_Aminopyrimidine 2-Amino-4,6-diarylpyrimidine Dihydropyrimidine->2_Aminopyrimidine Oxidation/Aromatization

Figure 2: Key steps in the synthesis of 2-aminopyrimidines from chalcones.
Synthesis via Nucleophilic Substitution of Dihalopyrimidines

This approach starts with a pre-formed pyrimidine (B1678525) ring, typically 2-amino-4,6-dichloropyrimidine (B145751), and introduces diversity through nucleophilic aromatic substitution (SNAr) reactions. This method is particularly useful for creating libraries of N-substituted 2-aminopyrimidines.

Reaction Mechanism:

The reaction proceeds through a standard SNAr mechanism, where an amine nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

  • Nucleophilic Attack: An amine attacks the C4 or C6 position of the 2-amino-4,6-dichloropyrimidine ring.

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.

  • Chloride Elimination: The chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.

II. Quantitative Data Presentation

The efficiency of this compound synthesis is highly dependent on the chosen method, substrates, and reaction conditions. The following tables summarize quantitative data from various synthetic protocols.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis from Chalcones and Guanidine

EntryChalcone SubstituentMethodCatalyst/BaseSolventTimePower (W)Yield (%)
14-MethoxyConventionalNaOHEthanol (B145695)4 h-75
24-MethoxyMicrowaveNaOHEthanol5 min16088[4]
34-ChloroConventionalNaOHEthanol5 h-78
44-ChloroMicrowaveNaOHEthanol7 min16091[4]
5UnsubstitutedMicrowaveZnCl₂Solvent-free3 min16056[4]
64-NitroMicrowaveZnCl₂Solvent-free4 min16062[4]

Table 2: Synthesis of 6-Chloro-4-(N-substituted)-2,4-pyrimidinediamines

EntrySubstituted AmineReaction TimeYield (%)
1Aniline (B41778)5 h83
22-Methoxyaniline4.5 h84
33-Methoxyaniline6 h82
44-Methoxyaniline4 h85
53-Bromoaniline6 h81
64-Chloroaniline14 h78
72-Isopropylaniline10 h78

III. Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine from a Chalcone

Materials:

Equipment:

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a microwave-safe reaction vessel, dissolve the 4-methoxy-chalcone (0.01 mol) and guanidine nitrate (0.01 mol) in 10 mL of ethanol.

  • Add a catalytic amount of sodium hydroxide to the mixture.

  • Place the vessel in the microwave reactor and irradiate at 160 Watts for 5 minutes.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the vessel to cool to room temperature.

  • Pour the reaction mixture over crushed ice in a beaker.

  • Filter the resulting precipitate using a Büchner funnel, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.

Protocol 2: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine

Materials:

  • 2-Amino-4,6-dichloropyrimidine (3 mmol)

  • Aniline (3 mmol)

  • Triethylamine (B128534) (6 mmol)

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask with a condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), aniline (3 mmol), and triethylamine (6 mmol) in a round-bottom flask.

  • Heat the mixture under solvent-free conditions at 80-90 °C for 5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add distilled water to the mixture to precipitate the product.

  • Filter the precipitate and wash it with water.

  • Purify the crude product by crystallization from ethanol.

G Experimental Workflow: Synthesis and Purification Start Start Reactants Combine Reactants, Solvent, and Catalyst Start->Reactants Reaction Heat (Conventional or Microwave) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Precipitate with Ice Water Monitoring->Workup Reaction Complete Filtration Filter Crude Product Workup->Filtration Purification Recrystallize from Suitable Solvent Filtration->Purification Characterization Characterize (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 3: A generalized experimental workflow for this compound synthesis.

IV. Conclusion

The synthesis of 2-aminopyrimidines is a well-established and versatile area of organic chemistry with significant implications for drug discovery. The Pinner reaction and its variations, particularly the use of chalcones and microwave-assisted protocols, offer efficient routes to a wide array of derivatives. Furthermore, the nucleophilic substitution of dihalopyrimidines provides a powerful tool for late-stage functionalization. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is crucial for researchers to effectively design and execute the synthesis of novel this compound-based compounds with desired therapeutic properties. The provided protocols and data serve as a practical resource for the implementation of these synthetic strategies in a laboratory setting.

References

2-Aminopyrimidine: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyrimidine (B69317) is a privileged heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active compounds.[1][2][3] Its versatile chemical nature, characterized by multiple reaction sites, allows for the construction of diverse molecular architectures, including fused heterocyclic systems. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and its application in the development of therapeutic agents. The discussion will encompass its role in the synthesis of compounds targeting various signaling pathways implicated in diseases such as cancer, bacterial infections, and inflammatory conditions. Quantitative data on reaction yields and biological activities are systematically presented in tabular format, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its synthetic applications.

The Chemical Versatility of this compound

The this compound core is a key pharmacophore found in numerous approved drugs, including the anticancer agents imatinib, palbociclib, and abemaciclib.[4][5] Its significance stems from its ability to participate in a variety of chemical transformations, leading to a diverse range of derivatives. The pyrimidine (B1678525) ring itself is a relatively stable aromatic system, and the amino group at the C2 position, along with the ring nitrogen atoms, provides multiple sites for functionalization. This inherent reactivity makes this compound a valuable starting material for the synthesis of complex heterocyclic compounds.[1]

The primary modes of reactivity of this compound include:

  • N-alkylation and N-arylation: The exocyclic amino group can be readily alkylated or arylated to introduce various substituents.

  • Condensation Reactions: The amino group can react with carbonyl compounds, such as β-dicarbonyl compounds, to form fused heterocyclic systems.[1]

  • Nucleophilic Substitution: In appropriately substituted 2-aminopyrimidines (e.g., with leaving groups on the pyrimidine ring), the amino group can direct nucleophilic substitution reactions.[4]

  • Cyclization Reactions: The bifunctional nature of this compound allows it to act as a dinucleophile in cyclization reactions to form bicyclic and polycyclic heterocyclic systems.[1]

Synthesis of Functionalized this compound Derivatives

A variety of synthetic methodologies have been developed for the preparation of functionalized this compound derivatives. These methods often employ green chemistry principles, such as the use of microwave irradiation or ultrasound to enhance reaction rates and yields.[6]

Condensation with β-Dicarbonyl Compounds

One of the most common methods for the synthesis of 2-aminopyrimidines involves the condensation of guanidine (B92328) (or its derivatives) with β-dicarbonyl compounds.[7] This reaction, often carried out under basic conditions, provides a straightforward route to a wide range of substituted 2-aminopyrimidines.

G General Scheme for this compound Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Guanidine Guanidine Base Base (e.g., NaOH, KOH) Beta-Dicarbonyl β-Dicarbonyl Compound This compound This compound Derivative Base->this compound Condensation Solvent Solvent (e.g., Ethanol) Heat Reflux or Microwave

Caption: Synthesis of 2-aminopyrimidines via condensation.

Nucleophilic Substitution on Dihalopyrimidines

Commercially available 2-amino-4,6-dichloropyrimidine (B145751) is a versatile starting material for the synthesis of a library of this compound derivatives through nucleophilic substitution reactions. The chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles, such as amines, to introduce diverse functional groups.[4][8]

G Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine Start 2-Amino-4,6-dichloropyrimidine Product Substituted This compound Start->Product Amine Substituted Amine (R-NH2) Amine->Product Base Triethylamine (B128534) Base->Product Conditions Solvent-free 80-90 °C Conditions->Product

Caption: Synthesis via nucleophilic substitution.

This compound as a Precursor to Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold allows for its use in the construction of fused bicyclic and polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles known for their diverse biological activities, including acting as protein kinase inhibitors in cancer therapy.[9] A common synthetic route involves the reaction of 3-aminopyrazoles with various β-dicarbonyl compounds.[10] Alternatively, substituted 2-aminopyrimidines can be elaborated to form the pyrazole (B372694) ring. A more direct approach involves the condensation of a substituted pyrazole with a pyrimidine precursor. For instance, the reaction of 5-aminopyrazoles with various reagents can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core.[11]

G Synthesis of Pyrazolo[1,5-a]pyrimidines Aminopyrazole 5-Aminopyrazole Derivative Cyclization Cyclocondensation Aminopyrazole->Cyclization Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclization->Product

Caption: General route to pyrazolo[1,5-a]pyrimidines.

Synthesis of Triazolo[1,5-a]pyrimidines

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is another important heterocyclic system with applications in drug design.[12] A primary synthetic strategy for this ring system is the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.[12]

G Synthesis of Triazolo[1,5-a]pyrimidines Aminotriazole 3-Amino-1,2,4-triazole Cyclization Cyclocondensation Aminotriazole->Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Cyclization Product [1,2,4]Triazolo[1,5-a]pyrimidine Cyclization->Product

Caption: Synthesis of triazolo[1,5-a]pyrimidines.

Biological Significance and Signaling Pathways

This compound derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[1] They have been investigated as antimicrobial, anti-inflammatory, and anticancer agents.[1][2]

Antimicrobial and Biofilm Modulation Activity

Derivatives of this compound have shown significant potential in combating antimicrobial resistance.[1] They have demonstrated broad-spectrum activity against various microbial pathogens.[1] Furthermore, certain this compound derivatives have been found to modulate bacterial biofilm formation, a key virulence factor in chronic infections.[13] Some derivatives have even been shown to suppress MRSA (methicillin-resistant Staphylococcus aureus) resistance to conventional antibiotics.[13]

Anticancer Activity and Kinase Inhibition

In the realm of oncology, this compound is a well-established scaffold for the design of kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. By targeting the ATP-binding site of kinases, this compound-based inhibitors can effectively block aberrant signaling and inhibit cancer cell proliferation. For example, derivatives of this compound have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are key targets in cancer therapy.[14]

G Simplified Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade Transcription Gene Transcription & Cell Proliferation KinaseCascade->Transcription Inhibitor This compound-based Kinase Inhibitor Inhibitor->KinaseCascade Inhibition

Caption: Kinase inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of this compound derivatives.

General Procedure for the Synthesis of this compound Derivatives via Condensation with β-Dicarbonyl Compounds[7]
  • Materials:

    • β-Dicarbonyl Compound (e.g., chalcone) (0.01 mol)

    • Guanidine (0.01 mol)

    • Potassium Hydroxide (B78521) (40% aqueous solution)

    • Ethanol (B145695) (95%)

    • Dilute Hydrochloric Acid (HCl)

    • Distilled Water

  • Procedure:

    • In a microwave-safe vessel, dissolve the β-dicarbonyl compound (0.01 mol) and guanidine (0.01 mol) in 10 mL of 95% ethanol.

    • With constant stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide solution.

    • Place the reaction mixture in a microwave reactor and irradiate at a power of 210 W for 7-10 minutes.

    • Monitor the reaction's progress with Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into ice-cold water and neutralize it with dilute HCl.

    • Filter the resulting precipitate, wash it with water, and dry it.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.

Ultrasound-Assisted Synthesis of 2-amino-4,6-dimethylpyrimidine[6]
  • Materials:

    • Guanidine hydrochloride (0.052 mol)

    • Acetylacetone (B45752) (Pentane-2,4-dione) (0.052 mol)

    • Sodium Carbonate (Na₂CO₃) (0.052 mol)

    • Water

    • Ethanol

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

    • Add acetylacetone (0.052 mol) to the reaction mixture.

    • Place the reaction vessel in a preheated water bath at 60°C.

    • Immerse an ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

    • Irradiate the mixture with ultrasound for 30 minutes, ensuring continuous stirring.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • The solid product will precipitate. Filter the product using a Büchner funnel and wash with a small amount of cold water.

    • To purify, the crude product can be recrystallized from ethanol.

Synthesis of Substituted 2-Aminopyrimidines via Nucleophilic Substitution[4][7]
  • Materials:

    • 2-amino-4,6-dichloropyrimidine (3 mmol)

    • Desired substituted amine (3 mmol)

    • Triethylamine (6 mmol)

    • Distilled Water

  • Procedure:

    • Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

    • Heat the mixture in a solvent-free condition at 80-90 °C for 3 to 6 hours.

    • The reaction should be monitored by TLC.

    • After the reaction is complete, add distilled water to the mixture to precipitate the product.

    • Filter the precipitate and wash it with water.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of selected this compound derivatives.

Table 1: Synthesis of this compound Derivatives under Green Conditions [6]

Entryβ-Dicarbonyl CompoundBaseSolventTime (min)Temperature (°C)Yield (%)
1Diethyl malonateNa₂CO₃Water306085
2Ethyl acetoacetateNa₂CO₃Water306092
3AcetylacetoneNa₂CO₃Water306095
4Diethyl-2-alkyl malonateNaOC₂H₅Ethanol306088

Table 2: Biofilm Inhibition by this compound Derivatives [13]

CompoundTarget OrganismIC₅₀ (µM)
10P. aeruginosa200
10MSSA128
10MRSA84
15MSSA344
15MRSA72
37MSSA114

Table 3: β-Glucuronidase Inhibitory Activity of this compound Derivatives [4][8]

CompoundIC₅₀ (µM)
242.8 ± 0.10
872.0 ± 6.20
9126.43 ± 6.16
22300.25 ± 12.5
23257.0 ± 4.18
Standard45.75 ± 2.16

Conclusion

This compound has firmly established itself as a cornerstone in the synthesis of heterocyclic compounds with profound implications for drug discovery and development. Its inherent reactivity and the accessibility of various synthetic methodologies, including environmentally benign approaches, make it an attractive starting point for the creation of diverse chemical libraries. The broad range of biological activities exhibited by this compound derivatives, from antimicrobial and biofilm-modulating effects to potent inhibition of key signaling pathways in cancer, underscores the therapeutic potential of this versatile scaffold. The detailed protocols and summarized data presented in this guide aim to equip researchers with the necessary information to effectively utilize this compound as a building block in their quest for novel therapeutic agents. Future research in this area will undoubtedly continue to uncover new synthetic routes and biological applications for this remarkable heterocyclic core.

References

A Technical Guide to the Initial Antimicrobial Screening of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds, 2-aminopyrimidines have emerged as a promising scaffold due to their diverse biological activities, including significant antimicrobial properties.[1][2] This in-depth technical guide provides a comprehensive overview of the core methodologies involved in the initial screening of 2-aminopyrimidine (B69317) derivatives for their antimicrobial potential. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and data interpretation frameworks to effectively evaluate these compounds.

Overview of the Screening Process

The initial evaluation of newly synthesized this compound derivatives typically follows a structured workflow. This process begins with the synthesis and characterization of the compounds, followed by primary antimicrobial screening to identify active compounds. Subsequent secondary screening then quantifies this activity and assesses the spectrum of susceptible microorganisms.

Antimicrobial Screening Workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Evaluation cluster_data Data Analysis synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, IR, Mass Spec) synthesis->purification primary_screening Primary Screening (e.g., Disk Diffusion, Agar (B569324) Well Diffusion) purification->primary_screening secondary_screening Secondary Screening (e.g., Broth Microdilution for MIC) primary_screening->secondary_screening Active Compounds spectrum Determination of Antimicrobial Spectrum secondary_screening->spectrum data_analysis Data Analysis & Structure-Activity Relationship (SAR) spectrum->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification

Caption: Workflow for the initial antimicrobial screening of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride in an alcoholic solvent.[3][4] The general synthetic route can be summarized as follows:

  • Chalcone Synthesis : Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base (e.g., NaOH) to form the corresponding chalcone.

  • Cyclization : The synthesized chalcone is then refluxed with guanidine hydrochloride in the presence of a base (e.g., NaOH in ethanol) to yield the this compound ring.[3]

  • Purification and Characterization : The resulting solid is purified by recrystallization. The structure and purity of the synthesized derivatives are confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5][6]

Experimental Protocols for Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is evaluated against a panel of pathogenic microorganisms, typically including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Aspergillus niger, Candida albicans).[3][7][8]

Primary Screening: Agar Well Diffusion Method

This method is used for the initial qualitative assessment of antimicrobial activity.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The presence of an area of no microbial growth around the well indicates antimicrobial activity.

Protocol:

  • Medium Preparation: Prepare a suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a McFarland standard (typically 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Plate Preparation: Pour the sterilized agar medium into sterile Petri dishes and allow it to solidify. Aseptically spread the prepared microbial inoculum evenly over the surface of the agar.

  • Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Compound Loading: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each test compound solution to the wells.

  • Controls: Use a well with the solvent alone as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin, Amoxicillin) as a positive control.[3]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria for 24 hours, 28°C for fungi for 48-72 hours).

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Secondary Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method provides a quantitative measure of the antimicrobial activity.

Principle: The lowest concentration of the test compound that completely inhibits the visible growth of the microorganism in a liquid medium is determined as the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion method, and then dilute it to the final required concentration in the broth (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add a fixed volume of the diluted inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include wells with inoculum and no compound (positive growth control), wells with medium only (negative growth control), and wells with a standard antibiotic.

  • Incubation: Incubate the microtiter plates under the same conditions as the primary screening.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The results of the antimicrobial screening are typically summarized in a tabular format for easy comparison. The following table presents a hypothetical summary of antimicrobial activity data for a series of this compound derivatives.

Compound IDR-GroupTest MicroorganismZone of Inhibition (mm)MIC (µg/mL)
2-AP-01 -HS. aureus1264
E. coli8128
A. niger->256
2-AP-02 -ClS. aureus1816
E. coli1432
A. niger10128
2-AP-03 -OCH₃S. aureus1532
E. coli1064
A. niger->256
Ciprofloxacin (Standard)S. aureus252
E. coli281
Griseofulvin (Standard)A. niger228

Note: '-' indicates no activity observed.

Structure-Activity Relationship (SAR) and Hit Identification

The data obtained from the initial screening is crucial for establishing a preliminary structure-activity relationship (SAR). By comparing the antimicrobial activity of derivatives with different substituents, researchers can identify the chemical moieties that are essential for or enhance the antimicrobial effect. For instance, in the hypothetical data above, the chloro-substituted derivative (2-AP-02) exhibits greater activity than the unsubstituted (2-AP-01) and methoxy-substituted (2-AP-03) compounds.

Compounds that exhibit potent antimicrobial activity (low MIC values) and a broad spectrum of activity are identified as "hit" compounds. These hits then proceed to further stages of drug development, including lead optimization, mechanism of action studies, and in vivo efficacy testing.

Conclusion

The initial screening of this compound derivatives for antimicrobial activity is a critical first step in the discovery of new therapeutic agents. A systematic approach, involving robust synthesis, standardized screening protocols, and clear data presentation, is essential for the effective identification of promising lead candidates. The methodologies and frameworks presented in this guide provide a solid foundation for researchers to build upon in their quest for novel antimicrobials to combat the growing challenge of drug resistance.

References

theoretical studies on the electronic properties of 2-aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of the Electronic Properties of 2-Aminopyrimidine (B69317)

Introduction

This compound is a heterocyclic aromatic organic compound with the chemical formula C₄H₅N₃.[1] It serves as a fundamental building block in a variety of biologically significant molecules, including certain vitamins and nucleic acid bases.[2][3] The unique arrangement of its six-membered ring, containing two nitrogen atoms and an exocyclic amino group, allows for diverse chemical interactions such as hydrogen bonding and dipole-dipole interactions.[4] These properties make this compound and its derivatives a subject of intense research, with applications ranging from anticancer and antimicrobial agents to materials for dye-sensitized solar cells.[4][5][6]

Theoretical and computational studies are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of this compound at a molecular level.[7] By employing methods like Density Functional Theory (DFT) and ab initio calculations, researchers can predict molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and simulate vibrational and electronic spectra. This guide provides a comprehensive overview of the theoretical methodologies used to study this compound, presents key quantitative data from these studies, and visualizes the logical workflows and concepts involved.

Experimental Protocols: Computational Methodologies

The electronic properties of this compound have been extensively investigated using a variety of computational chemistry methods. These theoretical protocols provide a framework for understanding the molecule's behavior and characteristics.

Density Functional Theory (DFT): This is the most commonly used method for studying this compound. DFT calculates the electronic structure of a molecule based on its electron density. A popular functional used in these studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8][9] DFT is used to perform geometry optimization, calculate vibrational frequencies, and determine electronic properties like HOMO-LUMO energies and charge distributions.[7][8][9]

Time-Dependent Density Functional Theory (TD-DFT): To study the excited-state properties and electronic absorption spectra (UV-Vis), TD-DFT is employed.[5][10] This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally.[5]

Ab Initio Methods: These methods are based on first principles without the use of empirical parameters.

  • Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[11] It provides a good starting point for more advanced calculations.

  • Møller–Plesset Perturbation Theory (MP2): This method improves upon the HF method by including electron correlation effects, leading to more accurate geometry and energy predictions.[8][12]

Basis Sets: The choice of basis set is crucial in all quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets used for this compound include Pople-style basis sets like 6-31G*, 6-311G(d,p), and 6-311++G**.[8][9] The addition of polarization functions (d,p) and diffuse functions (++) allows for a more accurate description of the electron distribution, especially for systems with lone pairs and hydrogen bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the Lewis structure of a molecule.[13] It provides a description of the localized bonds and lone pairs, offering insights into intramolecular interactions.[14]

Mulliken Population Analysis: This method partitions the total electron population among the atoms in a molecule to calculate partial atomic charges.[15][16] These charges are useful for understanding the electrostatic potential and reactivity of the molecule.[17]

Data Presentation

Optimized Molecular Geometry

Theoretical calculations provide optimized geometric parameters for this compound. The following table summarizes selected bond lengths and bond angles calculated using the B3LYP method with a 6-311++G** basis set.[8]

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-N11.352
N1-C61.340
C6-C51.385
C5-C41.401
C4-N31.336
N3-C21.361
C2-N7 (amino)1.365
Bond Angles (°) N1-C2-N3116.8
C2-N3-C4123.6
N3-C4-C5117.2
C4-C5-C6118.0
C5-C6-N1122.9
C6-N1-C2121.5
N1-C2-N7121.7
N3-C2-N7121.5
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability.[18]

ParameterValue (eV)
EHOMO-6.2613
ELUMO-0.8844
Energy Gap (ΔE)5.3769

Data is for a related pyrimidine (B1678525) derivative and serves as an illustrative example of typical values.[3]

Mulliken Atomic Charges

Mulliken charge analysis provides insight into the charge distribution across the molecule. The following table shows calculated charges for a similar molecule, 2-aminopyridine, which illustrates the expected charge distribution pattern.[19]

AtomMulliken Charge (a.u.)
N1-0.403
C20.231
N3 (ring N)-0.428
C4-0.164
C50.040
C6-0.134
N7 (amino)-0.509

Note: Atom numbering may differ between studies. The values illustrate the electronegative character of nitrogen atoms.

Vibrational Frequencies

Theoretical vibrational analysis predicts the infrared (IR) and Raman active modes. The table below compares calculated and experimental frequencies for some characteristic vibrations of 2-aminopyridine, a structurally similar molecule.[20]

Vibrational ModeCalculated Frequency (cm⁻¹) (DFT)Experimental Frequency (cm⁻¹)
NH₂ asymmetric stretch36113442 (IR)
NH₂ symmetric stretch34893300 (IR)
Ring C-H stretch3118-30843113-3075 (IR)
NH₂ scissoring16111628 (Raman), 1617 (IR)
Ring stretching1650-12801595-1443 (IR)

Mandatory Visualization

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation cluster_output Output mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method & Basis Set (e.g., B3LYP/6-311++G**) geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (TD-DFT, NBO) freq_calc->electronic_prop thermo Thermodynamic Properties freq_calc->thermo spectra Simulate Spectra (IR, Raman, UV-Vis) electronic_prop->spectra orbitals Analyze Orbitals (HOMO-LUMO) electronic_prop->orbitals charges Analyze Charges (Mulliken, NBO) electronic_prop->charges results Optimized Geometry, Energies, Spectra, Orbital Plots thermo->results spectra->results orbitals->results charges->results

Caption: Workflow for theoretical analysis of this compound.

homo_lumo_transition cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (hν) gap Energy Gap (ΔE)

Caption: Electronic transition from HOMO to LUMO.

Conclusion

Theoretical studies provide invaluable insights into the electronic properties of this compound. Computational methods like DFT and TD-DFT allow for the accurate prediction of its molecular structure, vibrational spectra, and electronic behavior.[8][10] Analysis of the frontier molecular orbitals (HOMO-LUMO) and charge distribution reveals the molecule's reactivity and potential for intermolecular interactions, which is critical for applications in medicinal chemistry and materials science.[3][6] The agreement between calculated and experimental data validates the theoretical models, establishing a powerful predictive tool for designing novel this compound derivatives with tailored properties for drug development and other advanced applications.[10][21]

References

The 2-Aminopyrimidine Scaffold: A Cornerstone in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal template for the development of therapeutics targeting a wide range of kinases implicated in diseases such as cancer and inflammation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound-based kinase inhibitors.

The this compound Scaffold as a Hinge-Binding Motif

Protein kinases play a crucial role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. The dysregulation of kinase activity is a hallmark of many diseases.[1] The ATP-binding site of kinases is a highly conserved region, making it an attractive target for small molecule inhibitors. The this compound core is a well-established "hinge-binding" motif that effectively competes with ATP for binding to the kinase active site.[1] This interaction is primarily mediated by the formation of one or two hydrogen bonds between the exocyclic amine and the pyrimidine (B1678525) ring nitrogens with the backbone amide and carbonyl groups of the kinase hinge region.[2] This binding mode effectively blocks the kinase's ability to bind ATP, thereby inhibiting its catalytic activity.[3]

Quantitative Analysis of Kinase Inhibition

The potency of this compound derivatives has been evaluated against a multitude of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds against key kinase targets.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by this compound Derivatives

Compound/ReferenceCDK TargetIC50 (nM)
Compound 17 [4]CDK20.29
Compound 73 [1]CDK244
Compound 73 [1]CDK186,000
Seliciclib[1]CDK74,400
Seliciclib[1]CDK91,100
2g[5]CDK9Not specified
2i[5]CDK4/6Not specified

Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR) by this compound Derivatives

Compound/ReferenceEGFR MutantIC50 (nM)
Compound 1 [6]EGFR14.8
Compound 42 [6]EGFRL858R1.1
Compound 42 [6]EGFRL858R/T790M34
Compound 42 [6]EGFRL858R/T790M/C797S7.2
Compound 99 [7]EGFR80
Compound 6c [8]EGFR-TK900
Compound 10b [8]EGFR-TK700

Table 3: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) by this compound Derivatives

Compound/ReferenceVEGFR TargetIC50 (nM)
Compound [I] [9]VEGFR-2~40
Compound [II] [9]VEGFR-2~40
Compound 6 [10]VEGFR-260.83
Compound 10 [10]VEGFR-263.61

Key Signaling Pathways Targeted

This compound inhibitors have been successfully developed to target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[11] These pathways are crucial for cell proliferation, survival, and differentiation.[12] Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell growth. This compound-based inhibitors block the tyrosine kinase activity of EGFR, thereby inhibiting the activation of these downstream pathways.[13]

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels.[14] This process is essential for tumor growth and metastasis. The binding of VEGF to its receptor, VEGFR-2, a receptor tyrosine kinase, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[15] this compound derivatives targeting VEGFR-2 block these downstream effects, thereby inhibiting angiogenesis.[16]

Experimental Protocols

The evaluation of this compound-based kinase inhibitors relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the condensation of a β-dicarbonyl compound with guanidine (B92328).[17]

Materials:

  • Chalcone (B49325) (or other β-dicarbonyl compound)

  • Guanidine hydrochloride or guanidine carbonate

  • Base (e.g., NaOH, KOH, or Sodium Carbonate)

  • Ethanol (B145695) or DMF

  • Crushed ice

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve the chalcone and guanidine salt in ethanol or DMF.[17]

  • Add a catalytic amount of the base to the mixture.[17]

  • Reflux the reaction mixture for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[17]

  • After the reaction is complete, cool the mixture to room temperature.[17]

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the this compound derivative.[17]

  • Filter the solid product, wash it with cold water, and allow it to dry.[17]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.[17]

Biochemical Kinase Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[18]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test inhibitor (this compound derivative)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multiwell plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a multiwell plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. A typical reaction volume is 5 µL.[19]

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[20]

  • ATP Depletion:

    • Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[19]

    • Incubate at room temperature for 40 minutes.[19]

  • ADP to ATP Conversion and Detection:

    • Add a double volume (10 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP.[19]

    • Incubate at room temperature for 30-60 minutes.[19]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.[21]

    • The IC50 value of the inhibitor is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[20]

Cell-Based Kinase Assay: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure kinase activity within a cellular context. The LanthaScreen® Kinase Assay is a common example.

Materials:

  • Cells expressing the kinase of interest

  • Test inhibitor

  • Lysis buffer

  • Fluorescently labeled substrate

  • Terbium-labeled antibody specific for the phosphorylated substrate

  • TR-FRET compatible plate reader

Procedure:

  • Cell Treatment:

    • Plate cells in a multiwell plate and treat with various concentrations of the this compound inhibitor.

  • Cell Lysis:

    • After incubation, lyse the cells to release the intracellular contents, including the kinase and its substrate.

  • Kinase Reaction (in lysate):

    • The kinase reaction proceeds within the cell lysate.

  • Detection:

    • Add a solution containing the fluorescently labeled substrate and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.[22]

    • Incubate to allow for antibody binding.[22]

  • Data Acquisition:

    • Measure the TR-FRET signal using a compatible plate reader. The FRET signal is generated when the terbium-labeled antibody and the fluorescently labeled phosphorylated substrate are in close proximity.[22]

    • The IC50 value is determined by plotting the FRET ratio against the inhibitor concentration.

Conclusion

The this compound scaffold represents a highly successful and versatile template for the design of potent and selective kinase inhibitors. Its favorable interactions with the kinase hinge region, coupled with the potential for diverse chemical modifications, have led to the development of numerous clinical candidates and approved drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers in the field of drug discovery to further explore and exploit the potential of this remarkable scaffold in developing novel therapeutics.

References

The 2-Aminopyrimidine Core: A Privileged Scaffold in Bioactive Natural Product Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This heterocyclic scaffold serves as a crucial pharmacophore, enabling molecular interactions with various biological targets. While the this compound core is abundant in synthetically derived therapeutic agents, its occurrence in natural products is less frequent, making the discovery of such compounds particularly significant. This guide explores the landscape of natural product analogs containing the this compound moiety, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.

A Rare Gem from the Sea: Ernstine A, a 2-Aminopyrimidone-Containing Alkaloid

Recently, the calcareous marine sponge Ernsta naturalis has yielded a novel aminopyrimidone alkaloid, Ernstine A.[1][2][3] This discovery is noteworthy as it represents a rare instance of a this compound derivative found in nature, providing a natural product template for the design of novel bioactive analogs.[1] The isolation of Ernstine A underscores the largely untapped potential of marine organisms as a source of unique chemical scaffolds for drug discovery.[1]

Synthetic Analogs: A Hub of Diverse Biological Activities

The versatility of the this compound scaffold has been extensively exploited in synthetic chemistry to generate libraries of analogs with a broad spectrum of pharmacological activities. These activities range from antimicrobial and anticancer to enzyme inhibition.[4]

Anticancer Activity

Numerous synthetic this compound derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The table below summarizes the in vitro anticancer activity of selected this compound analogs, reported as IC50 values.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 34 MCF-7 (Breast)4.67
A549 (Lung)4.63
Compound 35 MCF-7 (Breast)3.38
A549 (Lung)3.71
Compound 43 A549 (Lung)2.14
HCT-116 (Colon)3.59
PC-3 (Prostate)5.52
MCF-7 (Breast)3.69
Compound 44 A549 (Lung)Not Reported
HCT-116 (Colon)Not Reported
PC-3 (Prostate)Not Reported
MCF-7 (Breast)Not Reported
Compound 60 MCF-7 (Breast)5.1
HepG2 (Liver)5.02
HCT-116 (Colon)6.6
Compound 69 HCT-116 (Colon)10.72
HepG-2 (Liver)18.95
Compound 70 MCF-7 (Breast)2.617
Compound 73 MDA-MB-231 (Breast)0.78
Antimicrobial Activity

The this compound core is also a key feature in the development of novel antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 2c S. aureus0.039[5][6]
B. subtilis0.039[5][6]
Compound S1 S. aureus16.26[7]
Compound S7 B. subtilis17.34[7]
E. coli17.34[7]
A. niger17.34[7]
Compound S11 A. niger17.34[7]
Enzyme Inhibition

Synthetic this compound analogs have also been identified as potent inhibitors of various enzymes. One notable example is their activity against β-glucuronidase, an enzyme implicated in certain pathological conditions.

Compound IDEnzymeIC50 (µM)Reference
Compound 24 β-glucuronidase2.8 ± 0.10[8][9]
Compound 8 β-glucuronidase72.0 ± 6.20[10]
Compound 9 β-glucuronidase126.43 ± 6.16[10]
Compound 22 β-glucuronidase300.25 ± 12.5[10]
Compound 23 β-glucuronidase257.0 ± 4.18[10]

Modulation of Key Signaling Pathways: The Wnt Pathway

The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and migration. Its dysregulation is implicated in various diseases, including cancer. Certain this compound derivatives have been identified as inhibitors of this pathway, highlighting a potential mechanism for their anticancer effects.

Wnt_Signaling_Pathway cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON cluster_nucleus Wnt Pathway ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_off β-catenin Destruction_Complex->beta_Catenin_off Phosphorylation Proteasome Proteasome beta_Catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibition Nucleus Nucleus beta_Catenin_on->Nucleus TCF_LEF_on TCF/LEF beta_Catenin_on->TCF_LEF_on Co-activation Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on Inhibitor This compound Inhibitor Inhibitor->Dsh Inhibition? Inhibitor->beta_Catenin_on Inhibition?

Figure 1: Wnt Signaling Pathway and Potential Inhibition by 2-Aminopyrimidines.

Experimental Protocols: Synthesis of this compound Analogs

The synthesis of this compound derivatives can be achieved through various methods. A common and effective approach involves the nucleophilic substitution of dihalopyrimidines.

General Procedure for the Synthesis of this compound Derivatives from 2-Amino-4,6-dichloropyrimidine[9]

Materials:

Procedure:

  • In a round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the reaction mixture under solvent-free conditions at 80-90 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

  • Upon completion of the reaction, add distilled water to the reaction mixture to precipitate the product.

  • Filter the resulting precipitate and wash it thoroughly with distilled water.

  • If a precipitate does not form, evaporate the water under reduced pressure.

  • Purify the crude product by crystallization from ethanol.

The following diagram illustrates the general workflow for this synthetic protocol.

Synthesis_Workflow Start Start Materials: - 2-Amino-4,6-dichloropyrimidine - Substituted Amine - Triethylamine Reaction Reaction: - Solvent-free - 80-90 °C Start->Reaction TLC Monitoring: Thin Layer Chromatography (TLC) Reaction->TLC Workup Workup: - Add Distilled Water - Precipitate Formation TLC->Workup Reaction Complete Filtration Filtration & Washing Workup->Filtration Evaporation Evaporation (if no precipitate) Workup->Evaporation Purification Purification: Crystallization from Ethanol Filtration->Purification Evaporation->Purification Final_Product Final Product: This compound Analog Purification->Final_Product

Figure 2: General Workflow for the Synthesis of this compound Analogs.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The identification of natural products like Ernstine A provides new inspiration for the design of analogs with enhanced potency and selectivity. The diverse biological activities exhibited by synthetic this compound derivatives, coupled with their ability to modulate critical signaling pathways such as the Wnt pathway, solidify their importance in modern drug development. The synthetic methodologies outlined in this guide offer a robust framework for the generation of diverse libraries of these promising compounds, paving the way for future discoveries in the fight against a multitude of diseases.

References

Methodological & Application

Application Notes and Protocols: 2-Aminopyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based kinase inhibitors targeting key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Target Kinase Signaling Pathways

Understanding the signaling pathways regulated by these kinases is crucial for the rational design of inhibitors and the interpretation of their biological effects.

Cyclin-Dependent Kinase (CDK) Signaling

CDKs are key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[1] this compound-based inhibitors can block the activity of specific CDKs, leading to cell cycle arrest and apoptosis.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 pRb pRb Cyclin_D_CDK46->pRb P Rb Rb E2F E2F Rb->E2F Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 S_Phase_Entry S Phase Entry Cyclin_E_CDK2->S_Phase_Entry 2_Aminopyrimidine_Inhibitor This compound Inhibitor 2_Aminopyrimidine_Inhibitor->Cyclin_D_CDK46 2_Aminopyrimidine_Inhibitor->Cyclin_E_CDK2

CDK Signaling Pathway and Inhibition.
Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation, survival, and metastasis.[2] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[3]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR pEGFR EGFR->pEGFR Dimerization & Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival 2_Aminopyrimidine_Inhibitor This compound Inhibitor 2_Aminopyrimidine_Inhibitor->pEGFR

EGFR Signaling Pathway and Inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 by this compound derivatives can block the blood supply to tumors, thereby inhibiting their growth.[5]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 pVEGFR2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K_AKT_Pathway PI3K/AKT Pathway pVEGFR2->PI3K_AKT_Pathway PKC PKC PLCg->PKC RAS_MAPK_Pathway RAS/MAPK Pathway PKC->RAS_MAPK_Pathway Angiogenesis Angiogenesis, Permeability, Survival RAS_MAPK_Pathway->Angiogenesis PI3K_AKT_Pathway->Angiogenesis 2_Aminopyrimidine_Inhibitor This compound Inhibitor 2_Aminopyrimidine_Inhibitor->pVEGFR2

VEGFR Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound-based kinase inhibitors.

CDK Inhibitors Target Kinase IC50 (nM) Reference
Compound 8eCDK988.4[6]
Compound 17CDK20.29[1]
Compound 22CDK77.21[7]
EGFR Inhibitors Target Kinase IC50 (nM) Reference
Compound 6cEGFR-TK900[8]
Compound 10bEGFR-TK700[8]
Compound 8aEGFRL858R/T790M4.1[9]
VEGFR Inhibitors Target Kinase IC50 (nM) Reference
Compound 33VEGFR-2570[5]
Compound SP2VEGFR-26820[10]
Compound 21eVEGFR-221[11]

Experimental Protocols

General Synthetic Workflow for this compound Derivatives

The synthesis of this compound-based kinase inhibitors often follows a convergent strategy, involving the construction of the core scaffold followed by diversification.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., Dichloropyrimidine, Amines) Core_Synthesis Core Synthesis (e.g., Nucleophilic Substitution) Starting_Materials->Core_Synthesis Intermediate This compound Intermediate Core_Synthesis->Intermediate Diversification Diversification (e.g., Suzuki Coupling, Amide Coupling) Intermediate->Diversification Final_Product Final Kinase Inhibitor Diversification->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification

General Synthetic Workflow.
Protocol 1: Synthesis of 2,4-Disubstituted Aminopyrimidines

This protocol describes a common method for synthesizing 2,4-diaminopyrimidine (B92962) derivatives, which are precursors to many potent kinase inhibitors.[12][13]

Materials:

Procedure:

  • In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 equivalent), and triethylamine (2 equivalents).[12]

  • The reaction can be performed under solvent-free conditions by heating the mixture at 80-90 °C for 3-6 hours.[12][14] Alternatively, the reactants can be dissolved in a solvent like ethanol or DMF and refluxed for 3-12 hours.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If performed solvent-free, add distilled water to precipitate the product.[12] If a solvent was used, pour the mixture into crushed ice.[14]

  • Filter the resulting precipitate, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[2][14]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.[2]

Materials:

  • Kinase (e.g., CDK2, EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute them in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤ 1%.[2]

  • Kinase Reaction:

    • To the wells of a microplate, add the test compounds at various concentrations.

    • Include a positive control (kinase without inhibitor) and a negative control (no kinase).

    • Add the kinase and substrate solution to each well.

    • Pre-incubate the plate at room temperature for 10-30 minutes to allow for compound binding.[2]

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at 30 °C for 30-60 minutes.[2]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[2]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Conclusion

The this compound scaffold remains a highly valuable starting point for the development of potent and selective kinase inhibitors. The synthetic routes and biological evaluation protocols outlined in this document provide a solid foundation for researchers in the field of drug discovery. By leveraging the versatility of pyrimidine (B1678525) chemistry and employing robust in vitro assays, novel kinase inhibitors with improved therapeutic profiles can be efficiently identified and optimized.

References

Application of 2-Aminopyrimidine in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved and investigational anticancer agents.[1][2] Its ability to mimic the purine (B94841) core of ATP allows it to effectively bind to the ATP-binding site of various protein kinases, leading to the inhibition of their catalytic activity.[2] This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug development, including their mechanism of action, quantitative data on their activity, and detailed experimental protocols.

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases.[2] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound core serves as a versatile scaffold for developing inhibitors against various kinase families, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[3] this compound derivatives have been successfully developed as potent CDK inhibitors. For instance, Palbociclib, Ribociclib, and Abemaciclib are FDA-approved drugs for the treatment of certain types of breast cancer that incorporate the this compound scaffold and target CDK4/6.[1][4]

Below is a simplified representation of the CDK-mediated cell cycle regulation and the point of intervention for this compound-based inhibitors.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase G1 G1 Phase CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S Phase (DNA Replication) E2F->S_Phase promotes transition Inhibitor This compound CDK4/6 Inhibitors (e.g., Palbociclib) Inhibitor->CDK46_CyclinD | inhibits

Caption: CDK4/6 pathway and inhibition by this compound derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis.[5] Several this compound derivatives have been designed as potent VEGFR-2 inhibitors, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration.[5][6]

The following diagram illustrates the VEGFR-2 signaling pathway and its inhibition.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound VEGFR-2 Inhibitors Inhibitor->VEGFR2 | inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers signaling cascades that promote cell proliferation and survival.[7] Mutations and overexpression of EGFR are common in various cancers, such as non-small cell lung cancer. This compound-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs), including those effective against resistance-conferring mutations like T790M.[7][8]

A diagram of the EGFR signaling pathway and its inhibition is provided below.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation Inhibitor This compound EGFR-TKIs Inhibitor->EGFR | inhibits

Caption: EGFR signaling pathway and its inhibition by this compound TKIs.

Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected this compound derivatives against various kinases and cancer cell lines.

Table 1: CDK Inhibition

CompoundTargetIC50 (nM)Reference
17 CDK20.29[3]
22 CDK77.21[9]
5f CDK7479[4]
5d CDK8716[4]
5b CDK959[4]
8e CDK988.4[10][11]
NU6027 CDK1/cyclin B12900[12]
NU6027 CDK2/cyclin A32200[12]

Table 2: VEGFR-2 Inhibition

CompoundTargetIC50 (µM)Reference
55 VEGFR-20.035[5]
61 VEGFR-20.043[5]
8a VEGFR-20.17[13]
8d VEGFR-20.12[13]
9c VEGFR-20.17[13]
9e VEGFR-20.19[13]

Table 3: EGFR Inhibition

CompoundTargetIC50 (nM)Reference
8a EGFR L858R/T790M3.9[8]
6c EGFR-TK900[7][14]
10b EGFR-TK700[7][14]
9a EGFRwt21[15]
9a EGFR L858R53[15]
9a EGFR T790M81[15]

Table 4: Antiproliferative Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
55 A549Lung2.67[5]
61 A549Lung2.71[5]
55 HCT116Colon10.87[5]
61 HCT116Colon12.17[5]
5a HepG2Liver7.84[4]
5a HeLaCervical11.51[4]
5a MCF-7Breast3.84[4]
8a NCI-H1975Lung0.75[8]
9c MCF-7Breast13.02[13]
9d T-47DBreast8.09[13]

Experimental Protocols

General Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine (B92328).[16][17]

Materials:

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (B145695)

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

Procedure:

  • Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add guanidine hydrochloride to the solution and stir until it dissolves.

  • Add the β-dicarbonyl compound dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for the appropriate time (typically 4-24 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, the recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on the phosphorylation status of target kinases and their downstream effectors.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein levels.

Experimental Workflow

The following diagram outlines a typical workflow for the development of this compound-based anticancer agents.

Drug_Development_Workflow cluster_Discovery Discovery & Design cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target Identification & Validation Lead_Gen Lead Generation (this compound Scaffold) Target_ID->Lead_Gen Synthesis Chemical Synthesis & Optimization Lead_Gen->Synthesis In_Vitro In Vitro Assays (Kinase, Cell Viability) Synthesis->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Workflow for anticancer drug development with 2-aminopyrimidines.

Conclusion

The this compound scaffold continues to be a highly valuable framework in the design and development of novel anticancer agents, particularly kinase inhibitors. Its synthetic tractability and ability to be tailored to target specific kinases with high potency and selectivity make it a cornerstone of modern oncology drug discovery. The protocols and data presented here provide a foundational resource for researchers engaged in the exploration of this compound derivatives as potential cancer therapeutics.

References

Synthesis of 2,4,6-Trisubstituted 2-Aminopyrimidines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trisubstituted 2-aminopyrimidines are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2] The pyrimidine (B1678525) scaffold is a key structural motif in numerous biologically active molecules, including several approved drugs.[3] The 2-aminopyrimidine (B69317) core, in particular, serves as a versatile template for the synthesis of compounds with a wide range of therapeutic activities, such as antimicrobial, anticancer, and anti-inflammatory properties.[1][4] Their mechanism of action often involves the inhibition of key signaling pathways, such as those mediated by protein kinases, which are crucial for cell growth and proliferation.[2][5]

This document provides detailed protocols for the synthesis of 2,4,6-trisubstituted 2-aminopyrimidines, presents quantitative data for common synthetic routes, and illustrates the general synthetic workflow and a relevant biological signaling pathway.

Data Presentation

The synthesis of 2,4,6-trisubstituted 2-aminopyrimidines can be achieved through various methods. The following tables summarize representative yields for the classical Claisen-Schmidt condensation followed by cyclization with guanidine (B92328), and a microwave-assisted approach.

Table 1: Yields for the Synthesis of Chalcone (B49325) Intermediates via Claisen-Schmidt Condensation

EntryAldehydeAcetophenone (B1666503)BaseSolventYield (%)
1BenzaldehydeAcetophenoneKOHEthanol (B145695)~90%
24-ChlorobenzaldehydeAcetophenoneKOHEthanol~85%
34-MethoxybenzaldehydeAcetophenoneKOHEthanol~92%
44-Nitrobenzaldehyde4-AminoacetophenoneKOHEthanol~88%

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Table 2: Yields for the Cyclization of Chalcones with Guanidine to form 2,4,6-Trisubstituted 2-Aminopyrimidines

EntryChalcone from Entry (Table 1)MethodBaseSolventYield (%)
11Conventional HeatingNaOHEthanol~75-85%
22Conventional HeatingNaOHEthanol~70-80%
33Microwave-AssistedK2CO3DMF~80-90%
44Conventional HeatingKOHEthanol~70-85%

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2,4,6-Trisubstituted 2-Aminopyrimidines via a Chalcone Intermediate

This protocol details a widely used two-step method involving a Claisen-Schmidt condensation to form a chalcone, followed by a cyclocondensation reaction with guanidine.[4][6]

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (20-30 mL).

  • Base Addition: To the stirred solution, slowly add an aqueous solution of potassium hydroxide (B78521) (40%).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry. The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2,4,6-Trisubstituted this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol or dimethylformamide (DMF).[6]

  • Base Addition: Add a catalytic amount of a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate to the mixture.

  • Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the completion of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.[7][8]

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,4,6-Trisubstituted 2-Aminopyrimidines

This protocol provides a more rapid and efficient method for the synthesis using microwave irradiation.[9]

  • Reaction Setup: In a microwave-safe vessel, combine the β-dicarbonyl compound (e.g., a chalcone) (0.01 mol) and guanidine hydrochloride (0.01 mol) in 10 mL of 95% ethanol.

  • Base Addition: With constant stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide solution.

  • Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a suitable power (e.g., 210 W) for 7-10 minutes. Monitor the reaction's progress with TLC.

  • Work-up: After completion, cool the vessel and pour the contents into cold water to precipitate the product.

  • Isolation and Purification: Filter the precipitate and wash it with water. If a precipitate does not form, the solvent can be evaporated under vacuum. The crude product can be purified by crystallization from ethanol.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques to confirm its chemical structure.

Visualizations

Synthetic Workflow

The following diagram illustrates the general two-step synthesis of 2,4,6-trisubstituted 2-aminopyrimidines.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation Aldehyde Aldehyde ReactionMixture1 Reaction Mixture Aldehyde->ReactionMixture1 Acetophenone Acetophenone Acetophenone->ReactionMixture1 Base (KOH) Base (KOH) Base (KOH)->ReactionMixture1 Ethanol Ethanol Ethanol->ReactionMixture1 Chalcone Chalcone ReactionMixture2 Reaction Mixture Chalcone->ReactionMixture2 ReactionMixture1->Chalcone Stir at RT Guanidine HCl Guanidine HCl Guanidine HCl->ReactionMixture2 Base (NaOH) Base (NaOH) Base (NaOH)->ReactionMixture2 Solvent Ethanol/DMF Solvent->ReactionMixture2 2_Aminopyrimidine 2,4,6-Trisubstituted This compound ReactionMixture2->2_Aminopyrimidine Reflux or Microwave

Caption: General workflow for the two-step synthesis of 2,4,6-trisubstituted 2-aminopyrimidines.

Signaling Pathway Inhibition

Many this compound derivatives function as kinase inhibitors. The diagram below illustrates a simplified representation of how these compounds can block a signaling pathway.

G Signal Signal Receptor Receptor Signal->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor This compound Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Simplified diagram of kinase inhibition by a this compound derivative.

References

Application Notes and Protocols for Biofilm Modulation Studies Using 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-aminopyrimidine (B69317) derivatives for the study of bacterial biofilm modulation. This document includes a summary of their anti-biofilm activities, detailed experimental protocols for assessing their efficacy, and visual representations of the key signaling pathways potentially involved in their mechanism of action.

Introduction to this compound Derivatives in Biofilm Research

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces. Biofilms are a significant concern in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The this compound (2-AP) scaffold has emerged as a promising chemotype for the development of novel anti-biofilm agents.[1][2][3][4] Derivatives of 2-AP have demonstrated the ability to inhibit biofilm formation in a range of clinically relevant pathogens, including Staphylococcus aureus (both methicillin-sensitive and -resistant strains), Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][3]

The mechanism of action for many this compound derivatives is thought to involve the disruption of bacterial cell-to-cell communication, known as quorum sensing (QS). QS is a critical regulatory system that controls the expression of virulence factors and the formation of biofilms in many bacterial species. By interfering with QS signaling, these compounds can prevent the coordinated behavior required for biofilm development without exerting direct bactericidal activity, which may reduce the likelihood of resistance development.

Data Presentation: Anti-Biofilm Activity of this compound Derivatives

The following tables summarize the quantitative data on the biofilm modulating effects of various this compound derivatives from published studies. This allows for a clear comparison of their efficacy across different bacterial strains.

Table 1: Biofilm Inhibition by this compound Amide Derivatives [1]

CompoundBacterial Strain% Inhibition at 200 µMIC50 (µM)
10 P. aeruginosa52.5%200
MSSA83.9%128
MRSA80.1%84
A. baumannii40.4%>200
15 P. aeruginosaIneffective>200
MSSAMarginal344
MRSA85.5%72
A. baumanniiIneffective>200

Table 2: Biofilm Modulation by this compound-Alkyne and -Aryl Derivatives [1]

CompoundBacterial Strain% Inhibition at 200 µMIC50 (µM)
23 MSSA66%137
26 MSSA80%67
37 MSSA64%114
32 MSSA-68% (Promotion)-

Table 3: Biofilm Inhibition by 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one Derivatives [3]

CompoundBacterial StrainIC50 (µM)
5h MRSA21.2
5j MRSA22.4
5k MRSA20.7

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key bacterial signaling pathways potentially targeted by this compound derivatives and a typical experimental workflow for their evaluation.

bacterial_biofilm_formation cluster_planktonic Planktonic Bacteria cluster_biofilm_stages Biofilm Formation Stages Planktonic Planktonic Bacteria Attachment Initial Reversible Attachment Planktonic->Attachment Irreversible Irreversible Attachment Attachment->Irreversible Maturation1 Microcolony Formation Irreversible->Maturation1 Maturation2 Biofilm Maturation (EPS Production) Maturation1->Maturation2 Dispersion Dispersion Maturation2->Dispersion Dispersion->Planktonic Release of planktonic cells Inhibitor This compound Derivatives Inhibitor->Attachment Inhibition Inhibitor->Maturation1 Inhibition

Caption: General stages of bacterial biofilm formation and potential points of inhibition by this compound derivatives.

saureus_agr_qs cluster_cell Staphylococcus aureus Cell cluster_agr_operon agr Operon AgrD agrD ProAIP Pro-AIP AgrB agrB AIP AIP (Autoinducing Peptide) AgrB->AIP Export AgrC agrC AgrA agrA ProAIP->AgrB Processing AIP_ext Extracellular AIP AIP->AIP_ext Accumulation AgrC_sensor AgrC (Sensor Kinase) AgrA_regulator AgrA (Response Regulator) AgrC_sensor->AgrA_regulator Phosphorylation RNAIII RNAIII AgrA_regulator->RNAIII Activation cluster_agr_operon cluster_agr_operon AgrA_regulator->cluster_agr_operon Transcriptional Activation (P2, P3) Virulence Virulence Factors & Biofilm Formation RNAIII->Virulence Upregulation AIP_ext->AgrC_sensor Binding & Activation Inhibitor This compound Derivatives Inhibitor->AgrC_sensor Potential Inhibition

Caption: The S. aureus Agr quorum sensing system and a potential mechanism of inhibition.

paeruginosa_las_rhl_qs cluster_cell Pseudomonas aeruginosa Cell LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 Synthesis RhlI RhlI AHL_C4 C4-HSL RhlI->AHL_C4 Synthesis LasR LasR LasR_AHL LasR-AHL Complex RhlR RhlR RhlR_AHL RhlR-AHL Complex AHL_3O_C12->LasR Binding AHL_C4->RhlR Binding LasR_AHL->RhlI Activation LasR_AHL->RhlR Activation Virulence Virulence Factors & Biofilm Formation LasR_AHL->Virulence Upregulation RhlR_AHL->Virulence Upregulation Inhibitor This compound Derivatives Inhibitor->LasR Potential Antagonism Inhibitor->RhlR Potential Antagonism

Caption: The P. aeruginosa Las/Rhl quorum sensing systems and potential points of inhibition.

experimental_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_advanced Advanced Studies Start Start: Library of This compound Derivatives BiofilmAssay Crystal Violet Biofilm Assay (e.g., at 100 or 200 µM) Start->BiofilmAssay Hit_Identification Identify 'Hits' (% Inhibition > Threshold) BiofilmAssay->Hit_Identification DoseResponse Dose-Response Assay (Determine IC50) Hit_Identification->DoseResponse Active Compounds ToxicityAssay Bacterial Growth Inhibition Assay (Determine MIC) DoseResponse->ToxicityAssay Microscopy Confocal Microscopy (Live/Dead Staining) ToxicityAssay->Microscopy Synergy Synergy Testing with Conventional Antibiotics Microscopy->Synergy Mechanism Mechanism of Action Studies (e.g., QS Reporter Assays) Synergy->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of this compound derivatives as biofilm modulators.

Experimental Protocols

The following are detailed protocols for key experiments in the study of biofilm modulation by this compound derivatives.

Protocol 1: Crystal Violet Biofilm Formation Assay

This protocol is used to quantify the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) crystal violet solution in water

  • 30% (v/v) acetic acid in water or 95% ethanol (B145695)

  • Plate reader capable of measuring absorbance at 570-595 nm

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh medium to a final OD600 of approximately 0.05.

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add the desired concentration of the this compound derivative to the test wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Staining:

    • Carefully remove the planktonic cells and medium from each well by aspiration or by inverting the plate and gently tapping it on a paper towel.

    • Wash each well twice with 200 µL of sterile PBS to remove any remaining planktonic cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

    • Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate at room temperature for 15-30 minutes with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-595 nm using a plate reader.

    • The percentage of biofilm inhibition is calculated as: [1 - (OD_test / OD_control)] x 100.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

This protocol allows for the visualization of biofilm structure and the assessment of bacterial viability within the biofilm.

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass coverslips, chamber slides)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit or similar fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide)

  • Phosphate-buffered saline (PBS), sterile

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Growth:

    • Grow biofilms on sterile glass coverslips placed in a petri dish or in chamber slides, following a similar procedure as in Protocol 1, with the addition of the this compound derivatives.

  • Staining:

    • Gently wash the biofilms twice with sterile PBS to remove planktonic cells.

    • Prepare the staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide in PBS).

    • Add a sufficient volume of the staining solution to cover the biofilm.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Imaging:

    • Gently rinse the stained biofilm with PBS to remove excess stain.

    • Mount the coverslip on a microscope slide with a drop of PBS.

    • Visualize the biofilm using a confocal laser scanning microscope with appropriate excitation and emission filters for the green (live) and red (dead) fluorescent signals.

    • Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm.

Protocol 3: Synergy Testing with Conventional Antibiotics (Checkerboard Assay)

This protocol is used to determine if this compound derivatives can enhance the efficacy of conventional antibiotics against biofilms.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound derivative (Compound A)

  • Conventional antibiotic (Compound B)

  • Plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of Compound A and Compound B.

    • Determine the Minimum Inhibitory Concentration (MIC) of each compound individually against the test bacterium.

  • Checkerboard Setup:

    • In a 96-well plate, create a two-dimensional gradient of concentrations for Compound A and Compound B.

    • Along the x-axis, serially dilute Compound B (e.g., from 2 x MIC to MIC/8).

    • Along the y-axis, serially dilute Compound A (e.g., from 2 x MIC or a relevant anti-biofilm concentration to lower concentrations).

    • Each well will contain a unique combination of concentrations of the two compounds.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized bacterial suspension as described in Protocol 1.

    • Incubate the plate at 37°C for 24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each compound in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows growth inhibition:

      • FIC_A = (MIC of A in combination) / (MIC of A alone)

      • FIC_B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index = FIC_A + FIC_B

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive or indifferent

      • FIC Index > 4: Antagonism

These application notes and protocols provide a solid foundation for researchers to investigate the potential of this compound derivatives as novel anti-biofilm agents. The provided data and methodologies will aid in the design and execution of experiments aimed at understanding and combating bacterial biofilms.

References

Application Note: HPLC-Based Purification of 2-Aminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminopyrimidines are a vital class of heterocyclic compounds in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][2][3][4] Marketed drugs such as Imatinib and Palbociclib feature this scaffold, underscoring its therapeutic significance.[2][4] Following synthesis, the purification of these analogs is a critical step to isolate the target compound from unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and scalability from analytical to preparative scales.[5][6] This document provides detailed protocols and methods for the successful purification of 2-aminopyrimidine (B69317) analogs using HPLC.

Principle of HPLC Purification

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For this compound analogs, reversed-phase (RP-HPLC) is the most common mode.[5] In RP-HPLC, the stationary phase (e.g., C8 or C18 silica (B1680970) gel) is nonpolar, while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.[5] More polar compounds elute earlier, while less polar compounds are retained longer on the column. The separation can be fine-tuned by adjusting the mobile phase composition, pH, and gradient.

Experimental Protocols

Protocol 1: General Reversed-Phase Preparative HPLC

This protocol outlines a general method for the purification of a newly synthesized this compound analog.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, autosampler or manual injector, UV-Vis detector, and fraction collector.

  • C18 or C8 preparative HPLC column.

  • HPLC-grade solvents (Acetonitrile, Methanol, Water).

  • HPLC-grade additives (Trifluoroacetic acid (TFA) or Formic acid).

  • Crude synthesized this compound analog.

  • Filtration apparatus (e.g., 0.45 µm syringe filters).

2. Method Development (Analytical Scale):

  • Before attempting a large-scale purification, an analytical method is developed on a smaller scale (e.g., 4.6 mm ID column) to determine the optimal separation conditions.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a linear gradient, e.g., 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 270 nm).

  • Injection Volume: 5-10 µL of a ~1 mg/mL sample solution.

  • Optimize the gradient to achieve good resolution between the product peak and impurities.

3. Preparative Scale-Up and Purification:

  • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., DMSO, Methanol, or the initial mobile phase) to the highest possible concentration without precipitation. Filter the sample through a 0.45 µm filter to remove particulate matter.

  • System Preparation:

    • Install the preparative column (e.g., C18, 5 or 10 µm, 21.2 x 250 mm).

    • Purge the pump lines with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Purification Run:

    • Inject the filtered crude sample. The injection volume will depend on the column size and sample concentration.

    • Run the scaled-up gradient method. The flow rate must be adjusted for the larger column diameter.

    • Monitor the separation in real-time using the UV detector.

  • Fraction Collection: Collect fractions corresponding to the target compound's peak. Peak-based fraction collection is often used, triggering collection when the detector signal exceeds a certain threshold.[8]

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified solid compound.

Protocol 2: Chiral HPLC Separation of Enantiomers

If the this compound analog is chiral, enantiomers can be separated using a chiral stationary phase (CSP).[9]

1. Materials and Equipment:

  • HPLC system (analytical or preparative).

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H).[10]

  • HPLC-grade normal phase solvents (n-Hexane, Isopropanol, Ethanol).

  • Additive (e.g., Diethylamine (DEA)).

2. Method Development and Separation:

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 150 mm.[10]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 93:7 v/v) with a small amount of an additive like 0.5% DEA to improve peak shape.[10]

  • Flow Rate: 0.8 - 1.0 mL/min.[10]

  • Temperature: Controlled, e.g., 20 °C.[10]

  • Detection: UV at an appropriate wavelength (e.g., 343 nm).[10]

  • Procedure:

    • Dissolve the racemic mixture in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the isocratic method.

    • The two enantiomers should elute as two separate peaks. The method can be optimized by adjusting the ratio of hexane (B92381) to alcohol.

    • Scale-up to a preparative chiral column can be performed if larger quantities of pure enantiomers are needed.[11]

Data Presentation

The following tables summarize typical parameters used in the HPLC purification of this compound and related compounds.

Table 1: General Reversed-Phase HPLC Conditions for Pyrimidine Derivatives

Parameter Typical Value / Type Reference
Stationary Phase C8 or C18 Silica Gel [5]
Column Dimensions Analytical: 3-5 µm, 4.6 x (70-300 mm) Preparative: 5-10 µm, >20 mm ID [5][7]
Mobile Phase A Water with 0.05-0.1% TFA or Formic Acid General Practice
Mobile Phase B Acetonitrile or Methanol with 0.05-0.1% TFA or Formic Acid General Practice
Elution Mode Gradient or Isocratic [5]
Flow Rate Analytical: 1.0-1.5 mL/min Preparative: Scaled based on column ID [5]
Temperature Ambient or controlled (e.g., 20-40 °C) [5]

| Detection | UV-Vis (e.g., 254, 267, 270 nm) |[5][12] |

Table 2: Example Chiral HPLC Method for Hydroxychloroquine (B89500) (a related quinoline) Enantiomers

Parameter Condition Reference
Stationary Phase Chiralpak AD-H [10]
Column Dimensions 5 µm, 4.6 x 150 mm [10]
Mobile Phase n-Hexane : Isopropanol (93:7 v/v) with 0.5% Diethylamine [10]
Elution Mode Isocratic [10]
Flow Rate 0.8 mL/min [10]
Temperature 20 °C [10]
Detection UV at 343 nm [10]

| Limit of Quantification | R-enantiomer: 0.34 µg/mL; S-enantiomer: 0.20 µg/mL |[10] |

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for HPLC purification and a biological pathway where this compound analogs are active.

G cluster_prep Sample & System Preparation cluster_hplc Purification cluster_post Post-Purification crude Crude Synthesized Product dissolve Dissolve and Filter (0.45 µm filter) crude->dissolve inject Inject Sample equilibrate Equilibrate HPLC System & Column equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Removal (Lyophilization) pool->evaporate final Pure Compound evaporate->final

Caption: A typical experimental workflow for the preparative HPLC purification of small molecules.

Caption: Wnt signaling pathway, a target for some this compound anticancer analogs.[13]

References

Application Notes & Protocols: NMR Spectroscopic Analysis of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Aminopyrimidine (B69317) derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including kinase inhibitors used in oncology (e.g., Imatinib, Palbociclib). Their biological activity is intrinsically linked to their precise chemical structure, substitution patterns, and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantitative analysis of these compounds. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound derivatives.

Principles of NMR Analysis for 2-Aminopyrimidines

The this compound scaffold presents a distinct set of signals in both ¹H and ¹³C NMR spectra. Understanding these characteristic features is paramount for accurate spectral interpretation.

  • ¹H NMR Spectroscopy: The pyrimidine (B1678525) ring protons (H4, H5, H6) typically appear in the aromatic region of the spectrum. The amino protons (-NH₂) are often observed as a broad singlet, and their chemical shift can be highly dependent on solvent, concentration, and temperature due to proton exchange. Substituents on the pyrimidine ring significantly influence the chemical shifts of the remaining protons, an effect that can be correlated to the substituent's electronic properties (electron-donating or electron-withdrawing).[1][2]

  • ¹³C NMR Spectroscopy: The carbon atoms of the pyrimidine ring resonate at characteristic chemical shifts. C2, C4, and C6 are typically found further downfield compared to C5 due to their proximity to the electronegative nitrogen atoms.[3][4]

  • J-Coupling: Spin-spin coupling between adjacent protons (e.g., ³J(H4-H5), ³J(H5-H6)) provides crucial information about the substitution pattern on the pyrimidine ring.[5] Long-range couplings (e.g., ⁴J) can also be observed and are useful for confirming assignments.[6]

  • Dynamic NMR Effects: Primary amines substituted at the 4-position of the pyrimidine ring can exhibit line broadening at room temperature in both ¹H and ¹³C NMR spectra.[7] This phenomenon, caused by the presence of slowly exchanging rotamers, can be a useful diagnostic tool for distinguishing regioisomers, as it is not typically observed for substituents at the 2-position.[7]

Quantitative Data Summary

The following tables summarize typical chemical shift (δ) and coupling constant (J) ranges for the this compound core and its derivatives. Note that values can vary based on solvent, concentration, and substitution.

Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for this compound Derivatives.

ProtonUnsubstituted (in D₂O)[8]Substituted Derivatives (in DMSO-d₆)[3]General Observations
H4/H6 ~8.28~8.0 - 8.5Doublet (or singlet if C4/C6 are substituted). Shift is sensitive to substitution at adjacent positions.
H5 ~6.76~5.9 - 7.6Triplet or Doublet of Doublets (or singlet if C4/C6 are substituted). Generally the most upfield ring proton.[9]
-NH₂ N/A (exchanges)~5.0 - 6.8Often a broad singlet. Chemical shift and broadness are highly variable.[3][9]
-NH- (amide/amine link) N/A~8.5 - 9.5Typically a singlet, can be broad. Appears further downfield.[3]

Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for this compound Derivatives (in DMSO-d₆).[3]

CarbonChemical Shift Range (ppm)General Observations
C2 ~162 - 164Downfield due to two adjacent nitrogen atoms and the amino group.
C4/C6 ~158 - 163Downfield due to adjacent nitrogen. Highly sensitive to substitution.
C5 ~93 - 117The most upfield carbon of the pyrimidine ring.

Table 3: Typical Proton-Proton Coupling Constants (J, Hz) in the Pyrimidine Ring.

CouplingTypical Range (Hz)Notes
³J(H4-H5) 5 - 6Vicinal coupling.
³J(H5-H6) 7 - 9Vicinal coupling.
⁴J(H4-H6) 1.5 - 3Meta-coupling across the nitrogen atom.

Experimental Protocols

Protocol 3.1: Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data.

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of the this compound derivative for ¹H NMR.[10] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include DMSO-d₆, CDCl₃, and Methanol-d₄.[11] DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable -NH protons.

  • Dissolution: Prepare the sample in a small, clean vial first.[10] Add approximately 0.6-0.7 mL of the deuterated solvent to the weighed sample.[10] Vortex or gently warm the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[12][13]

  • Referencing: For non-aqueous solvents, Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For aqueous solutions like D₂O, a standard such as TSP can be used.[14]

Protocol 3.2: 1D NMR Data Acquisition

These are general parameters for a 400 MHz spectrometer. They may need to be optimized for specific instruments or samples.

Parameter¹H NMR¹³C NMRPurpose
Pulse Program zg30zgpg30Standard 30° pulse experiment.
Spectral Width 16 ppm240 ppmCovers the expected range of chemical shifts.
Acquisition Time ~2-3 sec~1-2 secTime for which the FID is recorded.
Relaxation Delay (d1) 2-5 sec2 secDelay to allow for spin-lattice relaxation. Crucial for quantitative analysis (should be >5x T₁).
Number of Scans 8-161024-4096Signal averaging to improve signal-to-noise ratio.
Temperature 298 K298 KStandard room temperature.
Protocol 3.3: 2D NMR for Structural Elucidation

For complex derivatives with overlapping signals, 2D NMR is essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to map out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J-coupling). This is the primary experiment for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is critical for connecting different spin systems and identifying quaternary carbons. For example, the H5 proton will show a correlation to C4 and C6.[4]

Protocol 3.4: Data Processing
  • Fourier Transform: Convert the raw data (FID) into the frequency domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum so all peaks are in positive absorption mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the spectrum by setting the chemical shift of the reference signal (e.g., TMS at 0.00 ppm or residual solvent peak).

  • Integration: Integrate the area under each peak. For ¹H NMR, the relative integrals should correspond to the number of protons giving rise to each signal.

Visualizations and Workflow

Diagram 1: Experimental Workflow

The following diagram illustrates the standard workflow for the NMR analysis of a novel this compound derivative.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer acq_1d Acquire 1D Spectra (¹H, ¹³C) transfer->acq_1d decision Structure Clear? acq_1d->decision acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) decision->acq_2d No elucidate Final Structure Confirmation decision->elucidate Yes process Process Data (FT, Phase, Baseline) acq_2d->process assign Assign Signals & Measure Couplings process->assign assign->elucidate

Caption: Workflow for NMR analysis of this compound derivatives.

Diagram 2: Key NMR Correlations

This diagram shows the logical relationships between nuclei in the this compound core as observed in common 2D NMR experiments.

G cluster_structure cluster_legend Correlations mol k1 COSY (¹H-¹H) k2 HSQC (¹H-¹³C, 1-bond) k3 HMBC (¹H-¹³C, 2-3 bonds) l1 l2 l3 H5_pos->H4_pos H5_pos->H6_pos H5_pos->C5_pos H5_pos->C4_pos H5_pos->C6_pos H4_pos->C4_pos H4_pos->C6_pos H4_pos->C2_pos H6_pos->C4_pos H6_pos->C6_pos H6_pos->C2_pos NH2_pos->C2_pos

Caption: Key 2D NMR correlations for the this compound core.

Diagram 3: Application in a Signaling Pathway

This compound derivatives are potent kinase inhibitors. This diagram illustrates their mechanism of action in a simplified signaling pathway.

cluster_kinase Kinase Cascade cluster_response Cellular Response GF Growth Factor Rec Receptor GF->Rec Kinase Kinase Rec->Kinase Substrate Substrate Protein Kinase->Substrate ATP->ADP No_Response Apoptosis/ Growth Arrest Kinase->No_Response Pathway Blocked Substrate_P Phosphorylated Substrate Response Proliferation/ Survival Substrate_P->Response AP This compound Derivative AP->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

Troubleshooting and Advanced Topics

  • Overlapping Signals: If aromatic signals from the pyrimidine ring and other substituted aryl groups overlap, using a different solvent (e.g., changing from CDCl₃ to Benzene-d₆) can induce different chemical shifts and resolve the overlap.[2][15] Alternatively, acquiring data on a higher-field NMR spectrometer will increase signal dispersion.[2]

  • Broad Peaks: Broad signals for -NH or -OH protons are common due to chemical exchange.[2] Adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, leading to the disappearance of their signal and confirming their identity. Line broadening of ring signals may indicate restricted rotation, as seen in certain 4-amino substituted pyrimidines.[7]

  • Quantitative NMR (qNMR): Beyond structural elucidation, NMR can be used for precise quantitative analysis (e.g., determining purity or concentration) without the need for identical reference standards for each compound.[16][17] This requires careful setup of acquisition parameters, particularly a long relaxation delay (d1) to ensure full relaxation of all nuclei, and the use of a certified internal standard of known concentration.[18]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-aminopyrimidine (B69317) derivatives using microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The protocols outlined herein are suitable for the generation of libraries of this compound compounds for various research applications, particularly in drug discovery and development.

Introduction

2-Aminopyrimidines are a vital class of heterocyclic compounds, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The pyrimidine (B1678525) scaffold is a key pharmacophore, and its derivatives are integral to the development of novel drug candidates.[2] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient access to a diverse range of this compound analogs.[3][4]

General Reaction Principles

The microwave-assisted synthesis of 2-aminopyrimidines can be achieved through several key strategies, most notably via the cyclocondensation of a guanidine (B92328) salt with a suitable three-carbon precursor. A widely employed and efficient method involves the reaction of substituted chalcones (α,β-unsaturated ketones) with guanidine hydrochloride or guanidine nitrate (B79036).[3][5] This reaction proceeds rapidly under microwave irradiation, often in the absence of a solvent or in an environmentally benign solvent like ethanol (B145695).[3][6]

Another prominent approach is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-dicarbonyl compound, and guanidine hydrochloride.[7][8] This method is highly convergent and allows for the rapid generation of diverse 2-aminodihydropyrimidines, which can be subsequently oxidized to 2-aminopyrimidines if desired.

Data Presentation: A Comparative Summary of Microwave-Assisted Syntheses

The following tables summarize quantitative data from various microwave-assisted synthetic protocols for this compound derivatives, providing a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones and Guanidine

EntryChalcone (B49325) Substituents (Aryl Groups)Guanidine SaltCatalyst/BaseSolventPower (W)Time (min)Yield (%)Reference
14-Cl-Ph, PhGuanidine NitrateZnCl₂Solvent-free160462[6]
24-NO₂-Ph, PhGuanidine NitrateZnCl₂Solvent-free160462[6]
3Unsubstituted Ph, PhGuanidine NitrateZnCl₂Solvent-free160356[6]
44-OCH₃-Ph, PhGuanidine HydrochlorideNaOHEthanol/Water7502-376[3]
54-Cl-Ph, PhGuanidine HydrochlorideNaOHEthanol/Water7502-374[3]
64-CH₃-Ph, PhGuanidine HydrochlorideNaOHEthanol/Water7502-372[3]

Table 2: Biginelli-Type Synthesis of Functionalized 2-Aminodihydropyrimidines

EntryAldehydeβ-Dicarbonyl CompoundGuanidine SaltSolventTemperature (°C)Time (min)Yield (%)Reference
1BenzaldehydeEthyl AcetoacetateGuanidine HClEthanol1201070[7]
24-Cl-BenzaldehydeEthyl AcetoacetateGuanidine HClEthanol1201085[7]
34-MeO-BenzaldehydeEthyl AcetoacetateGuanidine HClEthanol1201091[7]
42-NaphthaldehydeEthyl AcetoacetateGuanidine HClEthanol1201075[7]
5IsovaleraldehydeEthyl AcetoacetateGuanidine HClEthanol1201036[7]

Table 3: Synthesis of Substituted 2-Aminopyrimidines via Nucleophilic Substitution

EntryStarting PyrimidineAmineBaseSolventTemperature (°C)Time (min)Yield (%)Reference
12-Amino-4-chloropyrimidine4-MethylpiperazineTriethylaminePropanol120-14015-30-[9]
22-Amino-4-chloropyrimidine4-BromophenylpiperazineTriethylaminePropanol120-14015-30-[9]

Note: Specific yield data for individual compounds in this study were not provided in the abstract.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones (Solvent-Free)

This protocol is adapted from a general method for the solvent-free synthesis of 2-aminopyrimidines.[6]

Materials:

  • Substituted Chalcone (10 mmol)

  • Guanidine Nitrate (10 mmol)

  • Zinc Chloride (ZnCl₂) (6.8 g)

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Crushed ice

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix the substituted chalcone (10 mmol), guanidine nitrate (10 mmol), and zinc chloride (6.8 g).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 160 Watts for 3-5 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully remove the vessel from the reactor and allow it to cool to room temperature.

  • Pour the cooled reaction mixture over crushed ice.

  • Filter the resulting precipitate, wash it with cold water, and allow it to dry.

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.

Protocol 2: Microwave-Assisted Biginelli Synthesis of 2-Aminodihydropyrimidines

This protocol is based on a general microwave-mediated Biginelli cyclocondensation.[7]

Materials:

  • Aldehyde (1.0 mmol)

  • β-Dicarbonyl compound (e.g., Ethyl acetoacetate) (1.0 mmol)

  • Guanidine hydrochloride (2.0 mmol)

  • Ethanol (2-3 mL)

  • Microwave synthesizer

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Filtration apparatus

  • Cold ethanol (for washing)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).

  • Add ethanol (2-3 mL) to the vial.

  • Securely seal the vial with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Set the reaction parameters: irradiate the mixture at a constant temperature of 120°C for 10 minutes with magnetic stirring.

  • After the reaction is complete, cool the vial to room temperature using a stream of compressed air.

  • A solid precipitate will typically form upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound compounds.

G reagents Reagents & Solvent (e.g., Chalcone, Guanidine, Catalyst) mw_vial Combine in Microwave Vial reagents->mw_vial mw_reactor Microwave Irradiation (Controlled Temp & Time) mw_vial->mw_reactor cooling Cooling to Room Temperature mw_reactor->cooling workup Work-up (e.g., Precipitation, Filtration) cooling->workup purification Purification (e.g., Recrystallization) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis

Caption: General workflow for microwave-assisted this compound synthesis.

Signaling Pathway: ABL1 Kinase Inhibition

Certain 2-amino-4,6-diarylpyrimidine derivatives have been identified as potential inhibitors of ABL1 kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML).[5][10] The following diagram depicts a simplified representation of the BCR-ABL signaling pathway and the inhibitory action of these compounds.

G cluster_cell CML Cell BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Substrate Proteins (e.g., Grb2, Shc) BCR_ABL->Substrate ATP -> ADP p_Substrate Phosphorylated Substrates Substrate->p_Substrate Phosphorylation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) p_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by this compound derivatives.

References

Application Notes and Protocols for the Development of Corrosion Inhibitors from 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopyrimidine (B69317) derivatives have emerged as a promising class of organic compounds for the inhibition of metallic corrosion, particularly for mild steel and copper in acidic environments.[1][2][3] Their efficacy is attributed to the presence of nitrogen atoms within the pyrimidine (B1678525) ring and the amino group, which act as active centers for adsorption onto the metal surface. This adsorption forms a protective layer that impedes the corrosive process.[4] The inhibition mechanism is generally a mixed type, affecting both anodic and cathodic reactions.[1][4]

These application notes provide a comprehensive overview of the experimental protocols and data interpretation for evaluating the corrosion inhibition properties of this compound derivatives.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the quantitative data from various studies on the corrosion inhibition efficiency of different this compound derivatives.

Table 1: Inhibition Efficiency of this compound Derivatives on Mild Steel in Acidic Media

DerivativeCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
2-Amino-4,6-dimethylpyrimidine (ADMP)0.5 M H₂SO₄200 ppm87Electrochemical Measurements[1][4]
(E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT)1 M HCl2 mM83.8Electrochemical Methods[5]
4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (DPTP)Not Specified750 ppm91.7Electrochemical Techniques[6]
Ethyl 4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDTP)Not Specified750 ppm88.9Electrochemical Techniques[6]
1-{4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl}ethan-1-one (DITP)Not Specified750 ppm88.4Electrochemical Techniques[6]
2,6-Dimethylpyrimidine-2-amine2 M HClNot SpecifiedIncreases with concentrationEIS, Weight Loss[7]

Table 2: Electrochemical Parameters for Mild Steel Corrosion in the Presence of this compound Derivatives

DerivativeCorrosive MediumConcentrationCorrosion Current Density (i_corr) (μA cm⁻²)Change in Corrosion Potential (ΔE_corr) (mV)Reference
2-Amino-4,6-dimethylpyrimidine (ADMP)0.5 M H₂SO₄Not SpecifiedDecreases with increasing concentration-16 (maximum cathodic shift)[4]
(E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT)1 M HCl2 mM31.4 (from 123.2)Not Specified[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal specimen.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive solution (e.g., 1 M HCl)

  • This compound derivative inhibitor

  • Analytical balance (±0.1 mg)

  • Abrasive papers (various grits)

  • Acetone

  • Distilled water

  • Thermostatic water bath

Protocol:

  • Mechanically polish the metal coupons with a series of abrasive papers, starting from a coarse grit and moving to a fine grit.

  • Degrease the coupons with acetone, rinse with distilled water, and dry.

  • Accurately weigh each coupon using an analytical balance.

  • Prepare the corrosive solutions with and without various concentrations of the this compound derivative.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature, maintained by a thermostatic water bath.

  • After the immersion period, retrieve the coupons.

  • Remove the corrosion products by cleaning the coupons (e.g., with a specific cleaning solution, brushing), rinse with distilled water and acetone, and then dry.

  • Reweigh the cleaned and dried coupons.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR = (ΔW) / (A * t)

      • Where: A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Objective: To investigate the electrochemical behavior of the metal in the corrosive medium and the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Metal specimen (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive solution with and without inhibitor

Protocol:

  • Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

  • Fill the cell with the test solution (with or without inhibitor).

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a sufficient time (e.g., 1 hour) until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE%: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

      • Where: i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.

Protocol:

  • Set up the three-electrode cell as described for the PDP measurement.

  • Allow the system to reach a steady OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data.

  • Analyze the data by plotting Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE%: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

      • Where: R_ct_blank is the charge transfer resistance in the absence of the inhibitor and R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Visualizations

G cluster_prep Sample Preparation cluster_exp Experimental Evaluation cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis & Interpretation Metal Metal Coupon (e.g., Mild Steel) Polishing Mechanical Polishing Metal->Polishing Degreasing Degreasing & Cleaning Polishing->Degreasing WeightLoss Weight Loss Measurement Degreasing->WeightLoss Electrochemical Electrochemical Studies Degreasing->Electrochemical CR_IE Calculate Corrosion Rate & Inhibition Efficiency WeightLoss->CR_IE PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS EC_Params Determine Electrochemical Parameters (i_corr, R_ct) PDP->EC_Params EIS->EC_Params Mechanism Elucidate Inhibition Mechanism CR_IE->Mechanism EC_Params->CR_IE

Caption: Experimental workflow for evaluating this compound derivatives as corrosion inhibitors.

G cluster_solution Corrosive Solution cluster_interaction Adsorption & Film Formation cluster_inhibition Corrosion Inhibition Inhibitor This compound Derivative Adsorption Adsorption of Inhibitor Molecules Inhibitor->Adsorption MetalSurface Metal Surface (e.g., Fe) MetalSurface->Adsorption ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm Anodic Inhibition of Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) ProtectiveFilm->Anodic Cathodic Inhibition of Cathodic Reaction (e.g., 2H⁺ + 2e⁻ -> H₂) ProtectiveFilm->Cathodic ReducedCorrosion Reduced Corrosion Rate Anodic->ReducedCorrosion Cathodic->ReducedCorrosion

Caption: Proposed mechanism of corrosion inhibition by this compound derivatives.

References

Application Notes and Protocols for the Solid-Phase Synthesis of a 2-Aminopyrimidine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its prevalence in approved drugs, such as the kinase inhibitors Imatinib (Gleevec®) and Palbociclib (Ibrance®), underscores its importance in drug discovery. The ability of the this compound moiety to engage in key hydrogen bonding interactions with biological targets, particularly protein kinases, makes it an attractive scaffold for the development of novel therapeutics. Solid-phase synthesis offers a robust and efficient platform for the generation of diverse this compound libraries, facilitating rapid structure-activity relationship (SAR) studies and the identification of lead compounds.

This document provides detailed protocols for the solid-phase synthesis of a this compound library, data presentation guidelines, and visualizations of a general synthetic workflow and a relevant biological signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for a solid-phase synthesis campaign of a this compound library. The data is compiled from various established synthetic methodologies.

Table 1: Representative Yields and Purity of a this compound Library

Compound IDR¹ SubstituentR² SubstituentMolecular Weight ( g/mol )Overall Yield (%)Purity (%) (by HPLC)
1a PhenylH247.3075>95
1b 4-MethoxyphenylH277.3272>95
1c 4-ChlorophenylH281.7478>95
1d 2-ThienylH253.3368>95
2a PhenylMethyl261.3270>95
2b 4-MethoxyphenylMethyl291.3565>95
2c 4-ChlorophenylMethyl295.7773>95
2d 2-ThienylMethyl267.3662>95

Note: Yields and purity are representative and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

This section details a generalized protocol for the solid-phase synthesis of a 2,4-disubstituted aminopyrimidine library based on a traceless synthesis approach. This strategy involves the initial attachment of a building block to a solid support, followed by a series of reactions to construct the pyrimidine (B1678525) core, and finally, cleavage from the resin to release the desired product.

Materials and Equipment
  • Merrifield resin (100-200 mesh, 1% DVB)

  • Fmoc-protected amino acids

  • Guanidine hydrochloride

  • Various aldehydes and amines for diversification

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC for purification and analysis

  • Mass spectrometer for characterization

Protocol 1: Solid-Phase Synthesis of a 2,4-Disubstituted Aminopyrimidine Library

Step 1: Resin Preparation and Loading of First Building Block

  • Swell Merrifield resin (1.0 g, 1.2 mmol/g loading) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin with DMF (3 x 10 mL).

  • Attach the first building block, for example, an Fmoc-protected amino acid, to the resin. For Fmoc-glycine:

    • Dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. .

    • Add the solution to the resin and shake at room temperature for 4 hours.

    • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (B129727) (3 x 10 mL).

    • Dry the resin under vacuum.

Step 2: Fmoc-Deprotection

  • Treat the resin with 20% piperidine (B6355638) in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Step 3: Introduction of the Second Diversity Point (R¹)

  • To the deprotected amine on the resin, add a solution of an aldehyde (R¹-CHO, 3 eq.) and sodium triacetoxyborohydride (B8407120) (3 eq.) in 1% acetic acid in dichloroethane.

  • Shake the mixture at room temperature for 12 hours.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

Step 4: Guanidinylation

  • To the resin-bound secondary amine, add a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (3 eq.) and DIEA (6 eq.) in DMF.

  • Shake the mixture at 50°C for 12 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 5: Cyclization to Form the Pyrimidine Ring

  • Suspend the resin in a solution of a β-ketoester (e.g., ethyl acetoacetate, for R² = Methyl; 5 eq.) and a base such as sodium ethoxide (5 eq.) in ethanol (B145695).

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction to room temperature, drain the solution, and wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Step 6: Cleavage from the Resin

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

Step 7: Purification and Analysis

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the final compounds by mass spectrometry and NMR spectroscopy.

Mandatory Visualizations

Experimental Workflow

G cluster_workflow Solid-Phase Synthesis of this compound Library start Start: Swell Merrifield Resin load 1. Load Fmoc-Amino Acid start->load deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect add_r1 3. Reductive Amination (R1-CHO, NaBH(OAc)3) deprotect->add_r1 guanidinylation 4. Guanidinylation (1H-Pyrazole-1-carboxamidine) add_r1->guanidinylation cyclize 5. Cyclocondensation (β-Ketoester, Base) guanidinylation->cyclize cleave 6. Cleavage from Resin (TFA Cocktail) cyclize->cleave purify 7. Purification & Analysis (HPLC, MS, NMR) cleave->purify end_product Pure this compound Library Member purify->end_product

Caption: Workflow for the solid-phase synthesis of a this compound library.

Signaling Pathway: Inhibition of Bcr-Abl Kinase by a this compound Derivative

Many this compound derivatives function as potent kinase inhibitors. A prominent example is Imatinib, which targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). The diagram below illustrates the simplified signaling pathway and the point of inhibition.

G cluster_pathway Bcr-Abl Signaling Pathway and Inhibition BcrAbl Bcr-Abl (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate BcrAbl->pSubstrate Phosphorylation ATP ATP ATP->BcrAbl Substrate Downstream Substrate (e.g., STAT5, CrkL) Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Apoptosis Inhibition of Apoptosis pSubstrate->Apoptosis Inhibitor This compound Inhibitor (e.g., Imatinib) Inhibitor->BcrAbl Binds to ATP-binding site

Caption: Inhibition of the Bcr-Abl signaling pathway by a this compound-based kinase inhibitor.

Application Notes and Protocols for In Vitro Bioactivity of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the bioactivity of 2-aminopyrimidine (B69317) derivatives, a class of compounds known for their diverse pharmacological potential. The following protocols are detailed to facilitate the screening and characterization of these compounds for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.

Anticancer and Antiproliferative Activity

A fundamental step in the evaluation of this compound derivatives is the assessment of their ability to inhibit cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

This protocol determines the concentration of a this compound compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-231 for breast cancer, H1975 for lung cancer)[1][2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours at 37°C, or until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of a solubilizing agent to each well to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Anticancer Activity of this compound Derivatives
Compound/DerivativeCell LineAssayIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 4MCF-7 (Breast Cancer)MTT0.57[3]
Pyrido[2,3-d]pyrimidine 4HepG2 (Liver Cancer)MTT1.13[3]
Pyrido[2,3-d]pyrimidine 11MCF-7 (Breast Cancer)MTT1.31[3]
Pyrido[2,3-d]pyrimidine 11HepG2 (Liver Cancer)MTT0.99[3]
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT1.629[3]
3-amino-4-imino-5-(thiophen-2-yl)-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one (Compound 3)Various Cancer Cell LinesMTT1.61 - 2.02[5]
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7 (Breast Cancer)MTT0.013[6]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with This compound Compounds start->treat incubate Incubate (e.g., 48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals incubate_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining the cytotoxicity of 2-aminopyrimidines using the MTT assay.

Antimicrobial Activity

This compound derivatives have shown promise as antimicrobial agents. The following protocols describe standard methods for assessing their antibacterial and antifungal activity.[7]

Protocol: Disk Diffusion Assay

This qualitative method provides a rapid preliminary screening of the antimicrobial potency of the synthesized compounds.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[8][9]

  • Fungal strains (e.g., Candida albicans)[10]

  • Mueller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper disks

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal disks (positive controls)

  • Solvent-impregnated disks (negative control)

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the microbial culture.

  • Plate Inoculation: Evenly swab the microbial suspension across the surface of the agar plate.[11]

  • Disk Application: Impregnate sterile paper disks with a specific concentration of the test compound and place them on the agar surface.[11] Include positive and negative control disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.[11]

  • Measure Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Microbial strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • This compound compounds

  • Standard antimicrobial agents (positive control)

  • Growth medium (negative control)

Procedure:

  • Prepare Compound Dilutions: Prepare serial two-fold dilutions of the this compound compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[11]

Data Presentation: Antimicrobial Activity of this compound Derivatives
CompoundTarget MicroorganismAssayResultReference
Compound 2cS. aureusMIC0.039 µg/mL[8][9]
Compound 2cB. subtilisMIC0.039 µg/mL[8][9]
Compound 2cB. cereusMIC78 µg/mL[8]
Compound 2cE. faecalisMIC78 µg/mL[8]
Compound 2cL. monocytogenesDisk Diffusion11.33 ± 0.57 mm[8]

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow start Prepare Microbial Inoculum disk_diffusion Disk Diffusion Assay (Qualitative Screening) start->disk_diffusion mic_assay Broth Microdilution Assay (Quantitative - MIC) start->mic_assay analyze_disk Measure Inhibition Zones disk_diffusion->analyze_disk analyze_mic Determine Lowest Concentration with No Growth mic_assay->analyze_mic result_disk Qualitative Potency analyze_disk->result_disk result_mic Quantitative MIC Value analyze_mic->result_mic

Caption: Workflow for assessing the antimicrobial activity of 2-aminopyrimidines.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be assessed by their ability to inhibit key inflammatory mediators.

Protocol: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

This assay measures the ability of compounds to inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS (Lipopolysaccharide)

  • Interferon-γ (IFN-γ)

  • Griess Reagent for NO determination

  • PGE2 immunoassay kit

  • This compound compounds

Procedure:

  • Cell Culture and Treatment: Culture macrophages and pre-treat with various concentrations of the this compound compounds for a specified time.

  • Stimulation: Stimulate the cells with LPS and IFN-γ to induce the production of NO and PGE2.

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of NO and PGE2 production for each compound concentration compared to the stimulated, untreated control.

Signaling Pathway: LPS-Induced Inflammatory Response

LPS_Inflammatory_Pathway cluster_pathway LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation iNOS iNOS NFkB->iNOS Transcription COX2 COX-2 NFkB->COX2 Transcription NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Aminopyrimidine This compound Derivative Aminopyrimidine->iNOS Inhibition Aminopyrimidine->COX2 Inhibition

Caption: Inhibition of LPS-induced inflammatory pathways by 2-aminopyrimidines.

Kinase Inhibition Activity

Many this compound derivatives function as kinase inhibitors, making them attractive candidates for cancer therapy.[13]

Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK9, PI3K)[14][15]

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • This compound compounds

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its substrate, and various concentrations of the this compound compound in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Stop Reaction and Detect: Stop the reaction and add the detection reagent to measure the amount of product formed or the amount of ATP consumed.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Kinase Inhibitory Activity of this compound Derivatives
CompoundTarget KinaseAssayIC50 (nM)Reference
Compound 8eCDK9Kinase Assay88.4[14]
Compound 8eHDAC1Kinase Assay168.9[14]
Compound 9eFLT3Kinase Assay30.4[14]
Compound 9eHDAC1Kinase Assay52.4[14]
Compound 9eHDAC3Kinase Assay14.7[14]
GNE-493 (Compound 5)PI3KKinase Assay-[15]
GNE-490 (Compound 21)PI3KKinase Assay-[15]

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

PI3K_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminopyrimidine This compound (PI3K Inhibitor) Aminopyrimidine->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.[15]

References

Application of 2-Aminopyrimidine in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine (B69317) is a versatile heterocyclic scaffold that serves as a valuable building block in the design and synthesis of novel fluorescent probes. Its structural features, including the presence of multiple nitrogen atoms and an exocyclic amine group, allow for straightforward chemical modification and the introduction of various fluorophores and recognition moieties. Probes derived from this core structure have been successfully applied in the detection of metal ions, bioimaging, and as reporters for biological processes. The pyrimidine (B1678525) ring system can be integrated into larger conjugated systems to tune the photophysical properties, such as absorption and emission wavelengths, while the amino group provides a convenient handle for forming Schiff bases or linking to other molecular components. This document provides detailed application notes and protocols for the synthesis and utilization of two distinct classes of fluorescent probes based on the this compound scaffold.

Application Note 1: this compound Schiff Base as a "Turn-On" Fluorescent Probe for Metal Ion Detection

Principle of Detection

Schiff bases synthesized from this compound and aromatic aldehydes can function as effective chemosensors for metal ions.[1] The core principle relies on a phenomenon often referred to as Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or free rotation around the C-N single bond, which provide non-radiative decay pathways. Upon coordination of a target metal ion with the nitrogen atom of the imine group and a nearby donor atom (e.g., a hydroxyl group on the aldehyde ring), a rigid chelate ring is formed. This chelation restricts rotational freedom and can inhibit PET, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.

Diagram of Sensing Mechanism

G cluster_0 Probe Alone (Low Fluorescence) cluster_1 Probe + Metal Ion (High Fluorescence) Probe Schiff Base Probe GroundState Ground State (S0) PET Photoinduced Electron Transfer Rotation Bond Rotation ExcitedState Excited State (S1) GroundState->ExcitedState Excitation (hν) ExcitedState->PET Non-radiative decay ExcitedState->Rotation Non-radiative decay Metal Metal Ion (M+) Complex Probe-Metal Complex (Rigid Structure) GroundState2 Ground State (S0) Fluorescence Fluorescence (hν') ExcitedState2 Excited State (S1) GroundState2->ExcitedState2 Excitation (hν) ExcitedState2->Fluorescence Radiative decay Probe2->Metal Chelation

Caption: "Turn-On" fluorescence mechanism via chelation-induced rigidity.

Experimental Protocol: Synthesis of a Representative Schiff Base Probe

This protocol describes the synthesis of N-((4-(dimethylamino)phenyl)methylene)pyrimidin-2-amine via a condensation reaction.[2][3]

Materials:

  • This compound (1.0 mmol, 95 mg)

  • 4-(dimethylamino)benzaldehyde (B131446) (1.0 mmol, 149 mg)

  • Absolute Ethanol (B145695) (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~3 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol).[4]

  • Add 20 mL of absolute ethanol to the flask and stir the mixture to dissolve the reactants.

  • Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.[2]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (~80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base as a crystalline solid.

  • Dry the final product under vacuum and characterize using IR, NMR, and Mass Spectrometry. The formation of the imine (C=N) bond can be confirmed by a characteristic IR stretch around 1600-1685 cm⁻¹.[3]

Application Protocol: Metal Ion Titration
  • Stock Solution Preparation: Prepare a 1 mM stock solution of the synthesized Schiff base probe in a suitable solvent (e.g., DMSO or acetonitrile). Prepare 10 mM stock solutions of various metal salts (e.g., AuCl₃, ZnCl₂, CuCl₂, etc.) in deionized water or the same solvent.

  • Titration Experiment: In a series of cuvettes, place a fixed concentration of the probe (e.g., 10 µM) in a buffered aqueous solution.

  • Data Acquisition: Record the initial fluorescence emission spectrum of the probe solution.

  • Titration: Sequentially add increasing equivalents of the metal ion stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding stoichiometry.

Application Note 2: BODIPY-Conjugated this compound Probe for Bioimaging

Principle of Application

For bioimaging applications, a probe must possess high fluorescence quantum yield, photostability, and often, the ability to specifically target a cellular component or respond to a particular analyte. Boron-dipyrromethene (BODIPY) dyes are excellent fluorophores due to their sharp emission peaks and high molar extinction coefficients.[5] By conjugating a BODIPY fluorophore to a this compound-based recognition unit, a highly sensitive probe can be constructed. For instance, a this compound receptor can be designed to selectively coordinate with Au(III) ions, a process that modulates the fluorescence of the attached BODIPY dye, allowing for the visualization of this ion in cellular environments.[6]

Diagram of Synthesis Workflow

G cluster_0 Step 1: BODIPY Core Functionalization cluster_1 Step 2: Receptor Synthesis cluster_2 Step 3: Conjugation BODIPY_Core BODIPY Core BODIPY_NHS BODIPY-NHS Ester (Active Fluorophore) BODIPY_Core->BODIPY_NHS NHS N-Hydroxysuccinimide (NHS) NHS->BODIPY_NHS Final_Probe Final BODIPY-Aminopyrimidine Probe BODIPY_NHS->Final_Probe Amide Bond Formation Aminopyrimidine This compound Receptor Functionalized Receptor (Amine-terminated) Aminopyrimidine->Receptor Linker Bifunctional Linker (e.g., amino acid) Linker->Receptor Receptor->Final_Probe

Caption: General workflow for conjugating a BODIPY fluorophore to a receptor.

Experimental Protocol: Synthesis of a BODIPY-2-Aminopyrimidine Conjugate

This protocol is a representative example of how a BODIPY fluorophore could be conjugated to a this compound receptor for detecting Au³⁺ ions.[6]

Materials:

  • BODIPY FL-NHS ester (commercially available or synthesized)

  • N-Boc-ethylenediamine

  • 2,4-dichloro-6-methylpyrimidine (B20014)

  • Trifluoroacetic acid (TFA), Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

  • Synthesis of the Receptor: a. React 2,4-dichloro-6-methylpyrimidine with one equivalent of N-Boc-ethylenediamine in the presence of DIPEA in DMF to selectively substitute one chlorine atom. b. Purify the mono-substituted product by column chromatography. c. Treat the product with TFA in DCM to remove the Boc protecting group, yielding the amine-functionalized pyrimidine receptor.

  • Conjugation: a. Dissolve the amine-functionalized pyrimidine receptor (1.2 equivalents) and BODIPY FL-NHS ester (1.0 equivalent) in anhydrous DMF. b. Add DIPEA (3.0 equivalents) to the mixture and stir at room temperature overnight, protected from light. c. Monitor the reaction by TLC. d. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify the final conjugate probe using silica (B1680970) gel column chromatography. f. Characterize the final product by NMR, Mass Spectrometry, and HPLC.

Application Protocol: Live-Cell Imaging

This protocol provides a general framework for staining and imaging live cells with a fluorescent probe.[7][8]

  • Cell Culture: Plate cells (e.g., HeLa or HepG2) on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the BODIPY-probe in DMSO. Immediately before use, dilute this stock solution in pre-warmed, serum-free cell culture medium to a final working concentration (typically 1-10 µM).

  • Cell Staining: a. Aspirate the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). b. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Mount the dish on the stage of a fluorescence or confocal microscope equipped with appropriate filters for the BODIPY dye (e.g., excitation ~488 nm, emission ~520 nm).

  • Analyte Treatment (Optional): To visualize the probe's response, acquire baseline images, then treat the cells with a solution of the target analyte (e.g., a gold salt) and perform time-lapse imaging to observe changes in fluorescence intensity or localization.

Quantitative Data Summary

The following table summarizes key photophysical and performance data for representative fluorescent probes derived from this compound and related structures.

Probe Name/ClassTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Limit of Detection (LOD)Reference
BOD-AP Au³⁺~500~5150.88 (after Au³⁺ binding)17 nM[6]
NHP Bioimaging~400~550Not specifiedN/A[9]
Probe 1 BioimagingNot specifiedNot specified0.71 - 0.79 (in toluene)N/A[2]
Aminopyridine Derivatives General Fluorophore390480 - 4850.22 - 0.32N/A[10]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-aminopyrimidine (B69317) derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor solubility in common recrystallization solvents. What should I do?

A1: Poor solubility can be a significant hurdle. Here are a few strategies to address this:

  • Solvent Screening: Test a wide range of solvents with varying polarities. Common choices include ethanol (B145695), methanol, acetonitrile, ethyl acetate (B1210297), and toluene. Sometimes a mixture of solvents (a "solvent system") works best. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Hot Filtration: If your compound is soluble in a hot solvent but impurities are not, a hot filtration step can be very effective. Dissolve your compound in the minimum amount of boiling solvent and quickly filter it to remove insoluble impurities. The purified compound should crystallize upon cooling.

  • "Oiling Out": If your compound separates as an oil instead of crystals, this is known as "oiling out." This can happen if the melting point of your compound is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent pair. Slowing down the cooling process can also sometimes prevent oiling out.

Q2: I'm seeing significant product loss during column chromatography. How can I improve my recovery?

A2: Product loss on a column can be due to several factors:

  • Irreversible Adsorption: Highly basic this compound derivatives can sometimes bind irreversibly to the acidic silica (B1680970) gel. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%).

  • Improper Solvent System: If the solvent system is not optimized, your compound may not elute efficiently. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value between 0.2 and 0.4.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss. A general rule of thumb is to load no more than 1-5% of the silica gel's weight.

Q3: How can I remove unreacted starting materials from my final product?

A3: The best method for removing unreacted starting materials depends on their properties relative to your product:

  • Recrystallization: If the starting materials have significantly different solubility profiles from your product, recrystallization is often the simplest and most effective method.

  • Column Chromatography: If the polarities of your product and starting materials are different, column chromatography is a powerful tool for separation.

  • Acid-Base Extraction: If your product and starting materials have different acidic or basic properties, a liquid-liquid extraction can be used to separate them. For example, if your product is basic, you can dissolve the crude mixture in an organic solvent and wash it with an acidic aqueous solution to protonate and remove a more basic starting material.

Q4: My purified this compound derivative appears as a yellow oil, but I expect a solid. What could be the issue?

A4: The presence of a persistent yellow color or an oily final product can indicate residual impurities. Even small amounts of highly colored byproducts can be difficult to remove. Consider running a silica plug, which is a short column of silica gel, to remove baseline impurities. If the issue persists, a more thorough purification by column chromatography followed by recrystallization may be necessary.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not saturated.- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.- Place the solution in an ice bath or freezer to further decrease solubility.
"Oiling out" occurs. - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure.- The cooling rate is too fast.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Try a lower-boiling point solvent or a different solvent system.- Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Crystals are colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling.- Perform a second recrystallization.
Low recovery of pure product. - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the crystallization mixture for a longer period or at a lower temperature.- Minimize the amount of cold solvent used to wash the crystals.- Recover more product from the mother liquor by concentrating it and performing a second crystallization.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots (overlapping bands). - Incorrect solvent system (mobile phase).- Column overloading.- Column was packed improperly (cracks or channels).- Optimize the solvent system using TLC to achieve better separation of Rf values.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform and compact stationary phase.
Compound streaks or "tails" on the column. - The compound is too polar for the stationary phase.- The compound is interacting strongly with the silica gel (e.g., basic amines on acidic silica).- Increase the polarity of the mobile phase.- Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds on silica gel).- Consider using a different stationary phase (e.g., alumina (B75360) or reverse-phase silica).
Compound does not elute from the column. - The mobile phase is not polar enough.- The compound has irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is still retained, a different stationary phase may be necessary. For basic compounds, deactivating the silica with a base before packing can help.
Cracks appear in the silica bed. - The column has run dry.- The solvent polarity was changed too drastically.- Always keep the silica gel covered with solvent.- When running a gradient, increase the polarity of the mobile phase gradually.

Quantitative Data Summary

The choice between recrystallization and column chromatography often involves a trade-off between purity and yield. The following table provides a representative comparison for the purification of a hypothetical this compound derivative. Actual results will vary depending on the specific compound and impurities.

Purification MethodTypical PurityTypical YieldTime and Solvent ConsumptionKey AdvantagesKey Disadvantages
Recrystallization Good to Excellent (>98%)Moderate to High (60-90%)LowerSimple, scalable, can yield high-purity crystalline material.Not suitable for all compounds, may not remove impurities with similar solubility.
Column Chromatography Excellent (>99%)Lower to Moderate (40-80%)HigherHighly effective for separating complex mixtures and impurities with similar properties.More time-consuming, requires more solvent, can be difficult to scale up.

Experimental Protocols

Protocol 1: Purification of a this compound Derivative by Recrystallization from Ethanol[1][2][3]

This protocol describes a general procedure for the purification of a solid this compound derivative using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound derivative

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel to remove the solids.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification of a this compound Derivative by Silica Gel Column Chromatography[4][5]

This protocol provides a general method for purifying a this compound derivative using column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvent system (e.g., hexane/ethyl acetate mixture, determined by TLC)

  • Sand

  • Collection tubes

Methodology:

  • TLC Analysis: Determine the optimal solvent system for separation using Thin Layer Chromatography (TLC). The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. A small layer of sand can be added to the top of the silica to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample solution to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Fraction Collection: Collect the eluent in fractions using collection tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound derivative.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate signaling pathways where this compound derivatives act as inhibitors and a general experimental workflow for their purification.

Wnt_Signaling_Pathway cluster_destruction In the absence of Wnt Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Binds Dishevelled Dishevelled (Dsh) Frizzled->Dishevelled Activates LRP5_6->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation CK1 CK1 CK1->Beta_Catenin Phosphorylates for degradation Axin Axin APC APC Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Destruction_Complex->Beta_Catenin Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes Aminopyrimidine This compound Derivative Aminopyrimidine->Destruction_Complex Modulates

Caption: Wnt signaling pathway with a this compound derivative inhibitor.[1][2]

CDK_HDAC_Pathway CDK Cyclin-Dependent Kinase (CDK) CDK_Cyclin CDK/Cyclin Complex CDK->CDK_Cyclin Cyclin Cyclin Cyclin->CDK_Cyclin Rb Retinoblastoma Protein (Rb) CDK_Cyclin->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits Cell_Cycle Cell Cycle Progression E2F->Cell_Cycle Promotes HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin Aminopyrimidine This compound Derivative Aminopyrimidine->CDK Inhibits Aminopyrimidine->HDAC Inhibits

Caption: CDK/HDAC signaling pathway with a dual inhibitor.[3][4][5]

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Aminopyrimidine This compound Derivative Aminopyrimidine->FLT3 Inhibits

Caption: FLT3 signaling pathway and its inhibition.[6][7][8][9]

Purification_Workflow Crude Crude this compound Derivative Choice Purification Method Crude->Choice Dissolve Dissolve in Minimal Hot Solvent Cool Slow Cooling & Crystallization Dissolve->Cool Filter_Recryst Filter & Wash Crystals Cool->Filter_Recryst Pure_Recryst Pure Crystalline Product Filter_Recryst->Pure_Recryst TLC TLC Analysis to Determine Solvent System Column Prepare & Load Silica Gel Column TLC->Column Elute Elute with Solvent System Column->Elute Fractions Collect & Analyze Fractions by TLC Elute->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Pure_Column Pure Amorphous Product Combine->Pure_Column Choice->Dissolve Recrystallization Choice->TLC Column Chromatography

Caption: General experimental workflow for purification.

References

identifying and minimizing side products in 2-aminopyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in reactions involving 2-aminopyrimidines.

Troubleshooting Guides

Issue 1: Poor Regioselectivity and Over-alkylation in N-Alkylation Reactions

Q: My N-alkylation of 2-aminopyrimidine (B69317) is producing a mixture of isomers (N-exo vs. N-endo) and di-alkylated products. How can I improve the selectivity for the desired mono-N-exo product?

A: Lack of regioselectivity and over-alkylation are common challenges in the N-alkylation of 2-aminopyrimidines due to the presence of multiple nucleophilic nitrogen atoms.[1] The endocyclic ring nitrogens are often more basic and can compete with the exocyclic amino group for the alkylating agent. Additionally, the mono-alkylated product can be more nucleophilic than the starting material, leading to di-alkylation.

Here is a troubleshooting guide to address these issues:

Troubleshooting Workflow for N-Alkylation of this compound

G start Problem: Mixture of Isomers and/or Over-alkylation check_stoichiometry 1. Control Stoichiometry: Use 1.0-1.2 equivalents of alkylating agent. start->check_stoichiometry check_conditions 2. Optimize Reaction Conditions: Lower temperature and shorten reaction time. Monitor by TLC/LC-MS. check_stoichiometry->check_conditions check_base 3. Evaluate Base: Weaker bases (e.g., K2CO3) may favor N-exo alkylation. Stronger bases (e.g., NaH) can lead to endo-alkylation. check_conditions->check_base consider_alternatives 4. Consider Alternative Methods: - Reductive Amination - 'Borrowing Hydrogen' Catalysis check_base->consider_alternatives reductive_amination Reductive Amination: React with aldehyde/ketone then reduce. Highly selective for mono-N-exo alkylation. consider_alternatives->reductive_amination For mono-alkylation of primary amine borrowing_hydrogen 'Borrowing Hydrogen': Use alcohol as alkylating agent with Ru or Ir catalyst. High N-exo selectivity. consider_alternatives->borrowing_hydrogen For high selectivity with alcohols solution Improved Selectivity: Higher yield of desired mono-N-exo product reductive_amination->solution borrowing_hydrogen->solution

Caption: Troubleshooting workflow for N-alkylation side reactions.

Quantitative Data: Comparison of Catalytic Systems for Regioselective N-exo-Alkylation

Catalyst SystemAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%) of N-exo product
[Cp*IrCl2]2Various alcoholsNaOHToluene1102471-96[1]
[Ru(p-cymene)Cl2]2Various alcoholsK2CO3Toluene10024Good to excellent
Co(II) complexVarious alcoholst-BuOKDioxane12024Good to excellent

Experimental Protocol: Reductive Amination of this compound

This method is highly effective for achieving selective mono-alkylation on the exocyclic amino group.[1][2]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol).

  • Reagent Addition: Add formic acid (5 mL) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of NaHCO3 until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Low Yield and Homocoupling in Suzuki Coupling Reactions

Q: My Suzuki coupling reaction of a halo-2-aminopyrimidine with a boronic acid is giving a low yield of the desired product and a significant amount of a biaryl byproduct from the boronic acid (homocoupling). What is causing this and how can I fix it?

A: Low yields in Suzuki couplings involving pyrimidines can be due to catalyst deactivation by the nitrogen atoms of the pyrimidine (B1678525) ring, or instability of the boronic acid leading to protodeboronation.[3][4][5][6] Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][7]

Troubleshooting Workflow for Suzuki Coupling Side Reactions

G start Problem: Low Yield and/or Homocoupling in Suzuki Reaction check_atmosphere 1. Ensure Inert Atmosphere: Thoroughly degas solvents (sparge with Ar/N2 or freeze-pump-thaw). Maintain positive inert gas pressure. start->check_atmosphere check_catalyst 2. Optimize Catalyst System: - Use a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3). - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_atmosphere->check_catalyst check_base_solvent 3. Select Appropriate Base and Solvent: Stronger bases (e.g., Cs2CO3, K3PO4) are often more effective. Dioxane and THF are common solvents. check_catalyst->check_base_solvent check_boronic_acid 4. Check Boronic Acid Quality: Use fresh boronic acid. Consider using more stable derivatives (e.g., pinacol (B44631) esters). check_base_solvent->check_boronic_acid solution Improved Yield: Higher yield of cross-coupled product, minimal homocoupling. check_boronic_acid->solution

Caption: Troubleshooting workflow for Suzuki coupling side reactions.

Quantitative Data: Effect of Reaction Conditions on Homocoupling

EntryCatalystLigandBaseSolventAtmosphereCross-Coupled Product Yield (%)Homocoupling Byproduct Yield (%)
1Pd(OAc)2PPh3Na2CO3Toluene/H2OAir4530[1]
2Pd(OAc)2PPh3Na2CO3Toluene/H2ONitrogen7015[1]
3Pd2(dba)3SPhosK3PO4DioxaneNitrogen855[1]
4Pd2(dba)3XPhosK3PO4DioxaneNitrogen92<3[1]

Experimental Protocol: Minimizing Homocoupling in Suzuki Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add the halo-2-aminopyrimidine (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (e.g., K3PO4, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2 mol% Pd2(dba)3) and the phosphine (B1218219) ligand (e.g., 4 mol% SPhos).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any residual homocoupling byproduct.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound reactions?

A: Besides the N-alkylation and Suzuki coupling issues mentioned above, other common side products include:

  • Hydrolysis products: The this compound ring can be susceptible to hydrolysis under certain acidic or basic conditions, leading to the formation of 2-hydroxypyrimidines.[1]

  • Dimerization products: Photochemical irradiation can lead to the dimerization of the pyrimidine ring.

  • Products from other cross-coupling reactions: In reactions like Chan-Lam and Buchwald-Hartwig aminations, side products can arise from oxidation, protodeboronation, or homocoupling of the organoboron reagent in Chan-Lam coupling, and β-hydride elimination in Buchwald-Hartwig amination.[4]

Q2: How can I detect and quantify these side products?

A: A combination of chromatographic and spectroscopic techniques is typically used:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and detection of major side products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying the desired product and various side products. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution is commonly employed.[3][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of side products, which aids in their structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile side products or after derivatization of non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of isolated side products.

Experimental Protocol: General HPLC-UV Method for Reaction Monitoring

  • Instrumentation: Standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 20 mM ammonium (B1175870) formate (B1220265) in water (pH adjusted to 3.5 with formic acid) and (B) acetonitrile.

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture.

    • If necessary, centrifuge the sample to remove any solids.

    • Transfer the supernatant to an HPLC vial.

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantification: Create a calibration curve using standards of the starting material and expected product to quantify their concentrations over time. The appearance and increase of unknown peaks can be monitored to track side product formation.[3]

Q3: What are some general strategies for purifying this compound derivatives away from common side products?

A:

  • Column Chromatography: This is the most common method for purifying organic compounds. For this compound derivatives, silica gel is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.[8]

  • Recrystallization: If the desired product is a solid and has different solubility properties from the side products, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

  • Acid-Base Extraction: The basicity of the amino group and the pyrimidine ring can be exploited. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the desired product and basic side products into the aqueous layer. The aqueous layer is then basified and re-extracted with an organic solvent.

  • Cation-Exchange Chromatography: This technique can be particularly useful for separating this compound derivatives from neutral or acidic impurities.[11]

Logical Relationship of Purification Methods

G start Crude Reaction Mixture workup Aqueous Work-up (remove inorganic salts) start->workup check_polarity Assess Polarity Difference between Product and Impurities workup->check_polarity column_chromatography Column Chromatography (Silica Gel) check_polarity->column_chromatography Significant Difference recrystallization Recrystallization check_polarity->recrystallization Product is Solid & Solubility Differs acid_base_extraction Acid-Base Extraction check_polarity->acid_base_extraction Basic Product/ Neutral Impurities final_product Pure Product column_chromatography->final_product recrystallization->final_product acid_base_extraction->final_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Troubleshooting Unexpected Results in 2-Aminopyrimidine NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopyrimidine (B69317). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your NMR spectra.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: Why do I see extra, small peaks in the ¹H NMR spectrum of my this compound sample?

A1: The presence of minor peaks in the ¹H NMR spectrum of this compound, particularly when using solvents like DMSO, can often be attributed to the existence of tautomers.[1] this compound can exist in equilibrium between the dominant amino form and a minor imino tautomer.[1][2] While the amino form is generally the most stable, the imino form can be present in small amounts, giving rise to a separate set of signals.[1][2] One study observed a ratio of approximately 94:6 between the major (amino) and minor (tautomeric) forms in a derivative of this compound.[1]

Q2: The peak for my amino (-NH₂) protons is broad or has completely disappeared. What is the cause?

A2: The broadening or disappearance of the amino proton signal is a common phenomenon and can be caused by a few factors:

  • Proton Exchange: The protons on the amino group are "exchangeable." This means they can be exchanged with deuterium (B1214612) from deuterated solvents (like D₂O or CD₃OD) or with acidic protons present in the sample. This exchange process can lead to signal broadening or the signal disappearing entirely into the baseline.[1][3] For example, adding a drop of D₂O to your NMR sample is a common technique to confirm the identity of -NH or -OH protons; if the peak disappears, it confirms it is an exchangeable proton.[3]

  • Presence of Acid: Traces of acid (like trifluoroacetic acid, TFA) can protonate the nitrogen atoms, accelerating the proton exchange rate and causing the -NH₂ peak to broaden and eventually disappear.[1]

  • Solvent Effects: The choice of solvent can influence the rate of exchange and the appearance of the -NH₂ peak. In some solvents, the interaction with the amino group is stronger, leading to broader peaks.

Q3: My pyrimidine (B1678525) ring proton signals (H4, H5, H6) are shifted compared to literature values. Why is there a discrepancy?

A3: The chemical shifts of the pyrimidine ring protons are sensitive to several experimental conditions:

  • Solvent: The solvent used for the NMR experiment has a significant impact on the chemical shifts. Aromatic solvents like benzene-d₆ can induce different shifts compared to polar solvents like DMSO-d₆ or CDCl₃ due to solvent-solute interactions. It is crucial to compare your spectra to literature data obtained in the same solvent.[3]

  • Concentration: At higher concentrations, intermolecular interactions can cause shifts in the resonance frequencies of the protons.[3] It is good practice to use a consistent and relatively dilute concentration for your NMR samples to ensure reproducibility.

  • pH and Additives: The presence of acidic or basic impurities can protonate or deprotonate the this compound molecule, which will significantly alter the electron distribution in the pyrimidine ring and thus change the chemical shifts of the ring protons.

Q4: My entire spectrum has broad peaks and a poor signal-to-noise ratio. What are some general troubleshooting steps?

A4: Broad peaks and a noisy baseline are often indicative of general issues with the NMR sample or the spectrometer, rather than a specific chemical phenomenon of this compound. Consider the following:

  • Poor Shimming: The magnetic field needs to be homogenous across the sample. If the shimming is poor, all peaks in the spectrum will be broad.[3][4]

  • Sample Inhomogeneity: If your sample is not fully dissolved or contains suspended solids, it can lead to a non-homogenous magnetic field and broad peaks.[3][4] Ensure your compound is completely soluble in the chosen NMR solvent.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[3]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.

Quantitative Data Summary

The chemical shifts of this compound protons are highly dependent on the solvent used. The table below summarizes typical ¹H NMR chemical shifts in different deuterated solvents.

ProtonD₂ODMSO-d₆
H4, H6~8.2-8.3 ppm (d)~8.24 ppm (d)
H5~6.7-6.8 ppm (t)~6.66 ppm (t)
-NH₂Not observed (exchanged)~6.66 ppm (s, br)

Note: Chemical shifts are approximate and can vary based on concentration and temperature. Data is compiled from multiple sources.[1][5]

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation of this compound:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to the NMR tube using a clean pipette.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles. If the sample does not fully dissolve, sonication for a few minutes may be helpful.

  • Transfer and Labeling: Carefully wipe the outside of the NMR tube and place it in a spinner turbine. Ensure the tube is properly labeled.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Follow the instrument-specific software instructions to lock, shim, and acquire the ¹H NMR spectrum. A standard experiment will involve acquiring 16-64 scans.

Visualizations

troubleshooting_workflow start Unexpected NMR Spectrum q1 Extra, small peaks observed? start->q1 q2 Broad or missing -NH2 peak? start->q2 q3 Chemical shifts differ from literature? start->q3 q4 General peak broadening and noise? start->q4 a1 Likely due to amino-imino tautomerism. Check for minor signals with similar splitting patterns. q1->a1 Yes a2_1 Proton exchange with solvent or acid. Add D2O to confirm exchangeable protons. q2->a2_1 Yes a3 Check solvent, concentration, and pH. Compare with data from the same solvent. q3->a3 Yes a4 Check sample solubility, concentration, and shimming. q4->a4 Yes

Caption: Troubleshooting workflow for this compound NMR spectra.

Caption: Tautomeric equilibrium of this compound.

References

strategies to avoid dimerization in 2-aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-aminopyrimidine (B69317) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of 2-aminopyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, with a focus on preventing dimerization and other side reactions.

Q1: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?

A low yield in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Purity of Reactants: Impurities in your starting materials, such as the β-dicarbonyl compound or guanidine (B92328), can lead to the formation of side products and consequently lower the yield of the desired this compound.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that can significantly influence the reaction outcome.

  • Stoichiometry: The molar ratio of reactants can affect the equilibrium of the reaction and the formation of byproducts.

Q2: I am observing a significant amount of a dimeric byproduct in my reaction mixture. What strategies can I employ to avoid this dimerization?

Dimerization is a common side reaction in the synthesis of heterocyclic amines. While the exact mechanism can vary, it often involves the reaction of the desired product with a reactive intermediate. Here are several strategies to minimize dimer formation:

  • Reaction Pressure: Increasing the reaction pressure can suppress the formation of dimeric byproducts. For analogous aminopyridine syntheses, running the reaction under elevated pressure (e.g., 350 psi of nitrogen) has been shown to significantly reduce dimer formation.[1]

  • Temperature Optimization: High reaction temperatures can sometimes promote side reactions, including dimerization. It is advisable to determine the minimum temperature required for the reaction to proceed efficiently.

  • Controlled Addition of Reagents: Slow, dropwise addition of one of the reactants can help to maintain a low concentration of reactive intermediates, thereby disfavoring dimerization.

  • Protecting Groups: In some cases, using a protecting group on the amino functionality of guanidine can prevent its participation in unwanted side reactions. The protecting group can then be removed in a subsequent step.

Q3: How can I optimize the reaction conditions to improve the yield and purity of my this compound product?

Optimization of reaction conditions is a crucial step in any chemical synthesis. For this compound synthesis, consider the following:

  • Solvent Selection: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction rate. Common solvents for this synthesis include ethanol (B145695), dimethylformamide (DMF), and in some cases, solvent-free conditions have been proven effective.[2]

  • Catalyst: While many syntheses proceed without a catalyst, in some cases, the use of a mild acid or base catalyst can improve the reaction rate and yield.

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields by providing rapid and uniform heating.[2]

Q4: What is a general experimental protocol for the synthesis of 2-aminopyrimidines?

A widely used method for synthesizing 2-aminopyrimidines is the condensation of a β-dicarbonyl compound with guanidine.[2]

Protocol: Synthesis of 2-Aminopyrimidines from β-Dicarbonyl Compounds and Guanidine

  • Materials:

    • β-Dicarbonyl Compound (e.g., acetylacetone) (10 mmol)

    • Guanidine hydrochloride (12 mmol)

    • Sodium ethoxide (12 mmol)

    • Ethanol (50 mL)

  • Procedure:

    • Dissolve sodium ethoxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add guanidine hydrochloride to the solution and stir for 15 minutes.

    • To this mixture, add the β-dicarbonyl compound dropwise.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).

    • The product may precipitate upon neutralization. If so, filter the solid, wash it with cold water, and dry it.

    • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.[2]

Data Presentation

The following table summarizes how reaction pressure can influence product and byproduct distribution in a similar reaction, the Chichibabin amination of 4-tert-butylpyridine. This data illustrates a key strategy for minimizing dimer formation.[1]

Parameter2-Amino-4-tert-butylpyridine (Product)Dimer (Byproduct)
Atmospheric Pressure 11%89%
350 psi Nitrogen 74%26%

Visualizations

The following diagrams illustrate the key chemical pathways and troubleshooting logic discussed in this guide.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_side_reaction Side Reaction beta_dicarbonyl β-Dicarbonyl Compound intermediate Intermediate beta_dicarbonyl->intermediate guanidine Guanidine guanidine->intermediate aminopyrimidine This compound (Product) intermediate->aminopyrimidine Cyclization dimer Dimer (Byproduct) intermediate->dimer Dimerization aminopyrimidine->dimer Further Reaction

This compound synthesis pathway and dimerization side reaction.

G cluster_purity Purity Issues cluster_conditions Suboptimal Conditions cluster_dimer Dimerization start Low Yield or High Impurity check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_dimer Analyze for Dimer Formation start->check_dimer purify_reagents Purify Reactants check_purity->purify_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time change_solvent Change Solvent check_conditions->change_solvent increase_pressure Increase Pressure check_dimer->increase_pressure slow_addition Slow Reagent Addition check_dimer->slow_addition end Improved Yield and Purity purify_reagents->end optimize_temp->end optimize_time->end change_solvent->end increase_pressure->end slow_addition->end

Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Stability of 2-Aminopyrimidine Derivatives Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 2-aminopyrimidine (B69317) derivatives under acidic conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound derivatives under acidic conditions?

A1: The primary stability concern for this compound derivatives under acidic conditions is their susceptibility to hydrolysis. The pyrimidine (B1678525) ring itself is relatively stable, but the exocyclic amino group can be a target for hydrolytic degradation, especially at elevated temperatures. The rate and extent of degradation are influenced by factors such as pH, temperature, the concentration of the acid, and the specific substituents on the pyrimidine ring.[1]

Q2: What are the expected degradation products of this compound derivatives in an acidic medium?

A2: Under acidic conditions, the most probable degradation pathway involves the hydrolysis of the C-N bond of the amino group, leading to the formation of the corresponding hydroxypyrimidine derivative (a pyrimidinone). Depending on the severity of the conditions and the specific structure of the derivative, further degradation of the pyrimidine ring can occur, although this typically requires more forcing conditions.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound derivatives during forced degradation studies?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound derivatives.[2] A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the extent of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structures of the degradation products.[3]

Q4: What are the typical conditions for a forced degradation study of a this compound derivative under acidic stress?

A4: Forced degradation studies under acidic conditions typically involve exposing a solution of the this compound derivative to a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at a concentration ranging from 0.1 M to 1 M.[1] The study is often conducted at elevated temperatures (e.g., 40°C to 80°C) to accelerate the degradation process. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly stability-indicating.[4]

Troubleshooting Guides

Issue 1: No degradation is observed even under harsh acidic conditions.

  • Possible Cause: The specific this compound derivative may be highly stable under the tested conditions.

  • Troubleshooting Steps:

    • Increase Stress Conditions: Incrementally increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl or even 5 M HCl), the temperature (e.g., from 60°C to 80°C), or the duration of the study.

    • Verify Sample Preparation: Ensure that the compound was correctly dissolved and that the final concentration is as expected.

    • Confirm Analytical Method Suitability: Check if the analytical method is sensitive enough to detect small amounts of degradation products. The absence of degradation peaks might be a detection issue.

Issue 2: The parent peak in the chromatogram is tailing.

  • Possible Cause: this compound derivatives are basic compounds, and their interaction with residual silanol (B1196071) groups on the silica-based HPLC column can cause peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to ensure the complete protonation of the this compound derivative. This can reduce the interaction with silanol groups.

    • Use a Competitive Base: Add a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

    • Select an Appropriate Column: Use a column with end-capping or a hybrid particle technology column that is less prone to silanol interactions.

Issue 3: Poor resolution between the parent peak and a degradation product peak.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of the parent compound and its degradants.

  • Troubleshooting Steps:

    • Modify the Organic Solvent Gradient: Adjust the gradient slope or the initial and final concentrations of the organic solvent in the mobile phase to improve separation.

    • Change the Organic Solvent: Switch from acetonitrile (B52724) to methanol (B129727), or vice versa, as this can alter the selectivity of the separation.

    • Evaluate a Different Column: Try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18 column) to exploit different separation mechanisms.

Data Presentation

Table 1: Forced Degradation of a Representative this compound Derivative under Acidic Conditions

ConditionTime (hours)% Degradation of Parent Compound% Area of Major Degradant (Hydroxypyrimidine)
0.1 M HCl at 60°C25.24.8
812.511.9
2421.820.5
1 M HCl at 60°C215.714.9
845.343.8
2489.185.6
0.1 M HCl at 80°C225.424.1
878.975.3
24>99>95

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a drug concentration of 0.5 mg/mL.

    • Cap the vial and place it in a water bath or oven at the desired temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the this compound derivative)

  • Injection Volume: 10 µL

Visualizations

G cluster_workflow Experimental Workflow for Acidic Stability Testing prep Prepare Stock Solution (1 mg/mL in MeOH) stress Stress Sample (0.1 M HCl, 60°C) prep->stress sample Sample at Time Points (0, 2, 8, 24h) stress->sample neutralize Neutralize Sample (with 0.1 M NaOH) sample->neutralize analyze Analyze by HPLC neutralize->analyze report Report % Degradation analyze->report

Caption: Workflow for acidic stability testing of this compound derivatives.

G 2-Aminopyrimidine_Derivative This compound Derivative R-groups attached to the pyrimidine ring Hydroxypyrimidine_Derivative Hydroxypyrimidine Derivative (Pyrimidinone) 2-Aminopyrimidine_Derivative->Hydroxypyrimidine_Derivative Hydrolysis (H₃O⁺, Δ) Ring_Cleavage_Products Further Degradation Products (e.g., ring-opened structures) Hydroxypyrimidine_Derivative->Ring_Cleavage_Products Forced Conditions (Strong Acid, High Temp)

Caption: Potential degradation pathway under acidic conditions.

G start Inconsistent Results in Stability Study? check_method Is the HPLC method validated and stability-indicating? start->check_method validate_method Develop and validate a stability-indicating method. check_method->validate_method No check_degradation Is the extent of degradation between 5-20%? check_method->check_degradation Yes validate_method->check_method adjust_stress Adjust stress conditions (temperature, acid concentration, time). check_degradation->adjust_stress No troubleshoot_hplc Troubleshoot HPLC system (peak shape, resolution, etc.). check_degradation->troubleshoot_hplc Yes adjust_stress->check_degradation end Reliable Stability Data troubleshoot_hplc->end

Caption: Troubleshooting decision tree for stability studies.

References

overcoming low conversion rates in 2-aminopyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminopyrimidine (B69317) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments, with a focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a this compound is resulting in low to no product formation. What are the first steps I should take to troubleshoot this?

A1: When encountering low or no product formation in a Buchwald-Hartwig reaction with a this compound substrate, a systematic review of your reaction components and conditions is crucial.[1]

  • Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxygen can deactivate the Pd(0) catalyst, a common cause of reaction failure.[1]

  • Reagent Purity: Verify the purity of your starting materials, especially the aryl halide and the this compound. Impurities can act as catalyst poisons.[1]

  • Catalyst and Ligand Integrity: Use a freshly opened or properly stored palladium source and ligand. Many palladium precatalysts and phosphine (B1218219) ligands are sensitive to air and moisture.[1] Consider using a more robust, air-stable precatalyst if you suspect degradation.[1]

  • Solvent and Base Choice: Ensure your solvent was anhydrous and properly degassed. The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[1]

Q2: I am observing significant dehalogenation of my aryl halide starting material instead of the desired coupling product. What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by several factors, including the choice of ligand and the presence of certain amines.[2] In some cases, alkyl amines can promote dehalogenation.[2] To mitigate this, consider screening different phosphine ligands. For instance, moving from a ligand like RuPhos to SPhos has been observed to influence the extent of dehalogenation.[2] Additionally, carefully evaluate the reaction temperature and consider if a lower temperature could disfavor the dehalogenation pathway.

Q3: How does the solubility of this compound affect the reaction, and what can I do to improve it?

A3: The solubility of reactants is critical for a successful reaction. This compound has moderate solubility in water and polar organic solvents like methanol (B129727) and ethanol (B145695) due to its ability to form hydrogen bonds.[3] However, its solubility is poor in non-polar solvents.[3] Poor solubility can lead to low conversion rates. To address this:

  • Solvent Screening: Test a range of solvents, including polar aprotic solvents like DMF, DMSO, or THF, which are known to dissolve a wide range of organic compounds.[4]

  • Co-solvent Systems: Employing a mixture of solvents can be effective. A small amount of a high-solubilizing solvent like DMSO or DMF can be added to a less polar reaction solvent.[4]

  • Temperature Adjustment: Increasing the reaction temperature can improve the solubility of this compound.[3][4] However, be mindful of potential degradation of your starting materials or catalyst at higher temperatures.[4]

  • pH Adjustment: The amino group on the pyrimidine (B1678525) ring can be protonated or deprotonated depending on the pH, which can affect solubility.[3]

Q4: I am struggling with a Suzuki coupling reaction involving a this compound derivative. What are the key parameters to optimize for better yields?

A4: Suzuki-Miyaura coupling reactions are sensitive to several factors. For successful coupling with this compound derivatives, consider optimizing the following:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For less reactive aryl chlorides, using a more active catalyst system with bulky, electron-rich ligands (e.g., P(t-Bu)₃) may be necessary.[1]

  • Base: The base plays a critical role in the catalytic cycle. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃) should be performed to find the optimal one for your specific substrates.

  • Solvent: The solvent can significantly influence the reaction outcome. Dioxane and DMF are commonly used and often effective solvents for Suzuki reactions.[5]

  • Temperature: Microwave-assisted heating can sometimes improve yields and reduce reaction times. Screening different temperatures is recommended.[6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound coupling reactions.

Issue 1: Low or No Conversion
Potential Cause Suggested Solution
Ineffective Catalyst System Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, SPhos, RuPhos).[1] For Suzuki reactions, consider more active catalysts for challenging substrates like aryl chlorides.[1]
Inappropriate Base The choice of base is critical. Screen strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃.[7] The base's solubility can also be a factor; consider using a soluble organic base like DBU in combination with an inorganic base.[8][9]
Poor Reactant Solubility Conduct small-scale solubility tests with different solvents or co-solvent systems (e.g., Toluene (B28343)/DMF, Dioxane/DMSO).[4] Gently increasing the reaction temperature can also improve solubility.[4]
Catalyst Deactivation/Poisoning Ensure all reagents and solvents are pure and the reaction is run under a strict inert atmosphere to prevent catalyst oxidation.[1] Heteroatoms in the substrate can sometimes poison the catalyst.[10]
Steric Hindrance Bulky substituents on either the this compound or the coupling partner can hinder the reaction.[11] This may require more forcing conditions, such as higher temperatures or more robust catalyst systems with bulky ligands.[1][12]
Issue 2: Formation of Side Products
Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) Ensure rigorous inert atmosphere techniques, as the presence of oxygen can promote homocoupling.[1]
Dehalogenation of Aryl Halide This can be influenced by the choice of ligand and base.[2] Experiment with different ligands and consider if a milder base or lower temperature could be effective.
Reaction at Multiple Sites If your this compound has other reactive sites (e.g., another halogen), you may see a mixture of products. The regioselectivity can sometimes be controlled by the choice of catalyst, ligand, and reaction conditions. For 2,4-dichloropyrimidines, reaction at the C4 position is generally favored in Suzuki and Buchwald-Hartwig couplings.[13]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Aminopyrimidines

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 eq) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Sonogashira Coupling of 2-Amino-5-iodopyrimidine (B74693)

This protocol is adapted for the synthesis of this compound-alkynes.[14]

  • Reaction Setup: In a flame-dried vial, combine 2-amino-5-iodopyrimidine (0.5 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).[14]

  • Solvent and Alkyne Addition: Dissolve the mixture in dry THF (5 mL) and add the desired alkyne (1.1 mmol).[14]

  • Inert Atmosphere and Base Addition: Place the reaction under a nitrogen atmosphere and add triethylamine (B128534) (3 mmol) dropwise.[14]

  • Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.[14]

  • Work-up: Remove the solvents in vacuo.[14] The crude product can then be purified by appropriate methods.

Visualizing Troubleshooting and Workflows

Troubleshooting Low Conversion in this compound Coupling

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagents Verify Reagent Purity & Integrity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_reagents->optimize_catalyst Reagents OK optimize_base Screen Bases (Type, Strength) check_conditions->optimize_base Conditions Standard optimize_solvent Optimize Solvent (Solubility, Polarity) check_conditions->optimize_solvent optimize_temp Vary Temperature check_conditions->optimize_temp success Improved Conversion optimize_catalyst->success optimize_base->success optimize_solvent->success optimize_temp->success

Caption: A logical workflow for troubleshooting low conversion rates.

General Experimental Workflow for Palladium-Catalyzed Coupling

Experimental_Workflow setup 1. Reaction Setup (Flame-dried flask, add solids) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar or N2) setup->inert add_liquids 3. Add Anhydrous, Degassed Solvent & Liquid Reagents inert->add_liquids react 4. Heat to Temperature & Monitor Progress (TLC/LC-MS) add_liquids->react workup 5. Aqueous Work-up (Dilute, Wash, Dry, Concentrate) react->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: A standard workflow for a palladium-catalyzed coupling experiment.

References

Technical Support Center: Purification of 2-Aminopyrimidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-aminopyrimidine (B69317) derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative streaking or tailing on the silica (B1680970) gel column?

The most common reason for streaking or tailing of this compound derivatives on a standard silica gel column is the interaction between the basic amine groups of the compound and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel.[1][2][3] These acidic sites can protonate the basic amine, leading to strong ionic interactions that cause the compound to bind too strongly to the stationary phase, resulting in poor peak shape and streaking.[1]

Q2: How can I prevent streaking/tailing of my this compound derivative?

To minimize streaking and improve separation, you can add a small amount of a basic modifier to your mobile phase.[1][2] Commonly used modifiers include triethylamine (B128534) (TEA) or ammonia (B1221849). These basic additives "deactivate" the acidic silanol groups on the silica surface by competing with your compound for these sites, which leads to sharper peaks.[1][4] Typically, adding 0.1% to 5% of a modifier like triethylamine to the eluent is effective.[5]

Q3: My this compound derivative is very polar and won't move from the baseline on the TLC plate, even with highly polar solvents. What should I do?

For highly polar this compound derivatives that show low mobility on silica gel, consider the following strategies:

  • Increase Mobile Phase Polarity: Add a stronger polar solvent like methanol (B129727) to your mobile phase. For very basic pyrimidines, a small amount of ammonia in methanol can help reduce tailing and improve mobility.[6]

  • Switch to a Different Stationary Phase: Consider using reverse-phase chromatography with a C18 silica stationary phase.[2][6] In this case, you would use a polar mobile phase, such as a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol.[6]

Q4: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

Some this compound derivatives can be sensitive to the acidic nature of silica gel.[6][7] To check for decomposition, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear or the original spot streaks, your compound may be degrading.[8]

To prevent degradation:

  • Deactivate the Silica Gel: Use silica gel that has been treated with a base like triethylamine.[2][7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[7]

  • Minimize Time on the Column: Run the column as quickly as possible to reduce the contact time between your compound and the silica gel.[7]

Q5: How do I choose the right solvent system for my column?

The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[6] The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 for good separation on a column.[8] A common mobile phase for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).[6][8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the column chromatography of this compound derivatives.

TroubleshootingGuide start Problem Observed streaking Streaking or Tailing of Compound start->streaking no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation of Compound from Impurities start->poor_separation decomposition Suspected Compound Decomposition start->decomposition add_base Add Basic Modifier (e.g., 0.1-1% TEA) to Eluent streaking->add_base deactivated_silica Use Deactivated Silica Gel streaking->deactivated_silica increase_polarity Increase Eluent Polarity (e.g., add Methanol) no_elution->increase_polarity reverse_phase Switch to Reverse-Phase (C18) Chromatography no_elution->reverse_phase optimize_solvent Optimize Solvent System (aim for Rf 0.2-0.4 on TLC) poor_separation->optimize_solvent column_dimensions Use a Longer, Narrower Column poor_separation->column_dimensions loading_technique Check Sample Loading Technique (use minimal solvent, dry loading) poor_separation->loading_technique check_stability Confirm with 2D TLC decomposition->check_stability check_stability->deactivated_silica use_alumina Use Neutral Alumina as Stationary Phase check_stability->use_alumina run_faster Decrease Time on Column check_stability->run_faster

Caption: Troubleshooting Decision Tree for Column Chromatography.

Data Summary

The following table summarizes key quantitative parameters for the column chromatography of this compound derivatives.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Most common for normal-phase.
C18-functionalized SilicaFor reverse-phase chromatography of polar derivatives.
Neutral AluminaFor compounds sensitive to acidic silica gel.
Mobile Phase Modifier 0.1 - 5% Triethylamine (TEA) or AmmoniaAdded to the eluent to prevent tailing of basic compounds.[5]
Sample Load 1-5% of silica gel massOverloading can lead to poor separation.[6]
Silica Gel to Sample Ratio 20:1 to 50:1 (by weight)A higher ratio provides better separation for difficult mixtures.[6]
Target Rf on TLC 0.2 - 0.4For optimal separation on the column.[8]

Experimental Protocols

General Protocol for Normal-Phase Column Chromatography

This protocol outlines a standard procedure for the purification of a this compound derivative using silica gel chromatography.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis: Develop a solvent system that gives the target compound an Rf of 0.2-0.4. Add 0.5% TEA if streaking occurs. slurry 2. Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. tlc->slurry packing 3. Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed. Add a layer of sand on top. slurry->packing loading 4. Sample Loading: Dissolve the crude product in a minimal amount of solvent and apply it to the top of the silica bed. packing->loading elution 5. Elution: Begin eluting with the mobile phase. Collect fractions and monitor by TLC. loading->elution gradient 6. Gradient Elution (Optional): Gradually increase the polarity of the mobile phase if the compound is not eluting. elution->gradient analysis 7. Fraction Analysis: Combine fractions containing the pure product. gradient->analysis concentration 8. Concentration: Remove the solvent under reduced pressure to obtain the purified compound. analysis->concentration

Caption: Experimental Workflow for Purification.

Detailed Steps:

  • TLC Analysis:

    • Develop an appropriate eluent system using TLC. A good starting point for many this compound derivatives is a mixture of hexanes and ethyl acetate.

    • If streaking is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.5%) to the developing solvent.

    • The optimal solvent system should provide a good separation between your desired compound and any impurities, with the Rf of your product being around 0.2-0.4.[8]

  • Slurry Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[6] The amount of silica should be approximately 20-50 times the weight of your crude sample.[6]

  • Column Packing:

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, ensuring a flat, uniform bed. A small layer of sand (about 0.5 cm) can be added on top to prevent disturbance of the silica bed during sample and eluent addition.[6]

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable volatile solvent.[6]

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[6]

    • Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[9]

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.[6]

    • Collect fractions and monitor their composition by TLC.[6]

  • Gradient Elution (if necessary):

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[6]

  • Fraction Analysis and Concentration:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.[6]

References

Technical Support Center: Temperature Control in Large-Scale 2-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control during the large-scale synthesis of 2-aminopyrimidine (B69317).

Frequently Asked Questions (FAQs)

Q1: What are the critical temperature parameters to monitor during the large-scale synthesis of this compound?

A1: The critical temperature parameters to monitor include the reaction mixture temperature, the temperature of the heating/cooling medium in the reactor jacket, and the ambient temperature of the production environment. Consistent monitoring of these parameters is crucial for ensuring reaction stability, product purity, and safety.

Q2: Why is precise temperature control so important in this compound synthesis?

A2: Precise temperature control is vital for several reasons. It influences reaction kinetics, and deviations can lead to the formation of impurities and byproducts, thereby reducing the final product's purity and yield.[1] Furthermore, many synthetic routes to this compound involve exothermic steps, and improper temperature management can lead to thermal runaway reactions, posing a significant safety hazard.[2]

Q3: What are the common methods for temperature control in large-scale reactors?

A3: Common methods include the use of jacketed reactors with circulating thermal fluids (heating/cooling media), internal cooling coils, and external heat exchangers.[3] The choice of method depends on the scale of the reaction, the expected heat evolution, and the required precision of temperature control. For highly exothermic reactions, a combination of these methods might be necessary.

Q4: How can Process Analytical Technology (PAT) be used to improve temperature control?

A4: PAT tools, such as in-situ temperature probes (thermocouples, resistance temperature detectors) and infrared (IR) spectroscopy, provide real-time data on reaction temperature and progress.[4][5] This allows for immediate adjustments to heating or cooling systems, ensuring the reaction stays within the optimal temperature range and helping to prevent temperature excursions.[3]

Q5: What are the initial signs of a potential thermal runaway reaction?

A5: The initial signs include a sudden, unexpected increase in the reaction mixture's temperature that does not respond to standard cooling procedures, a rapid rise in reactor pressure, and an increased rate of gas evolution. Early detection through continuous monitoring is key to preventing a catastrophic event.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Excursion (Potential Runaway Reaction)
  • Symptom: The reactor temperature is rising rapidly and is unresponsive to the cooling system.

  • Immediate Actions:

    • Immediately stop the addition of any reactants.

    • Maximize the flow of the cooling medium to the reactor jacket and any internal cooling coils.

    • If the temperature continues to rise, consider emergency quenching by adding a pre-determined and tested quenching agent to halt the reaction.

    • Alert all personnel and follow your facility's emergency shutdown procedures.

  • Possible Causes & Long-Term Solutions:

    • Inadequate Cooling Capacity: The cooling system may be undersized for the scale of the reaction.

      • Solution: Re-evaluate the heat transfer calculations and consider upgrading the cooling system or using a larger reactor with a better surface area-to-volume ratio.

    • Poor Heat Transfer: Fouling on the reactor walls or jacket can impede heat transfer.

      • Solution: Implement a regular cleaning and maintenance schedule for the reactor.

    • Incorrect Reagent Addition Rate: Adding reactants too quickly can lead to a rapid release of heat that overwhelms the cooling system.

      • Solution: Develop and strictly adhere to a controlled addition protocol, potentially using a programmable pump.

Issue 2: Difficulty Maintaining a Stable Reaction Temperature
  • Symptom: The reaction temperature is fluctuating significantly around the setpoint.

  • Possible Causes & Solutions:

    • Poor Mixing: Inadequate agitation can lead to localized hot spots and uneven temperature distribution.

      • Solution: Ensure the stirrer speed and design are appropriate for the reactor size and viscosity of the reaction mixture.

    • PID Controller Tuning: The Proportional-Integral-Derivative (PID) controller for the temperature control system may not be properly tuned.

      • Solution: Re-tune the PID controller to better match the thermal dynamics of the reactor system.[6][7]

    • Inconsistent Utility Supply: Fluctuations in the temperature or flow rate of the heating/cooling medium can cause instability.

      • Solution: Implement measures to stabilize the utility supply, such as installing a dedicated circulation system with a buffer tank.

Issue 3: Lower than Expected Yield and Purity
  • Symptom: The final product yield is low, and/or the purity does not meet specifications, with evidence of side-product formation.

  • Possible Causes & Solutions:

    • Incorrect Reaction Temperature: Even minor deviations from the optimal temperature range can favor the formation of byproducts.[1]

      • Solution: Calibrate all temperature monitoring equipment and ensure the reaction is conducted within the validated temperature range.

    • Prolonged Reaction Time at Elevated Temperature: Holding the reaction at a high temperature for too long can lead to degradation of the product or intermediates.

      • Solution: Optimize the reaction time at the specified temperature through kinetic studies.

    • Localized Hotspots: As mentioned previously, poor mixing can create localized areas of high temperature, leading to impurity formation.

      • Solution: Improve agitation to ensure uniform temperature distribution throughout the reactor.

Data Presentation

ParameterValueSource
Synthesis Step Temperature Range (°C)
Vilsmeier-Haack type reaction (Step 1)30.0 - 40.0[8]
Cyclization with Guanidine (B92328) Nitrate (Step 2)80 - 90[8][9]
Synthesis from 2-amino-4,6-dichloropyrimidine80 - 90[10][11]
Microwave-assisted Biginelli reaction120[12]
Cooling/Heating Medium
Typical Cooling MediumChilled water, Glycol solutions[3]
Typical Heating MediumSteam, Hot oil[3]

Experimental Protocols

Protocol 1: Temperature-Controlled Synthesis of this compound via Guanidine Cyclization

This protocol is adapted from established methods and emphasizes temperature control.[8][9]

  • Step 1: Preparation of the Aldehyde Intermediate (Vilsmeier-Haack type reaction)

    • Charge the reactor with the appropriate solvent (e.g., kerosene).

    • Slowly add N,N-dimethylformamide (DMF), ensuring the temperature does not exceed 50.0 °C.

    • Cool the reactor to 30.0 - 40.0 °C and maintain this temperature while adding phosphorus trichloride (B1173362) dropwise.

    • Continue to maintain the temperature at 30.0 - 40.0 °C during the subsequent dropwise addition of the acetal.

    • After the addition is complete, stir for an additional 20-30 minutes, allowing for a slight exotherm, and then adjust the temperature to 45.0 - 55.0 °C to complete the reaction.

  • Step 2: Cyclization to this compound

    • In a separate, dry reactor, charge sodium methoxide, guanidine nitrate, and the aldehyde intermediate solution from Step 1.

    • Pressurize the reactor to 0.20–0.25 MPa.

    • Heat the reaction mixture to 80–90 °C and maintain this temperature for 2.5–3.0 hours.[8][9]

    • Throughout the reaction, closely monitor the temperature and pressure. Use the reactor's cooling system to manage any exothermic events and maintain the temperature within the specified range.

Protocol 2: Reaction Calorimetry for Thermal Hazard Assessment

To ensure safe scale-up, it is crucial to determine the heat of reaction.

  • Equipment: A reaction calorimeter (e.g., RC1) is required.

  • Procedure:

    • Conduct the this compound synthesis at a laboratory scale within the reaction calorimeter.

    • The calorimeter will measure the heat flow in and out of the reactor in real-time.

    • By integrating the heat flow over the course of the reaction, the total heat of reaction (ΔHrxn) can be determined.

    • This data is then used to calculate the required cooling capacity for the large-scale reactor and to model potential thermal runaway scenarios.

Mandatory Visualization

TroubleshootingWorkflow start Temperature Excursion Detected action1 Stop Reagent Addition start->action1 stop Process Stabilized investigate Investigate Root Cause stop->investigate action2 Maximize Cooling action1->action2 decision1 Is Temperature Decreasing? action2->decision1 decision1->stop Yes action3 Initiate Emergency Quench decision1->action3 No action4 Follow Emergency Shutdown Procedure action3->action4 action4->investigate

Caption: Troubleshooting workflow for a temperature excursion.

ExperimentalWorkflow reagents Reactants & Solvent reactor Jacketed Reactor with Stirrer & Temperature Probe reagents->reactor controller PID Temperature Controller reactor->controller product Product Mixture reactor->product pat PAT (e.g., in-situ IR) reactor->pat Real-time Data utilities Heating/Cooling Unit controller->utilities utilities->reactor Thermal Fluid

References

Technical Support Center: Stability and Storage of 2-Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-aminopyrimidine (B69317) compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound compounds?

A1: To ensure long-term stability, solid this compound compounds should be stored in a cool, dry, and dark environment under an inert atmosphere.[1] Tightly sealed, non-reactive containers such as amber glass vials are recommended to prevent exposure to moisture, light, and atmospheric oxygen.

Q2: My this compound sample has changed color (e.g., turned yellow or brown). What does this indicate?

A2: A change in color is a common indicator of chemical degradation. This can be caused by exposure to light, elevated temperatures, or reaction with oxygen. It is crucial to re-analyze the purity of the compound using methods like HPLC or NMR before use.

Q3: I am observing inconsistent results in my experiments using a this compound compound. Could this be due to degradation?

A3: Yes, inconsistent experimental outcomes are a strong indicator of compound degradation. Degradation can lead to a lower concentration of the active compound and the presence of impurities that may interfere with your experiments. We recommend verifying the purity of your sample.

Q4: How stable are this compound compounds in solution?

A4: The stability of this compound compounds in solution is significantly lower than in the solid state and is highly dependent on the solvent, pH, and temperature. Both strongly acidic and basic conditions can accelerate hydrolytic degradation. It is advisable to prepare solutions fresh and store them for short periods at low temperatures (2-8 °C) and protected from light.

Q5: What are the primary degradation pathways for this compound compounds?

A5: The main degradation pathways for this compound compounds are hydrolysis, oxidation, and photodegradation. Hydrolysis can affect the amino group (deamination), while oxidation can occur on the pyrimidine (B1678525) ring. Photodegradation can be initiated by exposure to UV light.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to the degradation of this compound compounds.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram that are not present in the reference standard.

  • A significant decrease in the peak area of the main this compound compound.

Possible Causes:

  • Degradation during storage: The compound has degraded due to improper storage conditions (exposure to light, heat, humidity, or air).

  • Degradation in solution: The compound has degraded after being dissolved in a solvent for analysis.

  • Contamination: The sample may be contaminated with impurities from solvents, vials, or other sources.

Troubleshooting Workflow:

start Unexpected HPLC Peaks check_storage Review Storage Conditions (Temp, Light, Humidity, Inert Gas?) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh analyze_immediately Analyze Immediately prepare_fresh->analyze_immediately compare_results Compare with Stored Sample analyze_immediately->compare_results peaks_persist Peaks Persist in Fresh Sample? compare_results->peaks_persist investigate_contamination Investigate Contamination (Solvents, Glassware) peaks_persist->investigate_contamination Yes no_peaks No Unexpected Peaks peaks_persist->no_peaks No degradation_confirmed Degradation Confirmed investigate_contamination->degradation_confirmed issue_resolved Issue is Degradation in Stored Solution no_peaks->issue_resolved

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Poor Reproducibility in Bioassays

Symptoms:

  • Variable results between experiments conducted on different days.

  • Loss of expected biological activity.

Possible Causes:

  • Degradation of stock solutions: this compound stock solutions, especially if stored at room temperature or for extended periods, can degrade.

  • Inconsistent sample preparation: Variations in the time between sample preparation and use can lead to different levels of degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor bioassay reproducibility.

Data on Storage and Stability

Table 1: Recommended Storage Conditions for Solid this compound Compounds
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation.
Light Protect from light (use opaque containers)Prevents photodegradation.
Humidity Store in a dry environment (with desiccant)Minimizes hydrolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Protects against oxidative degradation.
Container Tightly sealed, non-reactive (e.g., amber glass vial)Prevents contamination and exposure to air/moisture.
Table 2: Typical Conditions for Forced Degradation Studies
Stress ConditionTypical Reagent and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursTo investigate degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursTo investigate degradation in basic environments.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursTo assess susceptibility to oxidation.
Thermal Degradation Dry heat at 70-80 °C for 48-72 hoursTo evaluate thermal stability.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightTo determine light sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a this compound compound.

1. Materials:

  • This compound compound

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the this compound compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at 70°C.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Workflow for Forced Degradation Study:

start Start Forced Degradation Study prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock stress Apply Stress Conditions prep_stock->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (70°C, solid) stress->thermal photo Photolytic (UV/Vis Light) stress->photo sampling Sample at Time Points (0, 2, 6, 12, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples neutralize->dilute analyze Analyze by HPLC dilute->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general approach to developing an HPLC method capable of separating the parent this compound compound from its potential degradation products.

1. Initial Conditions:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A broad gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have good absorbance (a PDA detector is recommended for initial screening).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Analyze a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient slope and duration to improve the resolution between the parent peak and any degradation product peaks.

  • If co-elution occurs, screen different column chemistries (e.g., C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., different acids or buffers, varying pH).

  • Optimize the flow rate and column temperature to improve peak shape and resolution.

3. Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Logical Relationship for HPLC Method Development:

start Start HPLC Method Development initial_conditions Select Initial Conditions (C18, ACN/Water, Acidic Modifier) start->initial_conditions inject_stressed Inject Stressed Sample Mixture initial_conditions->inject_stressed evaluate_separation Evaluate Peak Separation and Shape inject_stressed->evaluate_separation adequate_sep Is Separation Adequate? evaluate_separation->adequate_sep optimize Optimize Method adequate_sep->optimize No validate Validate Method (ICH Guidelines) adequate_sep->validate Yes adjust_gradient Adjust Gradient optimize->adjust_gradient change_mp Change Mobile Phase/ pH optimize->change_mp change_column Change Column Chemistry optimize->change_column adjust_gradient->inject_stressed change_mp->inject_stressed change_column->inject_stressed

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Troubleshooting Hemiaminal Formation in Reactions with 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopyrimidine (B69317). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formation of hemiaminals in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a hemiaminal, and why is it important in reactions with this compound?

A hemiaminal is a functional group containing a hydroxyl group and an amine attached to the same carbon atom. In the context of this compound chemistry, hemiaminals are crucial intermediates in the synthesis of imines (Schiff bases) from the reaction of the amino group of this compound with an aldehyde or a ketone.[1] While often transient and unstable, the ability to form and control the stability of these intermediates is vital for directing reaction outcomes and synthesizing novel molecular scaffolds for drug discovery and materials science.

Q2: Under what conditions can stable hemiaminals be formed with this compound?

The formation of stable, and in some cases, crystalline hemiaminals from this compound is favored under specific conditions. The key factors influencing stability are:

  • Electron-withdrawing groups on the carbonyl compound: Aldehydes or ketones bearing strong electron-withdrawing groups (e.g., nitro groups) significantly enhance the stability of the resulting hemiaminal.[1]

  • Neutral reaction conditions: The reaction should be carried out in a neutral medium. The addition of an acid catalyst will promote the dehydration of the hemiaminal to form the corresponding imine.

  • Aprotic solvents: The use of aprotic solvents, such as acetonitrile (B52724), is recommended to prevent the solvent from participating in the reaction and to favor the isolation of the hemiaminal.[1]

Q3: What are the common side reactions to be aware of?

When reacting this compound with aldehydes, particularly formaldehyde, several side products can form. These include:

  • N-(2-pyrimidinyl)aminomethanol: The initial hemiaminal adduct with formaldehyde.[2][3]

  • 2,2'-(methylenediimino)dipyrimidine: A dimeric product formed from the reaction of the aminomethanol (B12090428) intermediate with another molecule of this compound.[2]

  • Imine formation: Under acidic conditions or with prolonged reaction times, the hemiaminal can dehydrate to form the corresponding imine.

Q4: How can I characterize a transient hemiaminal?

Characterizing unstable hemiaminals requires techniques that can analyze the reaction mixture in situ without isolating the intermediate. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[4][5] By running the reaction at a low temperature, the equilibrium can be shifted, and the lifetime of the hemiaminal intermediate can be extended, allowing for its detection and structural elucidation by NMR.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or no yield of the desired hemiaminal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Unfavorable equilibrium The hemiaminal-imine equilibrium may strongly favor the starting materials or the imine. To shift the equilibrium towards the hemiaminal, try using a higher concentration of reactants.
Inappropriate solvent Protic solvents can interfere with hemiaminal stability. Switch to a dry, aprotic solvent like acetonitrile or THF.[1]
Temperature is too high Hemiaminal formation is often an exothermic process. Running the reaction at a lower temperature (e.g., 0 °C or even lower) can favor the formation of the hemiaminal.
Presence of acid or base impurities Trace amounts of acid or base can catalyze the dehydration of the hemiaminal to the imine or the reverse reaction. Ensure all reagents and glassware are clean and neutral.
Steric hindrance Highly substituted aldehydes or ketones may hinder the approach of the this compound. Consider using a less sterically demanding carbonyl compound if possible.
Problem 2: The only product isolated is the imine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acid catalysis The presence of acid, even in catalytic amounts, will drive the reaction towards the imine. Ensure the reaction is run under strictly neutral conditions.
Removal of water If the reaction is run with a dehydrating agent or under conditions that remove water (e.g., Dean-Stark trap), the formation of the imine will be favored.[6] Avoid these conditions if the hemiaminal is the desired product.
High reaction temperature Higher temperatures provide the activation energy for the dehydration step. Conduct the reaction at a lower temperature.
Electron-donating groups on the carbonyl Aldehydes and ketones with electron-donating groups tend to form less stable hemiaminals that rapidly convert to imines. If possible, use a carbonyl compound with electron-withdrawing substituents.
Problem 3: The hemiaminal is formed but decomposes during workup or purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Instability on silica (B1680970) gel The acidic nature of silica gel can catalyze the decomposition of the hemiaminal. Avoid silica gel chromatography if possible. If chromatography is necessary, consider using a more neutral stationary phase like alumina (B75360) or deactivated silica gel.
Hydrolysis during aqueous workup Hemiaminals can be sensitive to water and can revert to the starting materials. Minimize contact with water during the workup, use brine to wash, and dry the organic extracts thoroughly.
Thermal instability The hemiaminal may decompose upon heating. Perform all workup and purification steps at low temperatures. Use techniques like cold filtration and avoid concentrating the solution to dryness at elevated temperatures.
Sensitivity to air or light Some organic molecules are sensitive to oxidation or photodegradation. Conduct the workup and purification under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light.

Experimental Protocols

Protocol 1: Synthesis of a Stable Hemiaminal with this compound and 2-Nitrobenzaldehyde (B1664092)

This protocol is adapted from the synthesis of stable hemiaminals.[1][7]

Materials:

  • This compound

  • 2-Nitrobenzaldehyde

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add 2-nitrobenzaldehyde (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • If a precipitate forms, collect the solid product by filtration.

  • Wash the solid with a small amount of cold acetonitrile.

  • Dry the product under vacuum to obtain the stable hemiaminal.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In-situ Generation and Characterization of a Transient Hemiaminal by Low-Temperature NMR

This protocol provides a general workflow for observing unstable hemiaminals.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Deuterated aprotic solvent (e.g., acetonitrile-d₃, THF-d₈)

  • NMR tube

  • Low-temperature NMR spectrometer

Procedure:

  • In a clean, dry NMR tube, dissolve this compound (e.g., 5 mg) in the deuterated solvent (e.g., 0.5 mL).

  • Acquire a baseline ¹H NMR spectrum of the this compound solution at the desired low temperature (e.g., -40 °C).

  • In a separate vial, prepare a solution of the aldehyde or ketone (1.0 equivalent) in a small amount of the same deuterated solvent.

  • Cool the NMR spectrometer probe to the desired temperature.

  • Carefully add the carbonyl compound solution to the NMR tube containing the this compound solution.

  • Quickly mix the contents and insert the NMR tube into the pre-cooled spectrometer.

  • Acquire a series of ¹H NMR spectra over time to observe the formation of new peaks corresponding to the hemiaminal and potentially the imine, and the disappearance of the starting material signals.

  • The structure of the transient hemiaminal can be inferred from the chemical shifts and coupling constants of the new signals.

Data Presentation

Table 1: Influence of Aldehyde Substituents on Hemiaminal vs. Imine Formation

Aldehyde SubstituentPredominant Product with this compoundReference Reaction Conditions
Strong Electron-Withdrawing (e.g., -NO₂)Stable HemiaminalNeutral, Aprotic Solvent (e.g., Acetonitrile), Room Temperature
Electron-Donating (e.g., -OCH₃)ImineSlightly Acidic, Protic Solvent (e.g., Ethanol)
Aliphatic (e.g., Acetaldehyde)Transient Hemiaminal, leading to ImineVaries, often requires catalysis for imine formation

Visualizations

Below are diagrams illustrating key concepts and workflows discussed in this guide.

Hemiaminal_Imine_Equilibrium Reactants This compound + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hemiaminal->Reactants Reversal Imine Imine (Schiff Base) + H₂O Hemiaminal->Imine Dehydration (+H⁺) Imine->Hemiaminal Hydration (-H⁺)

Caption: The equilibrium between reactants, hemiaminal, and imine.

Troubleshooting_Workflow Start Experiment: Hemiaminal Formation Problem Problem Encountered? Start->Problem NoYield Low/No Hemiaminal Yield Problem->NoYield Yes ImineOnly Only Imine is Formed Problem->ImineOnly Yes Decomposition Decomposition During Workup Problem->Decomposition Yes Success Successful Hemiaminal Formation Problem->Success No CheckConditions Check Reaction Conditions (Temp, Solvent, Purity) NoYield->CheckConditions CheckCatalyst Remove Acid Catalysts Avoid Water Removal ImineOnly->CheckCatalyst ModifyWorkup Modify Workup/Purification (Low Temp, Neutral Phase) Decomposition->ModifyWorkup CheckConditions->Start Re-run Experiment CheckCatalyst->Start Re-run Experiment ModifyWorkup->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues.

Low_Temp_NMR_Workflow Start Prepare this compound in d-Solvent in NMR tube Cool Cool NMR Probe to Low Temperature Start->Cool Baseline Acquire Baseline Spectrum Cool->Baseline AddCarbonyl Add Carbonyl Compound Solution Baseline->AddCarbonyl AcquireData Acquire Spectra Over Time AddCarbonyl->AcquireData Analyze Analyze Spectra for Transient Species AcquireData->Analyze

Caption: Experimental workflow for low-temperature NMR analysis.

References

methods for removing unreacted starting materials from 2-aminopyrimidine products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-aminopyrimidine (B69317) products. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing unreacted starting materials and byproducts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification strategy for a crude this compound product?

A1: The initial strategy often depends on the scale and nature of the impurities. For many syntheses, direct crystallization or precipitation from the reaction mixture is a first step.[1][2] This can be achieved by adding an anti-solvent, such as water, to the reaction mixture, which often causes the this compound product to precipitate.[1] If significant impurities remain, further purification by recrystallization, column chromatography, or acid-base extraction is typically necessary.

Q2: How do I choose the best purification method for my specific this compound derivative?

A2: The choice depends on the physical properties of your product and the impurities.

  • Recrystallization is ideal for crystalline solids with thermally stable properties when a suitable solvent system can be found that dissolves the product at high temperatures and minimally at low temperatures, while impurities remain soluble.

  • Column Chromatography is a versatile method for separating compounds with different polarities. It is particularly useful for non-crystalline oils or for separating mixtures with very similar solubility properties.[3]

  • Acid-Base Extraction is highly effective if your this compound product has a basic character, while the starting materials or byproducts are neutral or acidic. This allows for the selective transfer of the product between immiscible aqueous and organic phases.[4]

Q3: My this compound is highly polar and streaks badly on a silica (B1680970) TLC plate. What can I do?

A3: Tailing or streaking of basic compounds like 2-aminopyrimidines on silica gel is common due to strong interactions with the acidic silanol (B1196071) groups.[5] To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as triethylamine (B128534) (0.1-1%) or a few drops of ammonium (B1175870) hydroxide (B78521) in methanol.[3][5] Alternatively, using a different stationary phase like alumina (B75360) or an amine-functionalized silica column can provide better results.[5] For highly polar compounds, reverse-phase chromatography (C18 silica) is also an excellent option.[3]

Q4: Can I use precipitation to purify my this compound?

A4: Yes, precipitation is a common and effective method. In many synthetic procedures for this compound derivatives, the product is precipitated by adding distilled water to the completed reaction mixture.[1] The resulting solid can then be collected by filtration and further purified if necessary, often by crystallization from a solvent like ethanol.[1]

Troubleshooting Guides

Issue 1: Recrystallization Failure - Product "Oils Out" or Fails to Crystallize

If your this compound product forms an oil instead of crystals or remains in solution upon cooling, consult the following guide.

Troubleshooting Workflow for Recrystallization

start Product 'Oils Out' or Doesn't Crystallize check_saturation Is the solution saturated at high temperature? start->check_saturation check_cooling Was cooling too rapid? check_saturation->check_cooling Yes solution_saturation Add more solvent to dissolve, then slowly add anti-solvent or partially evaporate. check_saturation->solution_saturation No check_impurities Are significant impurities present? check_cooling->check_impurities No solution_cooling Allow solution to cool slowly to room temperature before placing in an ice bath. check_cooling->solution_cooling Yes solution_impurities Pre-purify by another method (e.g., column chromatography) to remove bulk impurities. check_impurities->solution_impurities Yes solution_scratch Scratch inner surface of the flask with a glass rod or add a seed crystal. check_impurities->solution_scratch No

Caption: Troubleshooting workflow for recrystallization issues.

Possible Causes & Solutions:

  • Supersaturation or Oiling Out: The concentration of the solute is too high, or the solvent is removed too quickly, causing the product to come out of solution as a liquid rather than a crystal lattice.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce saturation and allow it to cool much more slowly. Gentle stirring can also promote crystallization over oiling.[6]

  • Presence of Impurities: High levels of impurities can suppress crystallization by disrupting crystal lattice formation.

    • Solution: If slow cooling doesn't resolve the issue, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization again.[6]

  • Lack of Nucleation Sites: Crystallization requires a starting point (a nucleus) to begin.

    • Solution: Scratch the inside of the flask with a glass rod just below the solvent line or add a tiny "seed" crystal of the pure product to induce crystallization.

Issue 2: Poor Separation in Column Chromatography

If you are experiencing co-elution of your product with starting materials or byproducts, or if your product does not move from the origin.

Troubleshooting Workflow for Column Chromatography

start Poor Separation or No Elution check_polarity Is the mobile phase polarity optimal? start->check_polarity check_streaking Is the product streaking (tailing)? check_polarity->check_streaking Yes solution_polarity Adjust solvent ratio based on TLC. For no elution, increase polarity. For co-elution, decrease polarity or use a gradient. check_polarity->solution_polarity No check_overloading Was the column overloaded? check_streaking->check_overloading No solution_streaking Add a modifier to the mobile phase (e.g., 0.5% triethylamine or NH4OH) to block active sites on silica. check_streaking->solution_streaking Yes solution_overloading Reduce the amount of sample loaded. (Typically 1-5% of silica mass). check_overloading->solution_overloading Yes solution_stationary_phase Consider a different stationary phase (Alumina, Amine-Silica, or Reverse-Phase C18). check_overloading->solution_stationary_phase No

Caption: Troubleshooting workflow for column chromatography.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The solvent system is either too weak to move the compound or too strong, causing everything to elute together.

    • Solution: Use Thin Layer Chromatography (TLC) to test various solvent systems first. Aim for an Rf value of ~0.3 for your desired product. If compounds are inseparable, try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[3]

  • Strong Interaction with Silica: Basic 2-aminopyrimidines can bind strongly to acidic silica gel, leading to tailing and poor separation.

    • Solution: Add a small amount of a competitive base like triethylamine or pyridine (B92270) (0.1-1%) to the mobile phase. This will occupy the active sites on the silica, allowing your compound to travel more cleanly.[3][5]

  • Column Overloading: Too much sample was loaded onto the column for the amount of stationary phase used.

    • Solution: As a general rule, the mass of the crude sample should be 1-5% of the mass of the stationary phase. Reduce the amount of sample loaded for better resolution.[3]

Issue 3: Inefficient Liquid-Liquid Extraction

If you are not achieving a clean separation of your this compound product from impurities using acid-base extraction.

Logical Flow of Acid-Base Extraction for this compound

G start Crude Mixture in Organic Solvent (e.g., Dichloromethane) step1 Add Aqueous Acid (e.g., 1M HCl) and Shake in Separatory Funnel start->step1 step2 Separate Layers step1->step2 organic_phase Organic Phase: Neutral & Acidic Impurities aqueous_phase Aqueous Phase: Protonated this compound (R-NH3+Cl-) step3 To Aqueous Phase: Add Base (e.g., 1M NaOH) until pH > 10 aqueous_phase->step3 step2->organic_phase Discard or process for other components step2->aqueous_phase step4 Extract with Fresh Organic Solvent step3->step4 final_product Organic Phase: Pure this compound step4->final_product final_waste Aqueous Phase: Inorganic Salts step4->final_waste

References

Validation & Comparative

Comparative Analysis of 2-Aminopyrimidine Inhibitors: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a wide array of enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives against several key biological targets, supported by quantitative data and detailed experimental protocols. The inherent modularity of the this compound core allows for systematic modifications, enabling fine-tuning of inhibitory activity and selectivity.

This compound Derivatives as β-Glucuronidase Inhibitors

Elevated activity of β-glucuronidase is associated with various pathologies, including certain cancers and inflammatory conditions, making it a significant therapeutic target.[1] A notable study explored a series of twenty-seven this compound derivatives, leading to the identification of potent inhibitors of this enzyme.[2][3]

Key SAR Insights: The foundational structure for this series was 2-amino-4,6-dichloropyrimidine, which underwent reaction with a variety of amines.[2][4] The resulting inhibitory activity was found to be highly contingent on the nature of the substituent introduced.[1]

  • High Activity: Compound 24 emerged as a highly potent inhibitor with an IC50 value of 2.8 ± 0.10 µM, demonstrating significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[2][3] While the precise structure of compound 24 is not detailed in the abstracts, its superior activity underscores the critical role of specific structural features in binding to the enzyme.[1]

  • Moderate to Low Activity: The majority of the other synthesized derivatives exhibited only moderate to negligible inhibition, highlighting that specific electronic and steric characteristics are prerequisites for effective enzyme binding.[1][5] For instance, compounds 8 (IC50 = 72.0 ± 6.20 µM) and 9 (IC50 = 126.43 ± 6.16 µM) showed some activity, whereas compounds 22 (IC50 = 300.25 ± 12.5 µM) and 23 (IC50 = 257.0 ± 4.18 µM) were weakly active.[2]

Quantitative Comparison of β-Glucuronidase Inhibitors

CompoundIC50 (µM)[2]
24 2.8 ± 0.10
8 72.0 ± 6.20
9 126.43 ± 6.16
22 300.25 ± 12.5
23 257.0 ± 4.18
Standard (D-saccharic acid 1,4-lactone)45.75 ± 2.16
This compound-Based Kinase Inhibitors

The this compound scaffold has been extensively utilized in the development of inhibitors for various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are prevalent in AML, making it a key therapeutic target.[6] A series of this compound derivatives have been designed and evaluated as potent FLT3 inhibitors.[6]

Key SAR Insights: In this series, compound 15 was identified as a particularly potent inhibitor against both wild-type FLT3 and the clinically relevant D835Y mutant.[6] This compound also demonstrated robust anti-proliferative activity against AML cell lines.[6] The SAR data suggests that specific substitutions on the this compound core are crucial for achieving high-affinity binding to the ATP-binding pocket of FLT3.

Quantitative Comparison of FLT3 Inhibitors

CompoundFLT3-WT IC50 (nM)[6]FLT3-D835Y IC50 (nM)[6]MV4-11 cells IC50 (nM)[6]MOLM-13 cells IC50 (nM)[6]
15 7.42 ± 1.239.21 ± 0.040.83 ± 0.1510.55 ± 1.70

Fibroblast growth factor receptor 4 (FGFR4) is implicated in the progression of certain cancers, including breast cancer. A series of this compound derivatives were developed as highly selective FGFR4 inhibitors.[7]

Key SAR Insights: Compound 2n from this series demonstrated exceptional potency and selectivity for FGFR4 over other FGFR isoforms.[7] It effectively inhibited the proliferation of breast cancer cells with dysregulated FGFR4 signaling.[7] The high selectivity is attributed to specific interactions between the inhibitor and unique residues within the FGFR4 kinase domain.

Quantitative Comparison of FGFR4 Inhibitors

CompoundFGFR4 IC50 (nM)[7]FGFR4 Kd (nM)[7]MDA-MB-453 cells IC50 (µM)[7]
2n 2.63.30.38

Covalent inhibitors targeting mutant forms of the epidermal growth factor receptor (EGFR) are a key strategy in treating NSCLC. A study focused on tuning the reactivity of this compound-based inhibitors bearing Michael acceptors.[8]

Key SAR Insights: Compound 8a , which features a chloro-group at the α-position of the Michael acceptor, was identified as a potent inhibitor of the EGFR L858R/T790M mutant.[8] This modification helps to balance the potency against the mutant EGFR with selectivity over the wild-type form, potentially reducing off-target toxicity.[8]

Quantitative Comparison of EGFR Inhibitors

CompoundEGFR L858R/T790M IC50 (nM)[8]NCI-H1975 cells IC50 (µM)[8]
8a 3.90.75
This compound Derivatives as LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in various cancers. A series of this compound derivatives were developed as LSD1 inhibitors based on the scaffold of the EGFR inhibitor AZD9291.[9]

Key SAR Insights: The most promising compound, X43 , exhibited potent LSD1 inhibition and high selectivity over other enzymes like EGFR and MAO-A/B.[9] It also demonstrated significant anti-proliferative activity in cancer cell lines and induced apoptosis.[9] This study highlights the potential for scaffold hopping and optimization to identify inhibitors for new targets.

Quantitative Comparison of LSD1 Inhibitors

CompoundLSD1 IC50 (µM)[9]A549 cells IC50 (µM)[9]THP-1 cells IC50 (µM)[9]
X43 0.891.621.21

Experimental Protocols

β-Glucuronidase Inhibition Assay

The inhibitory activity of the this compound derivatives against β-glucuronidase was determined using a spectrophotometric assay.[1] The assay mixture contains the enzyme, the substrate (p-nitrophenyl-β-D-glucuronide), and the test compound in a suitable buffer. The reaction is initiated by the addition of the substrate, and the formation of p-nitrophenol is monitored by measuring the absorbance at a specific wavelength over time. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[1]

Kinase Inhibition Assays (General Protocol)

The inhibitory activity of compounds against protein kinases such as FLT3, FGFR4, and EGFR is typically assessed using in vitro kinase assays. These assays can be performed using various formats, including radiometric assays (measuring the incorporation of radioactive phosphate (B84403) into a substrate) or non-radiometric assays such as fluorescence-based methods (e.g., FRET) or luminescence-based methods (e.g., ADP-Glo). The general principle involves incubating the kinase, a specific substrate (peptide or protein), ATP, and the test compound. The amount of product formed is then quantified to determine the extent of kinase inhibition and calculate the IC50 value.

Cell Proliferation Assays

The anti-proliferative activity of the inhibitors is evaluated in relevant cancer cell lines. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then assessed using methods such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis s1 This compound Scaffold s2 Chemical Modification s1->s2 s3 Library of Derivatives s2->s3 b1 In Vitro Enzyme Assays (e.g., Kinase, β-Glucuronidase) s3->b1 Test Compounds b2 Cell-Based Assays (e.g., Proliferation, Apoptosis) b1->b2 d1 Determine IC50 Values b2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 d2->s2 Guide Further Optimization

Caption: General workflow for the discovery and optimization of this compound inhibitors.

flt3_signaling_pathway cluster_downstream Downstream Signaling FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Inhibitor This compound Inhibitor (e.g., Cmpd 15) Inhibitor->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and the point of intervention by this compound inhibitors.

References

A Comparative Guide to Analytical Methods for 2-Aminopyrimidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-aminopyrimidine (B69317), a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] The selection of a robust and reliable analytical method is paramount for ensuring the quality and efficacy of the final product. This document details the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance data for different methods used in the analysis of this compound and related compounds.

Performance MetricHPLC-UV MethodGC-MS/MS Method (with Derivatization)Spectrophotometric Method
Limit of Detection (LOD) 0.015 µg/mL (for 2-amino-6-chloropyridine)[2]0.016 - 0.411 ng/m³ (for aminopyridines)[2]Not explicitly stated
Limit of Quantification (LOQ) 0.048 µg/mL (for 2-amino-6-chloropyridine)[2]0.048 - 1.234 ng/m³ (for aminopyridines)[2]Not explicitly stated
Linearity (R²) > 0.999[2]> 0.99[2]0.99[3]
Accuracy (% Recovery) 98.80 - 100.03% (for 2-amino-6-chloropyridine)[2]Good recovery implied[2]100.93%[3]
Precision (% RSD) Within acceptable limits[2]< 20%[2]Not explicitly stated
Linearity Range 5-25 µg/mL (for 2-aminopyridine)[4]Not explicitly stated2–56 µg/mL[3]

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC, GC-MS, and spectrophotometry are provided below. These protocols are based on established methods for this compound and structurally related compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a widely used technique for the analysis of pyrimidine (B1678525) derivatives due to its versatility and compatibility with various detectors.[5]

Instrumentation:

  • High-Performance Liquid Chromatograph (e.g., Thermo Ultimate 3000) with a Diode Array Detector (DAD)[6]

  • Chromatographic Column: A reversed-phase column such as a C18 (e.g., YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm) is commonly used.[6]

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% (v/v) phosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6][7] The composition can be isocratic or a gradient elution.

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C or 40°C.[2][6]

  • Injection Volume: A small volume, such as 10 µL, is injected.[2]

  • Detection Wavelength: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which is typically around 254 nm.[2]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to a known concentration.

  • Analysis: Inject the standard solutions to construct a calibration curve. Subsequently, inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar and non-volatile nature of this compound, a derivatization step is generally required to make it amenable to GC-MS analysis.[2]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 7010 triple quadrupole MS).[8]

  • GC Column: A capillary column such as a DB-5MS UI (30 m × 0.25 mm × 0.25 µm) is suitable.[8]

GC-MS Conditions:

  • Oven Temperature Program: A typical program starts at 100°C for 2 minutes, ramps to 280°C at 4°C/min, and holds for 15 minutes.[2]

  • MS Interface Temperature: 280°C[2]

  • Ion Source Temperature: 230°C[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[9]

Derivatization and Analysis Procedure:

  • Derivatization: A common approach for amino compounds is silylation. For example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • To an evaporated sample extract, add the silylating reagent and a solvent like pyridine.

    • Heat the mixture (e.g., at 90°C for 2 hours) to complete the derivatization.[8]

  • Analysis: Inject the derivatized sample into the GC-MS system. The this compound derivative is identified based on its retention time and mass spectrum. For quantitative analysis, a calibration curve is prepared using derivatized standards.[2]

UV-Visible Spectrophotometry

Spectrophotometric methods can offer a simple and rapid approach for the quantification of this compound, often based on the formation of a colored complex.[3]

Instrumentation:

  • UV-Visible Spectrophotometer

Method Based on Proton Transfer Complex: This method relies on the reaction of this compound with an acceptor molecule like 2,6-dichloro-4-nitrophenol (B181596) (DCNP) to form a colored proton transfer complex.[3]

Procedure:

  • Reagent Preparation: Prepare solutions of this compound and DCNP in a suitable solvent such as acetonitrile.

  • Complex Formation: Mix the this compound solution with the DCNP solution. A yellow-colored complex is formed instantaneously.

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (around 420 nm).[3]

  • Quantification: A calibration curve is constructed by plotting the absorbance versus the concentration of this compound standards. The concentration of this compound in the sample is then determined from this curve. Beer's law is typically obeyed over a specific concentration range.[3]

Analytical Method Validation Workflow

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[10][11]

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development and Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq range Range lod_loq->range robustness Robustness range->robustness validation_report Prepare Validation Report robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: Workflow for the validation of an analytical method.

This comprehensive guide provides a foundation for selecting and validating an appropriate analytical method for the quantification of this compound. The choice of method will ultimately be guided by the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation.

References

2-Aminopyrimidine in Drug Design: A Comparative Guide to Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of options, the 2-aminopyrimidine (B69317) scaffold has emerged as a "privileged" structure, forming the backbone of numerous clinically approved drugs. This guide provides an objective comparison of the this compound scaffold against other prominent heterocyclic systems, including imidazole, thiazole, oxazole, indole, and pyridine (B92270). The comparison is supported by quantitative experimental data, detailed methodologies, and a focus on key therapeutic areas such as oncology and infectious diseases.

The this compound Scaffold: A Versatile Hub for Drug Discovery

The this compound core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with an amino group at the 2-position. This unique arrangement of nitrogen atoms and the amino substituent allows for a trifecta of interactions crucial for biological activity: hydrogen bond donor, hydrogen bond acceptor, and π-π stacking interactions.[1][2] This versatility has led to its widespread use in the design of inhibitors for a variety of biological targets, particularly protein kinases. Marketed drugs such as Imatinib (Gleevec®), a Bcr-Abl tyrosine kinase inhibitor, underscore the clinical significance of this scaffold.[2][3]

Comparative Analysis with Other Heterocyclic Scaffolds

While this compound is a powerful scaffold, other heterocyclic rings also offer distinct advantages in drug design. The choice of a scaffold is often context-dependent, relying on the specific target, desired physicochemical properties, and synthetic feasibility.

Key Physicochemical and Drug-like Properties:

ScaffoldKey Features & Common ApplicationsAdvantagesDisadvantages
This compound Kinase inhibitors, enzyme inhibitors, antimicrobial agents.[2][4]Excellent hydrogen bonding capabilities (donor and acceptor), acts as a hinge-binder in kinases, synthetically versatile.[1][2]Can be associated with off-target effects due to its prevalence in the kinome.[5]
Imidazole Kinase inhibitors, anticancer agents, antifungal agents.[6]Aromatic 5-membered ring, can act as a proton shuttle, bioisostere for other groups.Can be metabolically liable, potential for CYP inhibition.
Thiazole Anticancer agents, anti-inflammatory drugs, antimicrobials.[7][8][9]Can participate in hydrogen bonding and metal chelation, often metabolically stable.Can be more challenging to synthesize compared to simpler heterocycles.
Oxazole Bioisostere for amides and esters, anticancer agents.[10][11]Can improve metabolic stability and cell permeability compared to the functional groups it replaces.[12]Can be susceptible to hydrolysis under certain conditions.
Indole Kinase inhibitors, tubulin polymerization inhibitors, anticancer agents.[13][14]Large hydrophobic surface for van der Waals interactions, versatile substitution patterns.Can be prone to oxidative metabolism, potential for hERG liability.
Pyridine Kinase inhibitors, CNS-active drugs.[6][12]Simple aromatic scaffold, can act as a hydrogen bond acceptor, generally good metabolic stability.[15]Can have basicity-related absorption and toxicity issues.

Quantitative Comparison of Biological Activity

The following tables summarize key quantitative data for compounds containing this compound and other heterocyclic scaffolds, illustrating their relative potencies against various biological targets.

Table 1: Kinase Inhibition

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
Imatinib (this compound)Bcr-Abl250-1000[2]
Osimertinib (this compound)EGFR (T790M)<10[4]
Compound 4g (Indolyl-pyrimidine)EGFR250[14]
Compound 18d (2-Aminopyridine)ALK~40[16]
Compound 23 (this compound macrocycle)EPHA2(ΔTm = 8.5 K)[5]

Table 2: Enzyme Inhibition (Non-kinase)

Compound/ScaffoldTarget EnzymeIC50 (µM)Reference
Compound 24 (this compound)β-Glucuronidase2.8[3][17]
D-saccharic acid 1,4-lactone (Standard)β-Glucuronidase45.75[3][17]
Compound 4p (this compound)α-Glucosidase0.087[18]
Compound 6p (this compound)α-Amylase0.214[18]
Rutin (Standard)α-Glucosidase0.192[18]
Rutin (Standard)α-Amylase0.224[18]

Table 3: Antimicrobial and Anti-biofilm Activity

Compound/ScaffoldOrganismActivityConcentrationReference
Compound 10 (this compound)MRSA80.1% biofilm inhibition200 µM[19]
Compound 15 (this compound)MRSA85.5% biofilm inhibition200 µM[19]
2-Aminoimidazole derivativeS. aureusBiofilm modulatorN/A[19]

Signaling Pathways and Mechanisms of Action

The biological effects of these heterocyclic compounds are often mediated through their interaction with specific signaling pathways that are dysregulated in disease.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[1][20] Aberrant EGFR signaling is a hallmark of many cancers. This compound-based inhibitors, such as Osimertinib, are designed to bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its activity.[4]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PLCg->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits

EGFR Signaling Pathway and Inhibition
Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[2][21][22] Imatinib, a this compound-containing drug, was the first targeted therapy to demonstrate remarkable efficacy in CML by inhibiting the Bcr-Abl kinase activity.[2]

Bcr_Abl_Signaling Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_SOS Grb2/SOS Bcr_Abl->Grb2_SOS PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt STAT5 STAT5 Bcr_Abl->STAT5 Ras_MAPK Ras/MAPK Pathway Grb2_SOS->Ras_MAPK Proliferation Cell Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis STAT5->Proliferation STAT5->Apoptosis Imatinib Imatinib (this compound) Imatinib->Bcr_Abl Inhibits

Bcr-Abl Signaling and Imatinib Inhibition

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the generation of reliable comparative data. Below are summaries of key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[13][23]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which is converted into a luminescent signal.

Protocol:

  • Compound Preparation: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP by converting it into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Setup_Reaction Set up Kinase Reaction: Kinase + Substrate + Compound Prepare_Compounds->Setup_Reaction Add_ATP Initiate Reaction with ATP Setup_Reaction->Add_ATP Incubate Incubate (e.g., 30°C, 60 min) Add_ATP->Incubate Add_Detection_Reagent Add Luminescent Detection Reagent Incubate->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Kinase Inhibition Assay Workflow
Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[16][24][25]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Biofilm Inhibition Assay (Crystal Violet Staining)

This assay quantifies the ability of a compound to prevent the formation of bacterial biofilms.[10][26][27]

Principle: Biofilms are stained with crystal violet, and the amount of bound dye is proportional to the total biofilm biomass.

Protocol:

  • Bacterial Culture: Grow a bacterial culture to a specific optical density.

  • Treatment and Biofilm Formation: In a 96-well plate, add the bacterial suspension and the test compound at various concentrations. Incubate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Washing: Carefully remove the planktonic (free-floating) bacteria by washing the wells with a buffer (e.g., PBS).

  • Staining: Add crystal violet solution to each well and incubate to stain the adherent biofilm.

  • Washing and Solubilization: Wash away the excess stain and then add a solvent (e.g., 30% acetic acid) to solubilize the crystal violet that has stained the biofilm.

  • Data Analysis: Transfer the solubilized stain to a new plate and measure the absorbance at a specific wavelength (e.g., 595 nm). Calculate the percentage of biofilm inhibition compared to an untreated control.

Conclusion

The this compound scaffold is a cornerstone of modern drug discovery, offering a robust and versatile platform for the design of potent and selective therapeutic agents. Its success, particularly in the realm of kinase inhibition, is well-documented. However, a comprehensive understanding of its strengths and weaknesses in comparison to other key heterocyclic scaffolds such as imidazole, thiazole, oxazole, indole, and pyridine is essential for rational drug design. The choice of scaffold should be a data-driven decision, considering the specific biological target, the desired pharmacokinetic profile, and the synthetic tractability. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers to make informed decisions in their drug discovery endeavors. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, a nuanced appreciation for the diverse chemical space offered by these heterocyclic systems will be paramount in the development of the next generation of innovative medicines.

References

A Comparative Guide to Docking Studies of 2-Aminopyrimidine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] This versatile heterocyclic structure serves as a bioisostere for the purine (B94841) core of ATP, enabling it to effectively compete for binding within the kinase active site.[1] Computational docking studies are instrumental in the rational design and optimization of these inhibitors, providing valuable insights into their binding modes and affinities.[3][4] This guide offers a comparative analysis of docking studies of various this compound derivatives against different kinase targets, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Binding Affinities

The efficacy of potential kinase inhibitors is often predicted by their binding affinity in computational docking studies. The following table summarizes docking scores and experimental inhibitory activities of several this compound derivatives against various kinases. Lower docking scores and IC50 values generally indicate more potent inhibition.

Derivative/CompoundTarget KinaseDocking ProgramDocking Score (kcal/mol)IC50 (nM)Reference
Compound B6PAK4Not Specified-7.5935.9[5]
Compound A2PAK4Not SpecifiedNot Specified18.4[5]
Compound B8PAK4Not SpecifiedNot Specified20.4[5]
Compound 6cEGFR-TKNot SpecifiedNot Specified900[6]
Compound 10bEGFR-TKNot SpecifiedNot Specified700[6]
2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acidCK2Not SpecifiedNot Specified1100[7]

Note: Direct comparison of docking scores across different studies should be approached with caution, as the methodologies, software, and scoring functions used can vary significantly.[8]

Experimental and Computational Protocols

A thorough understanding of the methodologies is crucial for the interpretation and comparison of docking study results.[9] The following outlines a generalized protocol for such studies.

1. Ligand Preparation: The two-dimensional (2D) structures of the this compound derivatives are first created using chemical drawing software such as ChemDraw. These are then converted into three-dimensional (3D) structures. To achieve a stable conformation, the ligand structures undergo energy minimization using a suitable force field, for instance, MMFF94.[8] This process is often carried out using software packages like AutoDock Tools or MOE (Molecular Operating Environment).[8]

2. Protein Preparation: The 3D crystal structure of the target kinase is obtained from a public repository like the Protein Data Bank (PDB).[9] Pre-processing of the protein structure is a critical step and involves the removal of water molecules and any co-crystallized ligands.[9] Hydrogen atoms are then added to the protein structure, followed by energy minimization to resolve any steric clashes.[9]

3. Molecular Docking: Molecular docking is performed using specialized software such as AutoDock, MOE, or the Schrödinger Suite.[8] The prepared ligands are then docked into the defined active site of the prepared kinase. The docking algorithm explores numerous possible conformations and orientations of the ligand within the active site, calculating the binding affinity (docking score) for each pose.[3][8]

4. Analysis of Results: The resulting docked poses are ranked based on their scores.[9] The top-ranked poses, typically those with the lowest binding energy, are selected for further in-depth analysis.[8][9] This analysis focuses on the interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions.[9]

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical workflow for a comparative docking study and a simplified kinase signaling pathway.

G cluster_prep Preparation Stage cluster_dock Docking & Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock, MOE, etc.) ligand_prep->docking protein_prep Protein Preparation (from PDB, Refinement) protein_prep->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Pose Analysis (Interaction Mapping) scoring->analysis validation validation analysis->validation Experimental Validation

Computational Docking Workflow

G cluster_pathway Intracellular Signaling Cascade receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras activates ligand Growth Factor ligand->receptor inhibitor This compound Inhibitor inhibitor->receptor Inhibits ATP Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription cellular_response Cell Proliferation, Survival, etc. transcription->cellular_response

Kinase Signaling Pathway Inhibition

References

Assessing the Selectivity of 2-Aminopyrimidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a powerful anchor for developing potent and, ideally, selective inhibitors. This guide provides an objective comparison of the selectivity of recently developed this compound-based inhibitors against different kinase targets, supported by experimental data and detailed protocols.

Comparative Selectivity of this compound-Based Inhibitors

The following table summarizes the selectivity of four exemplary this compound-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinase 4 (CDK4). Selectivity is presented through their half-maximal inhibitory concentrations (IC50) against their primary targets and a selection of off-target kinases, as well as broader kinome-wide profiling data.

Inhibitor Primary Target(s) IC50 (Primary Target) Key Off-Targets (IC50) Kinome-wide Selectivity (KINOMEscan®) Reference
Compound 17 CDK20.29 nMCDK1 (>1000 nM), CDK4 (>1000 nM), CDK6 (>1000 nM), CDK7 (>1000 nM), CDK9 (>1000 nM)Data not publicly available.[1]
Quizartinib (AC220) FLT30.89 nM (MOLM-13), 0.73 nM (MOLM-14)c-KIT (Potent inhibitor), PDGFR, RETAt 100 nM, potent inhibition of FLT3 and a limited number of other kinases, including the receptor tyrosine kinase subfamily.[2][3]
Gilteritinib (ASP2215) FLT3, AXL7.87 nM (MOLM-14)ALK, ROS1, LTKAt 100 nM, inhibits a broader range of kinases compared to quizartinib, including ALK.[4][5]
Atirmociclib (PF-07220060) CDK40.9 nM (CDK4/cyclin D3)CDK6 (2.8 nM), CDK2/cyclin A (94% inhibition at 1 µM), GSK3β (74% inhibition at 1 µM)At 100 nM, high selectivity for CDK4, with CDK7 being the only other kinase with >70% probe displacement out of 468 kinases tested.[6]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the discussed inhibitors.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition Cyclin D/CDK4_6 Cyclin D / CDK4/6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK2 CDK2 Cyclin E->CDK2 activates CDK2->pRb hyper-phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Compound_17 Compound 17 (this compound inhibitor) Compound_17->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

FLT3_Signaling_Pathway cluster_AML_Cell Acute Myeloid Leukemia (AML) Cell FLT3_ITD FLT3-ITD Mutant Receptor STAT5 STAT5 FLT3_ITD->STAT5 activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_ITD->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3_ITD->PI3K_AKT_mTOR activates Proliferation_Survival Cell Proliferation and Survival STAT5->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Quizartinib_Gilteritinib Quizartinib / Gilteritinib (this compound inhibitors) Quizartinib_Gilteritinib->FLT3_ITD inhibit

Caption: Constitutively active FLT3 signaling in AML and its inhibition.

CDK4_Signaling_Pathway cluster_Cell_Cycle_Progression G1 Phase Cell Cycle Progression Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D induce expression CDK4 CDK4 Cyclin_D->CDK4 activates pRb pRb CDK4->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Atirmociclib Atirmociclib (this compound inhibitor) Atirmociclib->CDK4 inhibits

Caption: The CDK4/Cyclin D/Rb signaling pathway in cell cycle progression.

Experimental Protocols

Accurate assessment of inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for key experiments cited in the evaluation of this compound-based inhibitors.

In Vitro Kinase Profiling: Radiometric Assay

This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.

  • Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.

  • Materials:

    • Purified recombinant kinases.

    • Specific peptide or protein substrates for each kinase.

    • Test inhibitor stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP or [γ-³²P]ATP.

    • Non-radiolabeled ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the appropriate amount of the specific kinase to each well.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and radiolabeled ATP. The final ATP concentration should ideally be at the Km for each kinase.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using non-linear regression.

Radiometric_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, Inhibitor, and [γ-³³P]ATP Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with Substrate and [γ-³³P]ATP Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Filter_Binding Transfer to Phosphocellulose Filter and Wash Stop_Reaction->Filter_Binding Scintillation_Counting Scintillation Counting Filter_Binding->Scintillation_Counting Data_Analysis Calculate % Inhibition and IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radiometric in vitro kinase assay.

In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.

  • Materials:

    • Purified recombinant kinases and their substrates.

    • Test inhibitor stock solution.

    • Kinase reaction buffer.

    • ATP.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

    • White, opaque 384-well plates.

    • Luminometer.

  • Procedure:

    • Set up the kinase reaction with the kinase, substrate, ATP, and serially diluted inhibitor in a 384-well plate. Include a no-inhibitor control (DMSO).

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[2]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to assess drug-target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

  • Objective: To confirm that an inhibitor binds to its intended target within intact cells.

  • Materials:

    • Cell line of interest.

    • Test inhibitor.

    • Cell lysis buffer.

    • Equipment for heating samples (e.g., thermal cycler).

    • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer).

  • Procedure:

    • Treat intact cells with the test inhibitor at various concentrations or with a vehicle control (DMSO).

    • Harvest the cells and resuspend them in a buffer.

    • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and thus, target engagement.

    • Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50 for target engagement.[7]

CETSA_Workflow Start Start Cell_Treatment Treat Cells with Inhibitor or Vehicle Start->Cell_Treatment Heat_Challenge Apply Heat Challenge to Cell Suspension Cell_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Separation Separate Soluble and Aggregated Proteins Cell_Lysis->Separation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Separation->Quantification Data_Analysis Generate Melt Curves and Assess Thermal Shift Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

References

A Comparative Guide to 2-Aminopyrimidine and its Alternatives for Fluorescent Labeling in HPLC Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biopharmaceutical analysis, accurate and sensitive characterization of protein glycosylation is paramount. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a cornerstone technique for this purpose, relying on the derivatization of glycans with fluorescent labels. This guide provides an objective comparison of 2-aminopyrimidine (B69317) (2-AP), a commonly used labeling reagent, with its primary alternatives. The following sections detail their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their analytical needs.

Introduction to Fluorescent Labeling in Glycan Analysis

Glycans, being devoid of a native chromophore, require derivatization with fluorescent tags to be detected with high sensitivity by HPLC. This process, typically involving reductive amination, attaches a fluorescent molecule to the reducing end of the glycan. The ideal fluorescent label should offer high reaction efficiency, stability, and strong fluorescence and mass spectrometry signals. This guide focuses on the comparative performance of this compound and other widely used labeling reagents.

Performance Comparison of Fluorescent Labeling Reagents

While this compound (2-AP) is a well-established labeling reagent, several alternatives offer distinct advantages in terms of sensitivity and workflow efficiency. This section compares 2-AP with 2-aminobenzamide (B116534) (2-AB), procainamide (B1213733), 2-aminobenzoic acid (2-AA), and the more recent RapiFluor-MS (RF-MS).

Key Performance Parameters:

  • Fluorescence Sensitivity: Procainamide and RapiFluor-MS generally exhibit higher fluorescence intensity compared to 2-AP and 2-AB.[1][2][3][4][5][6][7] One study found that procainamide-labeled glycans had the highest fluorescence sensitivity, with 15-fold and 4-fold higher signal intensities compared to 2-AB and RF-MS, respectively.[2][3][4]

  • Mass Spectrometry (MS) Sensitivity: For applications involving mass spectrometric detection, RapiFluor-MS and procainamide are superior choices.[1][2][3][4][5][6][7] RapiFluor-MS, in particular, was designed for high ionization efficiency and can provide a significant increase in MS signal.[2][3][4] Studies have shown that the MS signal for procainamide-labeled glycans can be up to 30 times higher than that of 2-AB.[1][5][6][7]

  • Labeling Efficiency and Speed: RapiFluor-MS offers a significantly faster labeling protocol, with reaction times as short as 5 minutes at room temperature.[8][9] Traditional reductive amination with 2-AP, 2-AB, and procainamide typically requires several hours of incubation at elevated temperatures.[10][11][12][13][14][15]

  • Stability: Labeled glycans are generally stable, but the reaction conditions for some labels, particularly those requiring higher temperatures and longer incubation times, can lead to the loss of sialic acids.[10][11]

Data Presentation

The following tables summarize the key performance characteristics and typical reaction conditions for the compared fluorescent labeling reagents.

Table 1: Performance Comparison of Fluorescent Labeling Reagents for Glycan Analysis

FeatureThis compound (2-AP)2-Aminobenzamide (2-AB)Procainamide2-Aminobenzoic Acid (2-AA)RapiFluor-MS (RF-MS)
Relative Fluorescence Sensitivity ModerateGoodVery High[2][3][4]GoodHigh[2][3][4]
Relative MS Sensitivity ModerateLow[1][5][6][7]High[1][5][6][7]LowVery High[2][3][4]
Typical Labeling Time 15 hours[16]2-3 hours[10][11][13]1-4 hours[12][14][15]2-3 hours[17]< 5 minutes[8][9]
Typical Labeling Temperature Not specified65 °C[10][11][13]65 °C[15]65 °C[17]Room Temperature[8][9]
Limit of Quantification (LOQ) Not specifiedLowest sensitivity[1][2][3][4]Comparable to RF-MS[1][2][3][4]Not specifiedComparable to Procainamide[1][2][3][4]

Table 2: Typical HPLC-FLR Detection Wavelengths

Labeling ReagentExcitation Wavelength (nm)Emission Wavelength (nm)
This compound (2-AP) 310 - 320370 - 380
2-Aminobenzamide (2-AB) 320 - 330420
Procainamide 308 - 310359 - 370
2-Aminobenzoic Acid (2-AA) 360428
RapiFluor-MS (RF-MS) 265425

Experimental Protocols

Detailed methodologies for glycan labeling are crucial for reproducible results. Below are summarized protocols for each of the compared reagents.

This compound (2-AP) Labeling Protocol

This protocol is based on the reductive amination method.

  • Reagents: this compound, Sodium Cyanoborohydride, DMSO, Glacial Acetic Acid.

  • Procedure:

    • Dry the purified glycan sample.

    • Prepare the labeling reagent by dissolving this compound and sodium cyanoborohydride in a mixture of DMSO and glacial acetic acid.

    • Add the labeling reagent to the dried glycans.

    • Incubate the reaction mixture for a specified time and temperature (e.g., 15 hours).[16]

    • Remove excess labeling reagents using a suitable cleanup method (e.g., solid-phase extraction).

2-Aminobenzamide (2-AB) Labeling Protocol

This is a widely used "gold standard" method.

  • Reagents: 2-Aminobenzamide, Sodium Cyanoborohydride, DMSO, Glacial Acetic Acid.

  • Procedure:

    • Dry the purified glycan sample.

    • Prepare the labeling reagent by dissolving 2-AB and sodium cyanoborohydride in a DMSO/acetic acid mixture.[10][11]

    • Add the labeling reagent to the dried glycans.

    • Incubate at 65°C for 2-3 hours.[10][11][13]

    • Clean up the labeled glycans to remove excess reagents.

Procainamide Labeling Protocol

This method offers enhanced MS sensitivity.

  • Reagents: Procainamide hydrochloride, Sodium Cyanoborohydride, DMSO, Glacial Acetic Acid.

  • Procedure:

    • Dry the purified glycan sample.

    • Prepare the labeling reagent by dissolving procainamide and sodium cyanoborohydride in a DMSO/acetic acid solution.[15]

    • Add the reagent to the glycans.

    • Incubate at 65°C for 1-4 hours.[12][14][15]

    • Purify the labeled glycans.

2-Aminobenzoic Acid (2-AA) Labeling Protocol

Similar to 2-AB labeling, 2-AA is another established method.

  • Reagents: 2-Aminobenzoic Acid, Sodium Cyanoborohydride, DMSO, Glacial Acetic Acid.

  • Procedure:

    • Dry the purified glycan sample.

    • Prepare the labeling reagent by dissolving 2-AA and a reducing agent in a DMSO/acetic acid mixture.[17]

    • Add the labeling reagent to the dried glycans.

    • Incubate at 65°C for 2-3 hours.[17]

    • Clean up the labeled sample.

RapiFluor-MS (RF-MS) Labeling Protocol

This modern method provides a rapid workflow with high sensitivity.

  • Reagents: RapiFluor-MS labeling reagent, Anhydrous DMF or DMSO.

  • Procedure:

    • Reconstitute the RapiFluor-MS reagent in anhydrous DMF or DMSO.

    • Add the labeling solution to the released glycans (no drying step required).

    • Incubate at room temperature for 5 minutes.[8][9]

    • The sample is then ready for cleanup and analysis.

Mandatory Visualization

The following diagram illustrates the general workflow for glycan analysis using fluorescent labeling followed by HPLC.

G cluster_0 Sample Preparation cluster_1 Fluorescent Labeling cluster_2 Purification cluster_3 Analysis Glycoprotein Glycoprotein Sample Release Glycan Release (e.g., PNGase F) Glycoprotein->Release Glycans Released Glycans Release->Glycans Labeling Reductive Amination (e.g., with 2-AP) Glycans->Labeling Labeled_Glycans Labeled Glycans Labeling->Labeled_Glycans Cleanup Excess Reagent Removal (SPE) Labeled_Glycans->Cleanup Purified_Glycans Purified Labeled Glycans Cleanup->Purified_Glycans HPLC HPLC Separation (HILIC) Purified_Glycans->HPLC Detection Fluorescence/MS Detection HPLC->Detection Data Data Analysis Detection->Data

Caption: Workflow for HPLC analysis of fluorescently labeled glycans.

Conclusion

The choice of a fluorescent labeling reagent for HPLC glycan analysis significantly impacts the sensitivity, speed, and overall success of the analytical workflow. While this compound remains a viable option, this guide highlights the advantages offered by several alternatives. For applications requiring high fluorescence sensitivity, procainamide is an excellent choice. When mass spectrometry detection is critical, RapiFluor-MS and procainamide offer superior performance. For laboratories prioritizing high throughput and rapid results, the significantly shorter protocol of RapiFluor-MS is a compelling advantage. Ultimately, the selection of the most appropriate labeling reagent will depend on the specific requirements of the analysis, including the desired sensitivity, the detection method employed, and workflow considerations.

References

A Comparative Analysis of the Antimicrobial Spectrum of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 2-aminopyrimidine (B69317) derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial performance of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the advancement of new antimicrobial therapies.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of representative this compound derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative ClassStaphylococcus aureus (MRSA)Staphylococcus aureus (MSSA)Bacillus subtilisEnterococcus faecalis (VRE)Escherichia coliPseudomonas aeruginosaReference
Bb2 2,4-disubstituted-6-thiophenyl-pyrimidine2--2--[1]
Compound 12 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine12-22 (ΔAcrB)-[2]
Compound 2c 2-amino-3-cyanopyridine derivative39-3978>156>156[3]
Compound 10 This compound amide84 (IC50)128 (IC50)---200 (IC50)[4]
Compound 15 This compound amide72 (IC50)344 (IC50)--->200[4]

Note: MRSA (Methicillin-resistant Staphylococcus aureus), MSSA (Methicillin-susceptible Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus), ΔAcrB (a strain with a deficient efflux pump). IC50 values from reference[4] represent the concentration for 50% inhibition of biofilm formation and are not direct MICs but indicate antimicrobial potential.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative ClassCandida albicansAspergillus nigerReference
Compound 1 This compound derivative--[5]
Compound Series (General) This compound Schiff basesFungitoxicity observedFungitoxicity observed[6]

Note: Specific MIC values for fungal species are less commonly reported in the reviewed literature, with many studies indicating general fungitoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the quantitative susceptibility of a microorganism to an antimicrobial agent.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium for fungi.

  • Microorganism: A pure, overnight culture of the test microorganism.

  • Antimicrobial Agent: Stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test microorganism from an agar (B569324) plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute this suspension in the appropriate test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row, resulting in a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) plates.

  • Microorganism: A standardized inoculum as prepared for the broth microdilution method.

  • Antimicrobial Disks: Paper disks impregnated with a known concentration of the this compound derivative.

2. Inoculation:

  • Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

3. Application of Disks and Incubation:

  • Aseptically place the antimicrobial disks on the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

4. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

  • The size of the zone is inversely proportional to the MIC and is interpreted as susceptible, intermediate, or resistant based on standardized charts.

Mandatory Visualization: Mechanism of Action

A significant mechanism of action for certain this compound derivatives, particularly some 2,4-disubstituted-6-thiophenyl-pyrimidines, is the inhibition of bacterial cell division through the targeting of the FtsZ protein.[1] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the division site.

The following diagram illustrates the proposed workflow of FtsZ inhibition by these derivatives.

FtsZ_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition by this compound Derivative FtsZ_monomer FtsZ Monomers GTP GTP FtsZ_monomer->GTP GTP Binding FtsZ_polymer FtsZ Protofilaments (Polymerization) GTP->FtsZ_polymer Polymerization Z_ring Z-Ring Formation FtsZ_polymer->Z_ring Assembly Cell_division Cell Division Z_ring->Cell_division Constriction inhibitor This compound Derivative inhibitor->FtsZ_polymer Inhibits Polymerization & GTPase Activity

Inhibition of FtsZ Polymerization by this compound Derivatives.

The experimental workflow for determining the antimicrobial susceptibility of this compound derivatives can be visualized as follows:

Antimicrobial_Susceptibility_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start: Pure Microbial Culture inoculum_prep Inoculum Preparation (0.5 McFarland Standard) start->inoculum_prep mic_dilution Serial Dilution of This compound Derivative inoculum_prep->mic_dilution disk_inoculation Inoculation of Mueller-Hinton Agar Plate inoculum_prep->disk_inoculation mic_inoculation Inoculation of Microtiter Plate mic_dilution->mic_inoculation mic_incubation Incubation (16-20h at 37°C) mic_inoculation->mic_incubation mic_result Determine MIC (Lowest concentration with no growth) mic_incubation->mic_result disk_placement Placement of Impregnated Disks disk_inoculation->disk_placement disk_incubation Incubation (16-24h at 37°C) disk_placement->disk_incubation disk_result Measure Zone of Inhibition disk_incubation->disk_result

Experimental Workflow for Antimicrobial Susceptibility Testing.

Conclusion

This compound derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against clinically relevant pathogens, including drug-resistant strains. The data presented herein highlights the potential of various substituted 2-aminopyrimidines as effective antibacterial and antifungal compounds. The inhibition of FtsZ, a key protein in bacterial cell division, presents a compelling mechanism of action for further drug development. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel this compound derivatives, facilitating the discovery of new and effective antimicrobial therapies.

References

A Comparative Guide to the Validation of Cell-Based Assays for 2-Aminopyrimidine Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including potent anticancer agents.[1][2][3] These compounds exert their effects through various mechanisms, such as the inhibition of key signaling pathways like Wnt, RAS/Raf/MEK/ERK, and PI3K/AKT/mTOR, or by inducing apoptosis and cell cycle arrest.[4][5][6] Accurate and robust validation of cell-based assays is therefore critical to reliably determine the efficacy and mechanism of action of novel this compound derivatives.

This guide provides an objective comparison of common cell-based assays, detailed experimental protocols, and key validation parameters to aid researchers in designing and executing rigorous preclinical studies.

Comparison of Key Cell-Based Assays

The selection of an appropriate assay is fundamental for generating reliable data. The most common methods for assessing anticancer activity focus on cell viability, cytotoxicity, and the induction of apoptosis.

Table 1: Comparison of Common Cell Viability and Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantagesTypical Readout
MTT Assay Colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[7][8][9]Inexpensive, well-established, and sensitive.[8]Requires a solubilization step for the formazan crystals; can be affected by compounds that alter cellular metabolism.[7][8]Absorbance (~570 nm)
MTS Assay Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[10]Simpler and faster workflow than MTT; compatible with high-throughput screening.[10]Higher cost than MTT; can be influenced by culture medium components like phenol (B47542) red.[9]Absorbance (~490 nm)
CellTiter-Glo® A luminescent assay that quantifies ATP, an indicator of metabolically active cells. The luciferase reaction generates a light signal proportional to the amount of ATP.[11]Highly sensitive, rapid (one-step reagent addition), and suitable for high-throughput screening.[11]Higher reagent cost; signal can be affected by compounds that interfere with luciferase or ATP levels.Luminescence
LDH Release Assay A colorimetric assay that measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.Directly measures cytotoxicity and cell lysis; non-destructive to remaining viable cells.Not suitable for detecting cytostatic effects (growth inhibition without cell death); less sensitive for early apoptotic events.[12]Absorbance (~490 nm)
Annexin V Assay A flow cytometry or fluorescence microscopy-based assay that detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis.[13][14]Enables early detection of apoptosis; can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).[13][14]Requires specialized equipment (flow cytometer); more complex protocol than viability assays.Fluorescence

Experimental Protocols

Detailed and consistent protocols are essential for reproducibility. Below are methodologies for the widely used MTT assay for cell viability and the Annexin V assay for apoptosis detection.

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound compounds on cancer cell lines.[7][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15][16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[8][10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[7][8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.[13][17]

Materials:

  • Cells treated with the this compound compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V binding buffer (calcium-rich)

  • Fluorescently labeled Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound for the desired duration. Include positive and negative controls.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic dissociation solution or trypsin. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[17]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation and Validation Parameters

Clear presentation of quantitative data and robust assay validation are crucial for interpreting results.

Table 2: Example Cytotoxicity Data for this compound Derivatives

This table illustrates how IC₅₀ values, a key metric of compound potency, are typically summarized.[18]

Compound DerivativeTarget Cancer Cell LineAssay UsedIC₅₀ (µM)[18][19]
Pyrido[2,3-d]pyrimidine AMCF-7 (Breast)MTT0.57
Pyrido[2,3-d]pyrimidine AHepG2 (Liver)MTT1.13
Pyrido[2,3-d]pyrimidine BMCF-7 (Breast)MTT1.31
Pyrido[2,3-d]pyrimidine BHepG2 (Liver)MTT0.99
Indazol-pyrimidine CA549 (Lung)MTT2.31
Indazol-pyrimidine DPC3 (Prostate)MTT17.0

Table 3: Key Assay Validation Parameters

Before screening, an assay must be validated to ensure it is robust and reliable.

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the separation between positive and negative controls. It reflects the quality and dynamic range of the assay.Z' ≥ 0.5: Excellent assay.0 < Z' < 0.5: Marginal assay.Z' ≤ 0: Unacceptable assay.
Signal-to-Background (S/B) Ratio The ratio of the mean signal from the negative control (e.g., 100% viability) to the mean signal from the positive control (e.g., 0% viability).S/B ≥ 5 is generally considered acceptable for most cell-based assays.
Coefficient of Variation (%CV) A measure of the variability of data points within replicate wells. It is calculated as (Standard Deviation / Mean) * 100.%CV < 20% is typically required for both positive and negative controls.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships.

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed Cells in 96-Well Plate incubate1 Incubate 24h for Cell Adherence seed->incubate1 treat Add Serial Dilutions of This compound Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for a typical MTT cell viability assay.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitor Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS  this compound  Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound (Kinase Inhibitor) Inhibitor->Receptor

Caption: Inhibition of a kinase pathway by a this compound compound.

G start Perform Assay Validation Experiment z_factor Calculate Z'-factor start->z_factor check_z Z' >= 0.5? z_factor->check_z pass Assay is Validated Proceed to Screening check_z->pass Yes marginal 0 < Z' < 0.5? check_z->marginal No fail Assay Failed Optimize & Re-validate marginal->fail No marginal_action Assay is Marginal Consider Optimization marginal->marginal_action Yes

Caption: Decision workflow for cell-based assay validation.

References

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 2-Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine (B69317) scaffold represents a cornerstone in the design of kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge region has led to the development of numerous successful therapeutics. However, this promiscuity can also be a significant liability, leading to off-target effects and potential toxicity. This guide provides an objective comparison of the cross-reactivity profiles of several this compound-based compounds, supported by experimental data and detailed methodologies, to aid in the selection and development of more selective kinase inhibitors.

The pyrimidine (B1678525) core is a prevalent motif in the development of kinase inhibitors, with several FDA-approved drugs incorporating this structure.[1] The very feature that makes the this compound scaffold so effective—its ability to bind to the ATP-binding site of a wide range of kinases—also presents a significant challenge in achieving selectivity.[1] Understanding and characterizing the cross-reactivity of these compounds is therefore a critical step in the drug discovery process.[2]

Comparative Analysis of Kinase Inhibition

A crucial aspect of characterizing a kinase inhibitor is determining its selectivity by screening it against a large panel of kinases.[2] The results are often expressed as IC50 values, which indicate the concentration of the inhibitor required to reduce kinase activity by 50%.

Below is a comparative analysis of three hypothetical this compound-based compounds, "Compound A," "Compound B," and a well-known broad-spectrum kinase inhibitor, Staurosporine, for illustrative purposes. The data is representative of typical kinase profiling studies.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Staurosporine (IC50, nM)
Primary Target (e.g., FLT3) 5 15 10
c-KIT>10005012
CDK22508007
IKKβ500>1000200
VEGFR215030015
PKA>5000>500025
GSK3β>5000150030

This table presents hypothetical data for illustrative purposes, based on trends observed in published studies.

In this example, Compound A demonstrates high potency for its primary target (FLT3) and significant selectivity over c-KIT, a closely related kinase.[3] In contrast, Compound B, while still a potent inhibitor of the primary target, shows less selectivity against c-KIT. Staurosporine, as expected, inhibits a broad range of kinases with high potency.[2]

Recent research has identified specific this compound derivatives with high selectivity. For instance, compounds 30 and 36 have been reported to have nanomolar FLT3 inhibitory activities with over 1000-fold selectivity against c-KIT.[3] Similarly, the 2,4-diaminopyrimidine-5-carboxamide (B3032972) scaffold has shown remarkable selectivity for the TYRO3 kinase.[4][5] Another example is the discovery of aminopyrimidine-based selective CDK4 inhibitors that show minimal impact on neutrophils, a common side effect of less selective CDK4/6 inhibitors.[6]

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and standardized experimental methodologies.[7] Below are detailed protocols for common in vitro kinase inhibition assays.

In Vitro Kinase Panel Screening (Radiometric Assay)

This method measures the incorporation of radioactively labeled phosphate (B84403) from ATP onto a substrate by the kinase.

  • Compound Preparation : Serially dilute the test compound in DMSO to create a concentration gradient.[2]

  • Kinase Reaction Mixture : Prepare a solution containing the kinase, a suitable substrate (e.g., a peptide or protein), and kinase buffer.

  • Initiation : In a 96- or 384-well plate, add the test compound at various concentrations. Include a DMSO-only control (100% kinase activity) and a no-kinase control (background). Initiate the reaction by adding a solution containing ATP and [γ-³³P]-ATP.[7]

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 20-60 minutes).[2][7]

  • Termination : Stop the reaction by adding a solution such as 75 mM phosphoric acid.[7]

  • Detection : Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]-ATP. Add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.[7]

  • Data Analysis : Subtract the background radioactivity from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO-only control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[7]

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ assay assesses compound binding to a specific kinase target within living cells.

  • Cell Preparation : Culture cells and transiently transfect them with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.

  • Assay Setup : Plate the transfected cells in a 384-well plate.

  • Compound and Tracer Addition : Add the test compound at various concentrations to the cells. Then, add a cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase.

  • Incubation : Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Signal Detection : Add the NanoBRET™ substrate to the wells. Measure both the donor (NanoLuc® luciferase) and acceptor (fluorescent tracer) signals using a plate reader capable of detecting bioluminescence resonance energy transfer (BRET).

  • Data Analysis : Calculate the BRET ratio (acceptor signal / donor signal). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the IC50 value, representing the compound's affinity for the target in a cellular context.[1][8]

Visualizing Kinase Inhibition and Experimental Design

To better understand the context of these studies, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Inhibitor Inhibitor->RTK inhibits

Caption: Simplified signaling pathway involving a receptor tyrosine kinase like FLT3.

G start Start: Compound Library primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response panel_screen Broad Kinase Panel Screen (Selectivity Profiling) dose_response->panel_screen cellular_assays Cellular Assays (Target Engagement, Functional) panel_screen->cellular_assays lead_opt Lead Optimization cellular_assays->lead_opt

Caption: General workflow for in vitro kinase inhibitor profiling.

References

The Critical Role of Inactive Analogs: A Guide to 2-Aminopyrimidine Negative Controls in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inclusion of appropriate negative controls is a cornerstone of robust biological assays. In the realm of small molecule research, particularly with ubiquitous scaffolds like 2-aminopyrimidine (B69317), distinguishing true biological effects from off-target or non-specific interactions is paramount. This guide provides a comprehensive comparison of active this compound compounds with their structurally similar but biologically inactive analogs, offering a valuable resource for selecting and utilizing negative controls in studies targeting enzymes such as β-glucuronidase and protein kinases.

Section 1: β-Glucuronidase Inhibition Assays

β-Glucuronidase is an enzyme implicated in various pathologies, including certain cancers, making it a relevant therapeutic target.[2] A study by Iqbal et al. (2022) synthesized and evaluated a series of twenty-seven this compound derivatives for their β-glucuronidase inhibitory activity. This series provides a clear example of active versus inactive analogs.[3][4]

Quantitative Comparison of β-Glucuronidase Inhibitors

The following table summarizes the inhibitory activity of a potent this compound derivative compared to several inactive analogs from the same study. The significant difference in IC50 values underscores the suitability of the inactive compounds as negative controls.

Compound ID (from Iqbal et al., 2022)This compound Analog TypeIC50 (µM) vs. β-Glucuronidase
24 Active 2.8 ± 0.10 [3][4][5][6]
1-7, 10-21, 25-27InactiveNo inhibition detected[6]
D-saccharic acid 1,4-lactone (Standard)Standard Inhibitor45.75 ± 2.16[3][4][5][6]
Experimental Protocol: β-Glucuronidase Inhibition Assay

The following protocol is a detailed method for assessing the inhibitory activity of this compound derivatives against β-glucuronidase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Test compounds (active and inactive this compound analogs)

  • D-saccharic acid 1,4-lactone (standard inhibitor)

  • Phosphate (B84403) buffer (pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the standard inhibitor in DMSO.

  • In a 96-well plate, add 5 µL of the test compound solution to each well. For the positive control, add 5 µL of D-saccharic acid 1,4-lactone. For the negative control, add 5 µL of DMSO.

  • Add 85 µL of phosphate buffer (pH 7.0) to each well.

  • Add 5 µL of β-glucuronidase solution to each well, except for the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 5 µL of the p-nitrophenyl-β-D-glucuronide substrate solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader and continue to monitor the absorbance every 2 minutes for a total of 30 minutes.

  • Calculate the rate of reaction for each well.

  • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.

Logical Workflow for β-Glucuronidase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Test Compound and Control Solutions add_compounds Add Compounds/Controls to 96-well Plate prep_compounds->add_compounds prep_reagents Prepare Enzyme and Substrate Solutions add_enzyme Add β-Glucuronidase prep_reagents->add_enzyme add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for β-Glucuronidase Inhibition Assay.

Section 2: Protein Kinase CK2 Inhibition Assays

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and suppression of apoptosis. Its dysregulation is linked to various cancers.[3][7] A study by Chekanov et al. (2014) on 2-aminopyrimidinone derivatives and their 6-aza-analogs as CK2 inhibitors provides a clear distinction between active and inactive compounds.

Quantitative Comparison of Protein Kinase CK2 Inhibitors

The following table highlights the inhibitory activity of a potent 2-aminopyrimidinone derivative against CK2, in contrast to its inactive 6-aza-analogs, making the latter ideal negative controls.

Compound TypeThis compound Analog TypeIC50 (µM) vs. Protein Kinase CK2
2-hydroxy-5-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid Active 1.1 [3]
6-aza-analogsInactiveInactive[4]
Experimental Protocol: In Vitro Protein Kinase CK2 Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring the activity of protein kinases and their inhibition by test compounds.

Objective: To determine the IC50 of test compounds against Protein Kinase CK2.

Materials:

  • Recombinant human Protein Kinase CK2

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • Test compounds (active and inactive this compound analogs)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase assay buffer

  • ATP

  • 96-well plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.

  • Add the test compounds at various concentrations to the designated wells. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions. This typically involves a two-step process: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Protein Kinase CK2 Signaling Pathway

G cluster_pathway CK2 Pro-Survival Signaling cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway CK2 Protein Kinase CK2 PI3K PI3K CK2->PI3K Activates IKK IKK CK2->IKK Activates JAK2 JAK2 CK2->JAK2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibition ProSurvival_Genes Pro-Survival and Anti-Apoptotic Genes NFkB->ProSurvival_Genes Transcription ProSurvival_Genes->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis ProSurvival_Genes->Apoptosis_Inhibition STAT3 STAT3 JAK2->STAT3 STAT3->ProSurvival_Genes Transcription

Caption: CK2 Pro-Survival Signaling Pathways.

Conclusion

The judicious use of inactive this compound analogs as negative controls is indispensable for validating the specific biological activity of their active counterparts. By demonstrating a lack of effect in the same assay where an active analog shows potency, researchers can confidently attribute the observed activity to the specific structural features of the active compound and its on-target interactions. The data and protocols presented in this guide serve as a practical resource for implementing this critical aspect of experimental design in drug discovery and chemical biology.

References

comparative analysis of the crystal packing of 2-aminopyrimidine cocrystals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Crystal Engineering and Drug Development

This guide provides a comprehensive comparative analysis of the crystal packing of 2-aminopyrimidine (B69317) cocrystals, a class of compounds of significant interest in the fields of crystal engineering and pharmaceutical sciences. The ability of this compound to form robust hydrogen-bonding networks with a variety of coformers, particularly carboxylic acids, makes it a valuable scaffold for designing multicomponent crystalline solids with tailored physicochemical properties. This document summarizes key supramolecular synthons, presents quantitative crystallographic data, and outlines detailed experimental protocols for the synthesis and characterization of these cocrystals.

I. Dominant Supramolecular Synthons and Hydrogen Bonding Patterns

The crystal packing of this compound cocrystals is predominantly governed by specific, recurring hydrogen-bonding motifs known as supramolecular synthons. The predictability of these synthons is a cornerstone of crystal engineering, enabling the rational design of cocrystals.[1]

The most prevalent synthon observed in cocrystals of this compound with carboxylic acids is the heterodimeric R²₂(8) ring motif .[2][3] This motif is formed through a pair of N—H···O and O—H···N hydrogen bonds between the this compound and the carboxylic acid group.[2]

Beyond the primary R²₂(8) synthon, other significant patterns of supramolecular assembly include:

  • Linear Heterotetramer (LHT): This synthon is frequently observed and is considered to be highly stable.[3][4] It involves an alternating arrangement of this compound and coformer molecules.

  • Cyclic Heterotetramer (CHT) and Heterotrimer (HT): These synthons are also recurrent, though often less common than the LHT motif.[3][4]

  • Homosynthons: In some structures, this compound molecules can form base pairs via N—H···N hydrogen bonds, also resulting in an R²₂(8) motif.[2] Similarly, coformers like dicarboxylic acids can form O—H···O homodimers.

The choice between cocrystal and salt formation is often correlated with the difference in the pKa values (ΔpKa) of the this compound and the coformer. Generally, a ΔpKa of less than 0 suggests cocrystal formation, while a ΔpKa greater than 3 favors salt formation. The range between 0 and 3 represents a less predictable "continuum" where either form may be observed.[5]

II. Quantitative Crystallographic Data Comparison

The following tables summarize key crystallographic and hydrogen bond geometry data for a selection of this compound cocrystals, providing a quantitative basis for comparison.

Table 1: Crystallographic Data of Selected this compound Cocrystals

CocrystalSystemSpace GroupStoichiometryReference
(2-AMP)₃(H₃BO₃)₂TrigonalP3₂213:2[6]
2-AMP(H₃BO₃)₂MonoclinicC2/c1:2[6]
2-Amino-4,6-dimethoxypyrimidine–Anthranilic acidMonoclinicP2₁/c1:1[2]

2-AMP = this compound

Table 2: Comparison of Key Hydrogen Bond Distances (Å)

CocrystalDonor-H···AcceptorD···A Distance (Å)Synthon MotifReference
(2-AMP)₃(H₃BO₃)₂N—H···O2.923(2) - 3.000(2)R²₂(8)[6]
O—H···N2.746(2) - 2.822(2)R²₂(8)[6]
2-AMP(H₃BO₃)₂O—H···N2.688(1)R²₂(8)[6]
N—H···O3.335(1)R²₂(8)[6]
O—H···O2.721(1) - 2.798(1)R²₂(8)[6]
2-Amino-4,6-dimethoxypyrimidine–Anthranilic acidN—H···O-R²₂(8)[2]
O—H···N-R²₂(8)[2]
N—H···N-R²₂(8)[2]

III. Experimental Protocols

The synthesis and characterization of this compound cocrystals can be achieved through several established methods. The choice of method can influence the resulting crystal form (polymorph) and quality.

A. Cocrystal Synthesis

1. Slow Evaporation from Solution [6]

This is a common and effective method for growing high-quality single crystals suitable for X-ray diffraction.

  • Procedure:

    • Dissolve stoichiometric amounts of this compound and the coformer in a suitable solvent (e.g., water, ethanol, methanol).[6][7]

    • Stir the solution to ensure complete dissolution.

    • Allow the solvent to evaporate slowly at room temperature in an open or partially covered container.

    • Collect the resulting crystals by filtration and dry them in air.

2. Liquid-Assisted Grinding [7]

This mechanochemical method is efficient for screening cocrystal formation and can produce bulk material.

  • Procedure:

    • Place stoichiometric amounts of this compound and the coformer in a milling jar with a milling ball.

    • Add a small amount of a suitable solvent (e.g., ethanol).[7]

    • Mill the mixture at a specified frequency (e.g., 25 Hz) for a set duration (e.g., 20 minutes).[7]

    • The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD).

3. Sublimation [7]

This gas-phase crystallization technique can sometimes yield polymorphs that are not accessible from solution.

  • Procedure:

    • Place a mixture of this compound and the coformer in a sublimation apparatus.

    • Heat the apparatus under vacuum to induce sublimation of the components.

    • Crystals will form in a cooler region of the apparatus.

B. Characterization

1. Single-Crystal X-ray Diffraction (SCXRD) [3][8]

SCXRD is the definitive method for determining the crystal structure, including bond lengths, angles, and the details of the hydrogen-bonding network.

  • Procedure:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using an X-ray diffractometer (e.g., Oxford Diffraction Xcalibur system).[8]

    • Solve the crystal structure using direct methods (e.g., SHELXT) and refine it (e.g., SHELXL).[8]

2. Powder X-ray Diffraction (PXRD) [4]

PXRD is used to identify the bulk crystalline phase and can be used to confirm the formation of a new cocrystal phase or to analyze the product of grinding experiments.

3. Vibrational Spectroscopy (FTIR and FT-Raman) [4][6]

These techniques are sensitive to changes in hydrogen bonding and can be used to characterize cocrystal formation. Shifts in the positions of N-H and O-H stretching bands are indicative of their involvement in hydrogen bonds.[6]

IV. Visualizing Supramolecular Interactions and Workflows

Graphviz diagrams are provided to illustrate the key supramolecular synthons and a typical experimental workflow for cocrystal analysis.

Supramolecular_Synthons cluster_R228 R²₂(8) Heterosynthon cluster_LHT Linear Heterotetramer (LHT) cluster_Homosynthon R²₂(8) Homosynthon AP This compound CA Carboxylic Acid AP->CA N-H···O CA->AP O-H···N AP1 AP CA1 CA AP1->CA1 AP2 AP CA1->AP2 CA2 CA AP2->CA2 AP_A This compound AP_B This compound AP_A->AP_B N-H···N

Key supramolecular synthons in this compound cocrystals.

Cocrystal_Workflow start Design & Component Selection (2-AP + Coformer) synthesis Cocrystal Synthesis (Evaporation, Grinding, etc.) start->synthesis screening Initial Screening (PXRD, DSC, Spectroscopy) synthesis->screening single_crystal Single Crystal Growth screening->single_crystal Promising Candidate scxrd Single-Crystal X-ray Diffraction (SCXRD) single_crystal->scxrd structure_analysis Structure Solution & Refinement scxrd->structure_analysis packing_analysis Comparative Crystal Packing Analysis (Synthons, H-bonds) structure_analysis->packing_analysis properties Physicochemical Property Characterization packing_analysis->properties

Experimental workflow for cocrystal synthesis and analysis.

References

Evaluating the In Vivo Efficacy of Lead 2-Aminopyrimidine Compounds in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of lead 2-aminopyrimidine (B69317) compounds across various animal models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential. This guide focuses on the in vivo evaluation of these compounds, a critical step in the drug discovery pipeline to assess efficacy and safety in a physiological context. We present a comparative analysis of lead this compound derivatives in oncology and inflammation models, highlighting their performance and the experimental designs used to generate the data.

Data Presentation: In Vivo Efficacy of Lead this compound Compounds

The following tables summarize the in vivo efficacy of representative this compound compounds in various animal models.

Table 1: Comparative Antitumor Activity of this compound Derivatives

Compound IDTherapeutic TargetCancer ModelAnimal ModelDosing RegimenKey Efficacy MetricResultReference(s)
8e CDK9/HDACAcute Myeloid LeukemiaMV-4-11 Xenograft (Mice)Not SpecifiedT/C Value29.98%[1]
GNE-493 pan-PI3K/mTORPI3Kα mutated Breast CancerMCF7.1 Xenograft (Mice)Not SpecifiedTumor Growth InhibitionEquivalent to GNE-490 when normalized for exposure[2]
GNE-490 pan-PI3KPI3Kα mutated Breast CancerMCF7.1 Xenograft (Mice)Not SpecifiedTumor Growth InhibitionEquivalent to GNE-493 when normalized for exposure[2]
Compound 23 BRD4/PLK1Acute Myeloid LeukemiaMOLM13 Xenograft (Mice)Not SpecifiedCell Cycle ArrestG1/G2 arrest[3]

Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives

Compound IDTherapeutic TargetInflammation ModelAnimal ModelDosing RegimenKey Efficacy MetricResultReference(s)
Compound 4 Histamine H4 ReceptorZymosan-induced peritonitisMiceNot SpecifiedReduction in inflammatory cell recruitmentActive[4]
P1 (2-((4-chlorophenyl)amino)pyrimidine) Not SpecifiedCarrageenan-Induced Paw EdemaRats100 mg/kgPaw Edema Inhibition (%)45.2%[5]
P2 (2-((4-methoxyphenyl)amino)pyrimidine) Not SpecifiedCarrageenan-Induced Paw EdemaRats100 mg/kgPaw Edema Inhibition (%)38.7%[5]
P3 (2-(phenylamino)pyrimidine) Not SpecifiedCarrageenan-Induced Paw EdemaRats100 mg/kgPaw Edema Inhibition (%)25.1%[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are protocols for key animal models cited in this guide.

MV-4-11 Xenograft Model for Acute Myeloid Leukemia

This model is utilized to assess the efficacy of anticancer agents against human biphenotypic B myelomonocytic leukemia.[6][7]

Animal Strain: Immunocompromised mice (e.g., SCID or NOD/SCID), typically specific-pathogen-free (SPF) females.[6][7]

Cell Preparation and Implantation:

  • Human leukemic MV-4-11 cells are cultured and harvested during their exponential growth phase.[8]

  • A cell suspension is prepared, and cell viability is confirmed.

  • For subcutaneous models, approximately 1 x 10⁷ viable MV-4-11 cells are mixed with Matrigel and injected subcutaneously into the right flank of each mouse.[6]

  • For disseminated disease models, a similar number of cells are injected intravenously into the tail vein.[7]

Treatment and Monitoring:

  • Treatment is typically initiated when the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³).[6]

  • The test compound is administered according to the specified dosing regimen (e.g., orally, intraperitoneally).

  • Tumor volumes and body weights are measured twice weekly. Tumor volume is calculated using the formula: (length x width²) / 2.[6]

  • The study continues for a defined period or until the mean tumor volume in the control group reaches a specific size (e.g., 2000 mm³).[6]

Efficacy Evaluation:

  • The primary efficacy endpoint is often the Tumor Growth Inhibition (TGI), expressed as the percentage of the treated/control (T/C) tumor volumes. A T/C value of ≤ 42% is generally considered to indicate significant antitumor activity.[6]

Carrageenan-Induced Paw Edema Model for Acute Inflammation

This widely accepted model is used to evaluate the anti-inflammatory properties of compounds.[9][10]

Animal Strain: Typically, male or female rats (e.g., Wistar or Sprague-Dawley).

Induction of Edema:

  • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.[11]

  • The test compound or vehicle is administered, usually 30 to 60 minutes prior to the carrageenan injection.[10][11]

  • A 1% solution of carrageenan in saline (typically 100 µl) is injected into the sub-plantar region of the right hind paw.[2][11]

Measurement of Edema:

  • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • The degree of swelling is calculated by subtracting the initial paw volume from the post-injection volume.[11]

Efficacy Evaluation:

  • The percentage inhibition of edema is calculated for each treated group compared to the control group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

PC3 Xenograft Model for Prostate Cancer

This model is used to evaluate therapies for androgen-independent prostate cancer.[12][13]

Animal Strain: Immunocompromised male mice (e.g., athymic nude or NOD/SCID), typically 11-12 weeks old.[12]

Cell Preparation and Implantation:

  • PC3 human prostate cancer cells are maintained in exponential growth.

  • Cells are harvested, and a suspension is prepared at a concentration of approximately 10,000 cells per microliter.[12]

  • A single subcutaneous injection of the cell suspension, often mixed with Matrigel, is made into the hind flank of each mouse.[12]

Treatment and Monitoring:

  • Animals are randomized into treatment and control groups when the average tumor volume reaches 100-150 mm³.[12]

  • The investigational drug is administered according to the planned schedule and route.

  • Tumor measurements and body weights are recorded regularly.

Efficacy Evaluation:

  • Efficacy is determined by comparing the tumor growth delay or tumor growth inhibition in the treated groups versus the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in disease and the experimental procedures used to study them is essential for a clear understanding.

Signaling Pathways

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

BRD4_PLK1_Pathway cluster_inhibition Dual Inhibition BRD4 BRD4 MYC_Transcription MYC Transcription BRD4->MYC_Transcription PLK1 PLK1 MYC_Protein MYC Protein Stability PLK1->MYC_Protein Cell_Cycle Cell Cycle Progression PLK1->Cell_Cycle MYC_Transcription->Cell_Cycle MYC_Protein->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis inhibition leads to

CDK_HDAC_Pathway cluster_inhibition Dual Inhibition CDK9 CDK9 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II HDAC HDAC Chromatin Chromatin HDAC->Chromatin deacetylation Transcription Gene Transcription (e.g., anti-apoptotic genes) RNA_Pol_II->Transcription Apoptosis Apoptosis Transcription->Apoptosis inhibition promotes Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Experimental Workflow

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_prep Animal Acclimatization start->animal_prep implantation Tumor Cell Implantation cell_culture->implantation animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring monitoring->treatment endpoint Study Endpoint monitoring->endpoint Tumor size or time limit reached analysis Data Analysis endpoint->analysis end End analysis->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring laboratory safety and environmental stewardship. Adherence to proper disposal protocols for compounds like 2-aminopyrimidine (B69317) is not only a regulatory necessity but a cornerstone of responsible research. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, reinforcing your commitment to a secure laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and is an irritant to the eyes, skin, and respiratory system[1][2].

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact[3][4].
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes[3][5].
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination[3].
Respiratory Protection Use in a well-ventilated area or with a suitable respirator for fine powdersTo avoid inhalation of dust[4][6].

Always work in a well-ventilated area, such as a chemical fume hood, when handling this compound[3][7]. An eyewash station and safety shower should be readily accessible[6].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved waste disposal facility[6]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6][7].

  • Waste Identification and Segregation :

    • Clearly identify the waste as "Hazardous Waste: this compound".

    • Segregate the waste at the point of generation. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[8][9].

    • Store separately from incompatible materials such as strong oxidizing agents[1][6].

  • Containerization :

    • Collect waste this compound in a suitable, clean, dry, and properly labeled container[1][4]. The container must be compatible with the chemical and securely closed when not in use[3][7][9].

    • The label should clearly identify the contents, including the full chemical name (no abbreviations or formulas), and the date of accumulation[8][9].

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials[3][4].

    • The storage area should be cool and dry[3][6].

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal[4][7].

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal[9][10].

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with this compound, such as PPE, filter paper, or containers, must also be treated as hazardous waste and disposed of accordingly[4][8].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation[1][3].

    • Place the spilled material into a suitable, labeled container for disposal[1][3].

    • Clean the spill area thoroughly[4].

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and EHS department[8].

    • Prevent entry into the affected area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe cluster_collection cluster_storage cluster_disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a compatible, labeled container ppe->collect segregate Segregate from incompatible materials collect->segregate storage Store in a designated, secure, and well-ventilated area segregate->storage contact_ehs Contact EHS or licensed waste disposal contractor storage->contact_ehs end Proper Disposal Complete contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Aminopyrimidine. Adherence to these protocols is essential for ensuring personal safety and environmental protection in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance. It can cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3] Skin sensitization may also occur with contact.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationHazard Protection
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.[2][4][5]Protects against dust particles and splashes. Contact lenses should not be worn as they can absorb and concentrate irritants.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[3][5]Prevents direct skin contact and potential irritation or sensitization.[1] For prolonged contact, a glove with a high protection class (breakthrough time >240 minutes) is recommended.[1]
Body Protection Laboratory coat or appropriate protective clothing.[2][4][5]Protects skin from accidental contact and contamination.[4] Contaminated clothing should be laundered separately before reuse.[1]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask) or a full-face respirator.[2][5]Required when ventilation is inadequate, if dust is generated, or if irritation symptoms are experienced.[4][5]

Procedural Guide for Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment. Always work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Inspect all PPE for integrity before use.[7]

  • Dispensing: Avoid generating dust when weighing or transferring the solid material.[1][2][4] Use techniques that minimize agitation. Keep the container tightly closed when not in use.[4][6]

  • General Use: Avoid all personal contact, including inhalation and ingestion.[1][4] Do not eat, drink, or smoke in the designated work area.[1][5]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][6]

Storage Plan:

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2][4]

  • Keep it away from incompatible substances such as strong oxidizing agents.[1][4][6]

  • Protect containers from physical damage and check them regularly for leaks.[1]

Spill and Disposal Operational Plan

Immediate and correct response to spills and proper waste disposal are crucial for safety and regulatory compliance.

Spill Cleanup Protocol:

  • Evacuate & Secure: Remove all sources of ignition.[1][2] Alert personnel in the area and ensure the space is well-ventilated.[1]

  • Containment: Wearing appropriate PPE, prevent the spillage from entering drains or water courses.[1][2]

  • Cleanup:

    • For dry spills: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][4][6]

    • For wet spills: Use an inert absorbent material to contain and collect the spill, then place it in a closed container for disposal.[7]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[1]

Disposal Plan:

  • All waste, including unused this compound and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.[6][7]

  • Collect waste in suitable, closed, and clearly labeled containers.[1][2][7]

  • Dispose of the chemical waste through a licensed disposal company or an approved waste disposal plant.[6][8] Do not empty it into drains or the environment.[2][6]

  • Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Workflow Visualization

The following diagram illustrates the essential workflow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_cleanup 3. Post-Handling & Disposal cluster_spill Emergency Protocol A Assess Risks & Review SDS B Verify Ventilation (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh & Transfer (Minimize Dust) C->D Proceed to Handling E Perform Experiment D->E F Securely Close Container E->F Spill Spill Occurs? E->Spill G Clean Work Area F->G Proceed to Cleanup H Segregate Waste (Contaminated PPE, etc.) G->H I Dispose via Licensed Waste Handler H->I J Wash Hands Thoroughly I->J Spill->E No SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup Yes SpillCleanup->H

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.